Product packaging for 3,7-Dithia-1,9-nonanedithiol(Cat. No.:CAS No. 25676-62-4)

3,7-Dithia-1,9-nonanedithiol

Cat. No.: B1330789
CAS No.: 25676-62-4
M. Wt: 228.5 g/mol
InChI Key: XYHKMRNYSMEEDT-UHFFFAOYSA-N
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Description

3,7-Dithia-1,9-nonanedithiol is a useful research compound. Its molecular formula is C7H16S4 and its molecular weight is 228.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650639. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S4 B1330789 3,7-Dithia-1,9-nonanedithiol CAS No. 25676-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHKMRNYSMEEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCS)CSCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327381
Record name 3,7-Dithia-1,9-nonanedithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25676-62-4
Record name 3,7-Dithia-1,9-nonanedithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dithia-1,9-nonanedithiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 3,7-Dithia-1,9-nonanedithiol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,7-Dithia-1,9-nonanedithiol is a linear organosulfur compound characterized by two terminal thiol (-SH) groups and two internal thioether linkages. This unique structure imparts flexibility and a strong affinity for metal surfaces, making it a molecule of interest in materials science and polymer chemistry. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety information for this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₆S₄PubChem[3], Fisher Scientific[4]
Molecular Weight 228.45 g/mol Fisher Scientific[4]
CAS Number 25676-62-4Fisher Scientific[4]
IUPAC Name 2-[[3-(2-sulfanylethylsulfanyl)propyl]sulfanyl]ethanethiolPubChem[3]
Synonyms 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiolTokyo Chemical Industry Co., Ltd.[2]
Appearance Colorless to Yellow clear liquidTokyo Chemical Industry Co., Ltd.[2]
Purity >97.0% (GC)Tokyo Chemical Industry Co., Ltd.[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.5PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 8PubChem[3]
Exact Mass 228.01348520 g/mol PubChem[3]
Monoisotopic Mass 228.01348520 g/mol PubChem[3]
Topological Polar Surface Area 59.5 ŲPubChem[3]
Heavy Atom Count 11PubChem[3]

Synthesis

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for the synthesis of similar dithiol compounds involves the reaction of a dihaloalkane with a sulfur nucleophile. For instance, the synthesis of 1,9-nonanedithiol can be achieved by reacting 1,9-dibromononane with a sulfur source.[5]

A plausible synthetic route for this compound could involve a multi-step process. The following diagram illustrates a conceptual synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation 1,3-dibromopropane 1,3-dibromopropane Intermediate_1 1,3-bis(2-hydroxyethylthio)propane 1,3-dibromopropane->Intermediate_1 + 2-mercaptoethanol (Nucleophilic Substitution) 2-mercaptoethanol 2-mercaptoethanol 2-mercaptoethanol->Intermediate_1 Intermediate_2 1,3-bis(2-chloroethylthio)propane Intermediate_1->Intermediate_2 + Thionyl Chloride (Chlorination) Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product + Sodium Hydrosulfide (Thiolation) Sodium_hydrosulfide Sodium Hydrosulfide (NaSH) Sodium_hydrosulfide->Final_Product

Caption: Conceptual synthesis pathway for this compound.

Potential Applications

The bifunctional nature of this compound, with its two terminal thiol groups, makes it a valuable component in materials science, particularly in the formation of self-assembled monolayers (SAMs) and as a crosslinking agent in polymers.

Self-Assembled Monolayers (SAMs)

The thiol groups of this compound can form strong covalent bonds with noble metal surfaces, such as gold, silver, and copper. This property allows for the spontaneous formation of ordered, single-molecule-thick layers on these substrates. The thioether linkages within the backbone of the molecule provide flexibility to the resulting monolayer.

The following diagram illustrates the general workflow for the formation of a SAM using this compound.

G Substrate_Prep Substrate Preparation (e.g., Gold surface cleaning) Immersion Substrate Immersion Substrate_Prep->Immersion Solution_Prep Preparation of Dithiol Solution (e.g., in Ethanol) Solution_Prep->Immersion Assembly Self-Assembly Process (Thiol-Gold bond formation) Immersion->Assembly Rinsing Rinsing (Removal of unbound molecules) Assembly->Rinsing Drying Drying (e.g., with Nitrogen stream) Rinsing->Drying Characterization SAM Characterization (e.g., AFM, XPS, Contact Angle) Drying->Characterization

Caption: General workflow for forming a self-assembled monolayer.

Polymer Chemistry

The two thiol groups can participate in polymerization reactions, acting as a crosslinking agent to connect polymer chains. This can be utilized to modify the mechanical and thermal properties of various polymers.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301 + P317: IF SWALLOWED: Get medical help.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Conclusion

This compound is a versatile organosulfur compound with potential applications in materials science and polymer chemistry. While detailed experimental data is currently limited in the public domain, its structural features suggest it is a valuable building block for creating functional surfaces and modifying polymer properties. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential. Researchers and developers should adhere to strict safety protocols when handling this chemical.

References

An In-depth Technical Guide to 3,7-Dithia-1,9-nonanedithiol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 3,7-Dithia-1,9-nonanedithiol, targeting researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and relevant biochemical pathways.

Chemical Structure and Formula

This compound is a linear dithiol compound featuring two terminal thiol (-SH) groups and two thioether linkages within its nine-carbon backbone.

Molecular Formula: C7H16S4[1]

Chemical Structure:

IUPAC Name: 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol[1]

Synonyms: 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol[2]

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 228.45 g/mol [3]
CAS Number 25676-62-4[1][3]
Appearance Colorless to Yellow clear liquid[2][4]
Purity >97.0% (GC)[2][4]
Physical State (at 20°C) Liquid[4]

Safety and Hazard Information:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)[1]
H312: Harmful in contact with skinAcute toxicity, dermal (Warning)[1]
H332: Harmful if inhaledAcute toxicity, inhalation (Warning)[1]

Experimental Protocols

Detailed methodologies for the synthesis and application of dithiols are crucial for reproducible research. The following sections provide representative experimental protocols.

Representative Synthesis of a Linear Dithiol

Objective: To synthesize a linear dithiol via nucleophilic substitution of a dihalide with a thiolating agent.

Materials:

  • 1,n-dihaloalkane (e.g., 1,9-dibromononane as a precursor for 1,9-nonanedithiol)

  • Thioureum

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Thiuronium Salt Formation: In a round-bottom flask, dissolve the 1,n-dihaloalkane and two equivalents of thiourea in ethanol.

  • Heat the mixture to reflux with stirring for 3-4 hours. The corresponding bis(isothiuronium) salt will precipitate.

  • Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol.

  • Hydrolysis: Suspend the bis(isothiuronium) salt in a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to reflux for 2-3 hours. This will hydrolyze the salt to the dithiol.

  • Isolation and Purification: Cool the reaction mixture and acidify with hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude dithiol.

  • The product can be further purified by vacuum distillation or column chromatography.

Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

Dithiols like this compound can form self-assembled monolayers on gold substrates, a key technique in surface chemistry and nanotechnology.

Objective: To prepare a well-ordered self-assembled monolayer of a dithiol on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer)

  • This compound

  • 200 proof ethanol (absolute ethanol)

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - Extreme caution is advised when handling Piranha solution.

  • Deionized water

  • Clean glass vials with sealable caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Thoroughly rinse the substrate with deionized water followed by absolute ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Monolayer Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • To minimize oxidation, purge the vial with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[5]

  • Rinsing and Drying:

    • Remove the substrate from the solution using tweezers.

    • Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Functionalization of Gold Nanoparticles

The thiol groups of this compound can be used to functionalize gold nanoparticles, enabling their use in various biomedical applications.

Objective: To functionalize citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Thiol Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

  • Functionalization Reaction:

    • In a microcentrifuge tube, add the gold nanoparticle solution.

    • Slowly add the dithiol solution to the nanoparticle solution while gently vortexing. A typical molar ratio of dithiol to nanoparticles is high (e.g., 1000:1) to ensure complete surface coverage.[3]

    • Incubate the mixture for 12-24 hours at room temperature with gentle agitation to allow for ligand exchange.[3]

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size.

    • Carefully remove the supernatant, which contains excess dithiol and displaced citrate ions.

    • Resuspend the nanoparticle pellet in fresh ethanol or a suitable buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.

  • Final Product: After the final wash, resuspend the functionalized gold nanoparticles in the desired solvent or buffer for storage and further use.

Relevant Biochemical Pathways and Experimental Workflows

While no specific signaling pathways involving this compound have been documented, its dithiol nature makes it relevant to the fundamental biochemical process of thiol-disulfide exchange. This reaction is critical for protein folding, stability, and redox signaling.

General Thiol-Disulfide Exchange Pathway

The diagram below illustrates the general mechanism of thiol-disulfide exchange, a key reaction for dithiols in biological systems.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein_Disulfide Protein with Disulfide Bond (P-S-S-P) Reduced_Protein Reduced Protein (P-SH HS-P) Protein_Disulfide->Reduced_Protein Reduction Dithiol Dithiol (R-SH HS-R) Dithiol->Protein_Disulfide Nucleophilic Attack Oxidized_Dithiol Oxidized Dithiol (R-S-S-R) Dithiol->Oxidized_Dithiol Oxidation

Caption: General Thiol-Disulfide Exchange Pathway.

Experimental Workflow for SAM Formation

This diagram outlines the key steps in the experimental protocol for creating a self-assembled monolayer of a dithiol on a gold surface.

SAM_Workflow Workflow for Self-Assembled Monolayer (SAM) Formation A Gold Substrate Preparation (Cleaning with Piranha Solution) C Immersion and Self-Assembly (18-24 hours at room temperature) A->C B Thiol Solution Preparation (1 mM Dithiol in Ethanol) B->C D Rinsing (with absolute ethanol) C->D E Drying (under Nitrogen stream) D->E F Characterization (e.g., Contact Angle, Ellipsometry, XPS) E->F

Caption: Experimental Workflow for SAM Formation.

Nanoparticle Functionalization Logic

The following diagram illustrates the logical progression and components involved in the functionalization of gold nanoparticles with a dithiol.

Nanoparticle_Functionalization cluster_0 Initial Components cluster_1 Process cluster_2 Final Product AuNP Citrate-Capped Gold Nanoparticles Mixing Mixing and Incubation (Ligand Exchange) AuNP->Mixing Dithiol This compound Solution Dithiol->Mixing Purification Centrifugation and Washing (Removal of excess reactants) Mixing->Purification Functionalized_AuNP Dithiol-Functionalized Gold Nanoparticle Purification->Functionalized_AuNP

Caption: Nanoparticle Functionalization Logic.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science and biomedical research. Its two terminal thiol groups and flexible backbone allow for its use as a linker in the formation of self-assembled monolayers and for the functionalization of nanoparticles. The provided experimental protocols offer a foundation for researchers to utilize this and similar dithiol compounds in their work. A thorough understanding of its properties and the relevant biochemical reactions, such as thiol-disulfide exchange, is essential for its effective application in the development of new technologies and therapeutic strategies.

References

A Technical Guide to Styrene-Butadiene Copolymers (CAS 25676-62-4) for Biomedical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The CAS number 25676-62-4 is predominantly assigned to copolymers of styrene and 1,3-butadiene, which are versatile thermoplastic elastomers. However, select chemical databases may associate this number with the small molecule 3,7-Dithia-1,9-nonanedithiol. This guide will focus on the widely recognized polymeric identity, given its extensive application and relevance in materials science and biomedical engineering.

Introduction: Beyond Bulk Rubber—A Biomaterial in Focus

Styrene-butadiene copolymers (SBCs) are a family of synthetic polymers best known for their rubber-like elasticity and thermoplastic processability.[1][2] Comprising styrene and butadiene monomer units, the arrangement and ratio of these blocks dictate the material's properties, ranging from rigid plastics to soft elastomers.[1][3] While the bulk of SBC production is directed towards industrial applications like tires and adhesives, a growing niche of research is dedicated to leveraging their unique properties for advanced biomedical applications.[4][5][6]

These materials form distinct micro-phases, with hard polystyrene domains acting as physical cross-links within a soft, elastomeric polybutadiene matrix below the glass transition temperature of polystyrene (approx. 100°C).[1] This phase-separated morphology imparts both strength and flexibility.[1] For drug development professionals and materials scientists, SBCs offer a tunable platform for creating medical devices, drug delivery vehicles, and tissue engineering scaffolds.[5][7] Their utility in the medical field stems from a combination of durability, flexibility, ease of sterilization, and burgeoning evidence of biocompatibility.[5][8] This guide provides a technical overview of the synthesis, characterization, and biomedical application of these versatile copolymers.

Part 1: Fundamentals of Styrene-Butadiene Copolymer Science

Molecular Architecture

The properties of SBCs are intrinsically linked to their molecular architecture. The monomers can be arranged in several ways:

  • Styrene-Butadiene-Styrene (SBS) Triblock Copolymers: These are the most common type of thermoplastic elastomers. They consist of a central polybutadiene block flanked by two polystyrene blocks (A-B-A structure).[1]

  • Styrene-Butadiene (SB) Diblock Copolymers: A simpler A-B structure, often used as a modifier or in adhesive formulations.[1]

  • Styrene-Butadiene Rubber (SBR): Typically features a random distribution of styrene and butadiene units and is produced in the largest volumes, primarily for tires.[2][9]

The butadiene block itself can have different microstructures (cis-1,4, trans-1,4, and vinyl-1,2), which affects the elasticity and thermal properties of the polymer.[1][10] Anionic polymerization provides a high degree of control over these architectural parameters.[11]

Synthesis Methodologies

Control over polymer architecture is paramount and is typically achieved through two main industrial processes:

  • Emulsion Polymerization: This is the most common method for producing SBR. Monomers are emulsified in water with surfactants and a water-soluble initiator triggers a free-radical polymerization.[2][9] This process is fast and efficient but yields polymers with less control over molecular weight and block structure.

  • Solution Polymerization: This method, often employing an organolithium initiator like n-butyllithium, is used to create well-defined block copolymers like SBS.[11] It allows for the sequential addition of monomers, leading to precise control over block length and a narrow molecular weight distribution, which are critical for high-performance medical applications.[11]

The choice of synthesis route is a critical experimental decision. For applications requiring high purity, well-defined block separation, and low polydispersity, such as in a drug-eluting coating, solution polymerization is the superior method. Emulsion polymerization is more suited for applications where cost is a primary driver and precise architectural control is less critical.

Physicochemical and Thermal Properties

The dual-phase nature of SBCs results in two distinct glass transition temperatures (Tg): one for the polybutadiene block (typically -90 to -20 °C) and one for the polystyrene block (around 100 °C).[1][3] This wide operating temperature range between the two transitions is where the material exhibits its useful elastomeric properties.

PropertyTypical Value RangeSignificance in Biomedical Applications
Polystyrene Glass Transition (Tg) 90 - 100 °CDefines the upper service temperature; crucial for sterilization protocols (autoclaving vs. gamma/EtO).[1]
Polybutadiene Glass Transition (Tg) -90 to -20 °CDetermines the lower service temperature and flexibility at physiological temperatures.[3]
Tensile Strength 1 - 35 MPaGoverns the material's ability to withstand stress, important for durable devices like tubing or bags.[1]
Elongation at Break 300 - 1200%Indicates flexibility and elasticity, critical for applications requiring repeated flexure or conformity to tissue.[8]
Styrene Content 10 - 70% by weightHigher styrene content increases hardness and rigidity; lower content increases flexibility and tackiness.[2]

Part 2: Characterization Workflows for SBCs

A multi-faceted approach is required to fully characterize SBCs, ensuring material quality and performance predictability. The workflow typically involves determining molecular weight, composition, and thermal properties.

G cluster_0 SBC Characterization Workflow raw_sbc Raw SBC Sample dissolve Dissolve in THF raw_sbc->dissolve dsc DSC Analysis raw_sbc->dsc For Thermal gpc GPC/SEC Analysis dissolve->gpc For MW nmr NMR Spectroscopy dissolve->nmr For Composition mw_dist Molecular Weight & Polydispersity Index (PDI) gpc->mw_dist composition Styrene/Butadiene Ratio & Microstructure nmr->composition thermal Glass Transition Temperatures (Tg) dsc->thermal

Caption: A typical workflow for the physicochemical characterization of SBCs.

Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol outlines a self-validating system for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of an SBC sample.

1. System Preparation and Calibration: a. Mobile Phase: Prepare HPLC-grade tetrahydrofuran (THF) as the mobile phase. Ensure it is filtered and degassed thoroughly to prevent column blockage and baseline noise. b. GPC System: Use a system equipped with a refractive index (RI) detector. The columns should be chosen to cover the expected molecular weight range of the polymer (e.g., a set of Styragel columns). c. Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards. This is a critical step for trustworthiness; the calibration should span at least one order of magnitude above and below the expected sample Mw. Run the standards and plot the logarithm of their molecular weight against their elution time.

2. Sample Preparation: a. Accurately weigh 5-10 mg of the dry SBC polymer into a 2 mL glass vial. b. Add 1 mL of THF to the vial. c. Gently agitate the vial at room temperature until the polymer is fully dissolved. This may take several hours. A clear, homogenous solution is required. Do not heat, as this can cause degradation. d. Filter the final solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial to remove any particulates.

3. Analysis: a. Injection: Inject 50-100 µL of the filtered sample solution onto the GPC system. b. Run Conditions: Maintain a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) to ensure reproducibility. c. Data Acquisition: Record the RI signal as a function of elution time.

4. Data Processing: a. Integrate the area under the sample's chromatogram peak. b. Using the polystyrene calibration curve, the system software will calculate the Mn, Mw, and PDI for the SBC sample. c. Validation: The result is considered valid if the sample's elution profile falls entirely within the elution times of the calibration standards. For quality control, a known SBC reference material should be run periodically to verify system performance.

Part 3: Biomedical Applications and Biocompatibility Assessment

The use of styrenic block copolymers as biomaterials is a field of active research.[7] Their tunable mechanical properties and established processing techniques make them suitable for various applications.

  • Medical Devices: The flexibility and durability of SBCs are ideal for flexible tubing, IV and blood bags, and seals.[4][5][6]

  • Wound Care: Modified SBCs, such as epoxidized SBS, have been explored for use as wound dressing membranes due to their controlled water vapor transmission rate and ability to support cell proliferation.[8][12]

  • Drug Delivery: SBCs can serve as a polymer matrix to immobilize and control the release of therapeutic agents.[7][13] For instance, poly(styrene-b-isobutylene-b-styrene) (SIBS) is famously used as the drug-eluting coating on Boston Scientific's TAXUS™ coronary stents.[7]

G cluster_0 SBC Drug Delivery Matrix sbc_matrix SBC Polymer Matrix (Hydrophobic) drug Drug Molecules (Dispersed) release Aqueous Environment (e.g., Body Fluid) diffusion Drug Diffusion release->diffusion diffusion->drug Release

Caption: Drug release from an SBC matrix via diffusion.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a method to evaluate the biocompatibility of an SBC-based material by assessing its effect on the metabolic activity of a cell line (e.g., L929 fibroblasts), a standard for ISO 10993-5 testing.

1. Material Preparation (Extract Method): a. Prepare samples of the SBC material with a surface area-to-volume ratio of 3 cm²/mL in complete cell culture medium (e.g., DMEM with 10% FBS). b. As controls, prepare extracts of a negative control material (e.g., high-density polyethylene) and a positive control material (e.g., organotin-stabilized PVC). c. Incubate all samples and controls in a sterile incubator at 37 °C for 24 hours. This creates the "extract medium."

2. Cell Culture: a. Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well. b. Incubate for 24 hours at 37 °C and 5% CO₂ to allow cells to attach and enter logarithmic growth.

3. Exposure: a. After 24 hours, carefully aspirate the old medium from the wells. b. Replace it with 100 µL of the prepared extract media (SBC sample, positive control, negative control). Also include wells with fresh medium only (untreated control). c. Incubate the plate for another 24 hours under the same conditions.

4. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. d. Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance_sample / Absorbance_untreated) * 100 c. Trustworthiness: The assay is valid if the negative control shows >90% viability and the positive control shows <30% viability. According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

Part 4: Toxicological Profile and Safe Handling

Styrene-butadiene copolymers are generally considered to be of low toxicity.[14][15] They are stable, solid materials under normal conditions. However, dust generated during processing may cause mechanical irritation to the eyes and respiratory tract.[15]

  • Acute Toxicity: Data on acute oral, dermal, or inhalation toxicity is largely unavailable, suggesting very low toxicity.[15]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Styrene-Butadiene copolymer as Group 3: Not classifiable as to its carcinogenicity to humans.[16] This is due to a lack of clear evidence.[16]

  • Handling: Standard personal protective equipment (gloves, safety glasses) is recommended when handling the material in powder or pellet form.[15] Good housekeeping should be practiced to avoid dust accumulation and potential slip hazards from pellets.[15]

Conclusion

Styrene-butadiene copolymers (CAS 25676-62-4) represent a highly versatile class of thermoplastic elastomers with significant, and still expanding, potential in the biomedical field. By precisely controlling their molecular architecture through advanced synthesis techniques, researchers can tune their mechanical and physical properties to meet the demanding requirements of medical devices and drug delivery systems. A thorough characterization of molecular weight, composition, and thermal properties is essential for ensuring material consistency and performance. While generally considered biocompatible, rigorous in vitro and in vivo testing is a prerequisite for any clinical application. As research continues, novel modifications and formulations of SBCs are poised to provide innovative solutions to challenges in medicine and healthcare.

References

Synonyms for 3,7-Dithia-1,9-nonanedithiol such as 1,3-Bis(2-mercaptoethylthio)propane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dithia-1,9-nonanedithiol, a versatile dithiol compound with significant potential in various scientific and therapeutic applications. This document covers its chemical identity, physicochemical properties, synthesis and analysis protocols, and its roles in polymer chemistry and drug development, with a focus on its function as a crosslinking agent and in redox-sensitive systems.

Chemical Identity and Synonyms

This compound is a linear dithiol featuring two thiol (-SH) groups at its termini and two thioether linkages within its nine-atom backbone. This structure imparts unique reactivity and functionality. The compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings.

Table 1: Synonyms and Chemical Identifiers for this compound

Name Synonym/Alternative Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1,3-Bis(2-mercaptoethylthio)propane25676-62-4C₇H₁₆S₄228.47[1]
2,2'-(Trimethylenedithio)diethanethiol25676-62-4C₇H₁₆S₄228.47[2]
2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol25676-62-4C₇H₁₆S₄228.47[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The presence of both thiol and thioether groups influences its solubility, reactivity, and potential for forming self-assembled monolayers or coordinating with metal ions.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance Colorless to pale yellow liquid[2]
Purity >97.0% (GC)[2]
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents
Computed XLogP3 2.5[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce similar polythiols involves a two-step process: the formation of a diol precursor followed by conversion to the dithiol. The following is a representative protocol adapted from the synthesis of a structurally related compound, 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]-. This method can be modified for the synthesis of this compound.

Step 1: Synthesis of the Diol Precursor (3,7-Dithia-1,9-nonanediol)

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,3-propanedithiol and a suitable base (e.g., sodium hydroxide) in a solvent like water or ethanol.

  • Addition of Haloalcohol: Slowly add 2-chloroethanol to the reaction mixture at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude diol precursor.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to this compound

  • Thionation Reaction: Dissolve the purified diol precursor in a suitable solvent (e.g., toluene).

  • Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent or a combination of thiourea and hydrochloric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux (e.g., 110°C) for several hours.

  • Hydrolysis: After cooling, hydrolyze the intermediate by adding a base, such as aqueous ammonia.

  • Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography to yield this compound.

Analytical Methodologies

3.2.1. Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Sample Preparation: Dilute a small amount of the synthesized product in a volatile organic solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: The retention time of the major peak in the gas chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.

3.2.2. Quantification of Thiol Groups using Ellman's Reagent

This colorimetric assay is used to determine the concentration of free thiol groups.

  • Reagents:

    • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution.

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • A standard solution of a known thiol (e.g., L-cysteine) for calibration.

  • Procedure:

    • Prepare a series of dilutions of the standard thiol and the sample containing this compound in the phosphate buffer.

    • Add the DTNB solution to each dilution.

    • Incubate the mixture at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The concentration of thiol groups in the sample is determined by comparing its absorbance to the standard curve generated from the known thiol solutions.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable tool in several areas of research and development.

Polymer Chemistry: A Reversible Crosslinking Agent

The two terminal thiol groups of this compound allow it to act as a crosslinking agent in polymer synthesis. The resulting disulfide bonds can be cleaved under reducing conditions, making the crosslinking reversible. This property is particularly useful for creating "smart" materials and drug delivery systems that can release their payload in response to a specific stimulus, such as the reducing environment within a cell.

G cluster_0 Polymer Synthesis cluster_1 Drug Release Polymer_Chains Polymer Chains with Pendant Reactive Groups Dithiol This compound (Crosslinking Agent) Polymer_Chains->Dithiol Oxidative Conditions Crosslinked_Polymer Crosslinked Polymer Network (Hydrogel/Matrix) Dithiol->Crosslinked_Polymer Reducing_Agent Reducing Agent (e.g., Glutathione in cells) Crosslinked_Polymer->Reducing_Agent Stimulus Cleavage Disulfide Bond Cleavage Reducing_Agent->Cleavage Released_Drug Drug Release Cleavage->Released_Drug

Caption: Reversible crosslinking of polymers using this compound for controlled drug release.

Role in Cellular Redox Signaling and Drug Delivery

The thiol groups of this compound can participate in thiol-disulfide exchange reactions, which are fundamental to cellular redox signaling. This property can be exploited in drug development. For instance, nanoparticles functionalized with this dithiol can exhibit enhanced cellular uptake.[3][4][5] The thiol groups on the nanoparticle surface can interact with thiol-containing proteins on the cell membrane, facilitating entry into the cell.

G cluster_0 Cellular Environment cluster_1 Nanoparticle Interaction and Uptake Cell_Membrane Cell Membrane Thiol_Proteins Membrane Thiol Proteins Cytosol Cytosol (Reducing Environment) Nanoparticle Dithiol-Functionalized Nanoparticle Interaction Thiol-Disulfide Exchange Nanoparticle->Interaction Approaches Cell Interaction->Thiol_Proteins Endocytosis Endocytosis Interaction->Endocytosis Endocytosis->Cytosol Internalization

Caption: Enhanced cellular uptake of dithiol-functionalized nanoparticles via thiol-disulfide exchange.

Experimental Workflow for Screening as an Enzyme Inhibitor

Given its reactive thiol groups, this compound could potentially act as an inhibitor for enzymes whose activity depends on cysteine residues or disulfide bonds. The following workflow outlines a high-throughput screening process to assess its inhibitory potential.

G Start Start: Enzyme Inhibitor Screening Assay_Prep Prepare Assay Plates: - Target Enzyme - Buffer Start->Assay_Prep Compound_Add Add this compound (and other test compounds) Assay_Prep->Compound_Add Pre_Incubate Pre-incubation Compound_Add->Pre_Incubate Substrate_Add Add Substrate Pre_Incubate->Substrate_Add Incubate Incubation Substrate_Add->Incubate Detection Measure Enzyme Activity (e.g., Fluorescence, Absorbance) Incubate->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis Hit_Validation Hit Validation and Follow-up Studies Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: High-throughput screening workflow to evaluate the enzyme inhibitory activity of this compound.

Conclusion

This compound and its synonyms are valuable chemical tools for researchers in chemistry, materials science, and drug development. Its bifunctional nature, with two reactive thiol groups, allows for its use in creating advanced polymer systems with tunable properties and in the development of targeted drug delivery vehicles. The protocols and workflows presented in this guide provide a foundation for the synthesis, analysis, and application of this versatile compound in a research setting. Further investigations into its specific biological interactions and quantitative performance in various applications will undoubtedly expand its utility in the future.

References

An In-depth Technical Guide to 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,7-Dithia-1,9-nonanedithiol, a dithiol monomer with applications in materials science and organic synthesis. This document summarizes key quantitative data, outlines a plausible synthetic approach, and illustrates its molecular structure and potential reactivity.

Core Properties and Identification

This compound is an organosulfur compound characterized by a nine-carbon backbone with two thiol (-SH) functional groups at the terminal positions (1 and 9) and two sulfur atoms replacing the carbons at positions 3 and 7, forming thioether linkages. Its linear structure and the reactivity of its terminal thiol groups make it a versatile building block in polymer chemistry and for the formation of self-assembled monolayers.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₁₆S₄[1]
Molecular Weight 228.45 g/mol [1]
CAS Number 25676-62-4[1]
Appearance Colorless to Yellow clear liquid
Purity >97.0% (GC)
IUPAC Name 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol[1]
Synonyms 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process. The initial step involves the formation of the thioether linkages to create the precursor, 3,7-Dithia-1,9-nonanediol. This is followed by the conversion of the terminal hydroxyl groups to thiol groups.

The formation of the thioether bonds in the precursor, 3,7-Dithia-1,9-nonanediol, likely occurs through a nucleophilic substitution (SN2) mechanism.[2] In this reaction, a dithiol, such as 1,3-propanedithiol, is deprotonated with a base to form thiolate anions. These potent nucleophiles then react with an electrophile containing a leaving group, such as 2-chloroethanol, to form the carbon-sulfur bonds.[2]

The subsequent conversion of the terminal diol to the final dithiol product can be achieved using a thionating agent.[2]

Synthesis_Pathway cluster_step1 Step 1: Thioether Formation (SN2) cluster_step2 Step 2: Thionation 1,3-propanedithiol 1,3-propanedithiol SN2_Reaction Nucleophilic Substitution 1,3-propanedithiol->SN2_Reaction 2-chloroethanol 2-chloroethanol 2-chloroethanol->SN2_Reaction Base Base Base->SN2_Reaction 3,7-Dithia-1,9-nonanediol 3,7-Dithia-1,9-nonanediol SN2_Reaction->3,7-Dithia-1,9-nonanediol Thionation_Reaction Thionation 3,7-Dithia-1,9-nonanediol->Thionation_Reaction Thionating_Agent Thionating_Agent Thionating_Agent->Thionation_Reaction Final_Product This compound Thionation_Reaction->Final_Product

Plausible two-step synthesis of this compound.

Characterization Workflow

Once synthesized, the identity and purity of this compound would be confirmed through a standard analytical workflow.

1. Purification:

  • Flash Chromatography: Using a silica gel stationary phase and a mobile phase such as a hexane/ethyl acetate gradient to separate the product from residual starting materials and byproducts.[2]

  • Distillation: Given its liquid state, vacuum distillation could be employed for purification.

2. Structure and Purity Confirmation:

  • Gas Chromatography (GC): To determine the purity of the final product. A purity of >97% is typical for commercially available samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure by identifying the different proton and carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Characterization_Workflow Start Crude Product Purification Purification (e.g., Flash Chromatography) Start->Purification Purity_Analysis Purity Analysis (Gas Chromatography) Purification->Purity_Analysis Purity_Analysis->Purification <97% Pure Structural_Analysis Structural Confirmation (NMR, Mass Spectrometry) Purity_Analysis->Structural_Analysis >97% Pure Final_Product Pure this compound Structural_Analysis->Final_Product

General workflow for the purification and characterization.

Applications and Reactivity

The primary utility of this compound stems from the reactivity of its two terminal thiol groups. These groups can undergo a variety of chemical transformations, making the molecule a valuable crosslinking agent and a component for surface modification.

  • Disulfide Bond Formation: The thiol groups can be oxidized to form disulfide bonds, which is a key reaction for creating cross-linked polymer networks.

  • Thiol-Ene Reactions: It can participate in thiol-ene reactions, where the thiol adds across a double bond, a process often used in polymer synthesis and modification.

  • Nucleophilic Reactions: The thiol groups can act as nucleophiles in reactions with electrophiles like alkyl halides or epoxides to form stable thioether linkages.[2]

  • Metal Coordination: As a dithiol, it can act as a chelating agent, binding to metal surfaces and nanoparticles. This property is exploited in the formation of self-assembled monolayers on gold and other metal surfaces.

Due to its nature as a synthetic intermediate and material science building block, this compound is not known to be involved in biological signaling pathways. Its application in the context of drug development would likely be as a linker molecule in drug-conjugate systems, leveraging the reactivity of its thiol groups for attachment to other molecules.

References

Synthesis of 3,7-Dithia-1,9-nonanedithiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for 3,7-Dithia-1,9-nonanedithiol, a dithiol compound with applications in various fields of chemical research and development. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound, also known by its synonyms 1,3-Bis(2-mercaptoethylthio)propane and 2,2'-(Trimethylenedithio)diethanethiol, is a dithiol compound characterized by a nine-atom backbone containing two thioether linkages and terminating in two thiol functional groups. This structure makes it a valuable building block in coordination chemistry, polymer synthesis, and the development of self-assembled monolayers. This guide focuses on a well-established two-step synthesis route starting from commercially available precursors.

Synthesis Pathway Overview

The most common and well-documented synthesis of this compound involves a two-step process. The first step is the formation of a diol precursor, 3,7-Dithianonane-1,9-diol, through a nucleophilic substitution reaction. The second step involves the conversion of the terminal hydroxyl groups of the diol into thiol groups.

Synthesis_Pathway 1,3-Propanedithiol 1,3-Propanedithiol Step1_Reactants 1,3-Propanedithiol->Step1_Reactants 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Step1_Reactants 3,7-Dithianonane-1,9-diol 3,7-Dithianonane-1,9-diol Step1_Reactants->3,7-Dithianonane-1,9-diol  Step 1: Nucleophilic Substitution Step2_Reactants 3,7-Dithianonane-1,9-diol->Step2_Reactants Thiourea_HCl Thiourea, HCl Thiourea_HCl->Step2_Reactants This compound This compound Step2_Reactants->this compound   Step 2a: Thiouronium Salt      Formation KOH KOH KOH->this compound Step 2b: Hydrolysis

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,7-Dithianonane-1,9-diol

This step involves the reaction of 1,3-propanedithiol with 2-chloroethanol in the presence of a base to form the corresponding diol via a nucleophilic substitution mechanism.[1]

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Flush 500-mL three-necked flask with nitrogen B Add 250 mL of absolute ethanol A->B C Cautiously add 5.75 g (0.25 mol) of sodium metal B->C D Allow sodium to dissolve completely C->D E Warm solution to 45-50°C D->E F Add 13.5 g (0.125 mol) of 1,3-propanedithiol dropwise over 15 min E->F G Add 20.1 g (0.25 mol) of 2-chloroethanol dropwise F->G H Reflux the mixture for 3-4 hours G->H I Cool to room temperature H->I J Filter the mixture I->J K Concentrate the filtrate on a rotary evaporator J->K L Distill the viscous liquid under vacuum K->L M Collect 3,7-dithianonane-1,9-diol L->M

Figure 2: Experimental workflow for the synthesis of 3,7-Dithianonane-1,9-diol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
1,3-Propanedithiol108.2313.50.125
2-Chloroethanol80.5120.10.25
Sodium22.995.750.25
Absolute Ethanol46.07250 mL-

Procedure:

  • A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • The flask is flushed with nitrogen, and 250 mL of absolute ethanol is added.

  • With stirring, 5.75 g (0.25 mol) of sodium metal is cautiously added in portions.

  • After the sodium has completely dissolved, the solution is warmed to 45–50°C.

  • 13.5 g (0.125 mol) of 1,3-propanedithiol is added dropwise over a period of 15 minutes.

  • To the resulting solution, 20.1 g (0.25 mol) of 2-chloroethanol is added dropwise.

  • The reaction mixture is then heated to reflux and maintained for 3–4 hours.

  • After reflux, the mixture is allowed to cool to room temperature and then filtered to remove the precipitated sodium chloride.

  • The filtrate is concentrated using a rotary evaporator, yielding a viscous liquid.

  • The crude product is purified by vacuum distillation to give 17.3–20.0 g (71–82%) of 3,7-dithianonane-1,9-diol as a colorless liquid.[1]

Quantitative Data:

ProductBoiling PointYield (%)
3,7-Dithianonane-1,9-diol200°C (1.5 mm)71–82
Step 2: Synthesis of this compound

This step converts the diol intermediate into the final dithiol product. This is achieved by reacting the diol with thiourea in the presence of hydrochloric acid to form a bis-isothiouronium salt, which is subsequently hydrolyzed under basic conditions.[1]

Step2_Workflow cluster_salt_formation Thiouronium Salt Formation cluster_hydrolysis Hydrolysis cluster_workup Work-up and Purification A Combine 35.0 g (0.178 mol) of 3,7-dithianonane-1,9-diol, 30.0 g (0.394 mol) of thiourea, and 94 mL of conc. HCl in a 1-L round-bottomed flask B Stir and reflux the mixture for 12 hours A->B C Cool the solution in an ice bath B->C D Cautiously add a solution of 67 g (1.2 mol) of KOH in 400 mL of water C->D E Reflux the mixture for 3 hours D->E F Cool to room temperature, forming a two-phase system E->F G Decant the upper aqueous phase F->G H Wash the oily organic layer with water G->H I Dissolve the oil in dichloromethane H->I J Dry the organic solution over anhydrous magnesium sulfate I->J K Filter and concentrate on a rotary evaporator J->K L Distill the residue under vacuum K->L M Collect this compound L->M

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound with potential applications in materials science and as a building block in chemical synthesis. Its structure, featuring two terminal thiol groups and two internal thioether linkages, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for acquiring this data. Due to a scarcity of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure. These predictions serve as a benchmark for researchers analyzing experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Labeled ProtonChemical Shift (δ, ppm)MultiplicityIntegration
a (-CH₂-SH)~ 2.70Quartet (q)4H
b (-S-CH₂-)~ 2.75Triplet (t)4H
c (-CH₂-CH₂-CH₂-)~ 1.95Quintet (p)2H
d (-SH)~ 1.3 - 1.6Triplet (t)2H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Labeled CarbonChemical Shift (δ, ppm)
1 (-CH₂-SH)~ 25
2 (-S-CH₂-)~ 33
3 (-CH₂-CH₂-CH₂-)~ 30

To aid in the assignment of these predicted NMR signals, the molecular structure with labeled atoms is visualized below.

Figure 1: Molecular structure with labels for NMR assignments.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the fragmentation of this compound through cleavage at the C-S and C-C bonds.

Table 3: Predicted Key Fragments in EI-Mass Spectrum

m/zProposed Fragment Structure/Identity
228[M]⁺ (Molecular Ion)
195[M - SH]⁺
121[CH₂(CH₂)₂S-CH₂CH₂SH]⁺
106[HS-CH₂CH₂-S-CH₂CH₂]⁺
75[CH₂CH₂-S-CH₃]⁺ or [CH(SH)-S-CH₃]⁺
61[CH₂CH₂SH]⁺
47[CH₂SH]⁺
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of S-H and C-S stretching vibrations, which are indicative of the thiol and thioether functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
2920 - 2850C-H stretch (alkane)Strong
2550 - 2600S-H stretch (thiol)Weak
1470 - 1430C-H bend (alkane)Medium
600 - 800C-S stretchMedium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The sample is vaporized and separated on a GC column (e.g., a non-polar capillary column).

    • The separated components elute from the column and enter the ion source of the mass spectrometer.

    • Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to confirm the structure.

Infrared Spectroscopy (ATR-IR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (S-H, C-H, C-S).

    • Compare the positions and intensities of the observed bands with the predicted values.

Workflow for Synthesis and Characterization

The logical flow from synthesis to structural confirmation via spectroscopic analysis is a critical workflow in chemical research. The following diagram illustrates this process for this compound.

G cluster_analysis Spectroscopic Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Thiol-ene reaction or nucleophilic substitution) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS) pure_product->ms ir Infrared Spectroscopy (ATR-IR) pure_product->ir interpretation Data Interpretation & Structural Confirmation nmr->interpretation ms->interpretation ir->interpretation final Characterized Product interpretation->final

Figure 2: Workflow for the synthesis and spectroscopic characterization.

This comprehensive guide provides the foundational knowledge for the spectroscopic analysis and interpretation of this compound, enabling researchers to confidently characterize this molecule in their studies.

Unraveling the Spectral Signature of 3,7-Dithia-1,9-nonanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound with a linear C7 backbone interspersed with two thioether linkages and terminating in two thiol groups. Its structure suggests potential applications in areas such as self-assembled monolayers, coordination chemistry, and as a building block in materials science and drug development. A thorough understanding of its molecular structure and electronic environment is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such details. This technical guide provides a comprehensive overview of the expected NMR spectral characteristics of this compound, outlines standard experimental protocols for its analysis, and presents a logical framework for spectral interpretation.

While extensive searches of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), and scientific literature did not yield publicly available experimental ¹H and ¹³C NMR data for this compound at the time of this writing, this guide will leverage established principles of NMR spectroscopy and data from analogous compounds to predict and interpret its spectral features.

Predicted NMR Spectra and Interpretation

The molecular structure of this compound (HS-CH₂-CH₂-S-CH₂-CH₂-CH₂-S-CH₂-CH₂-SH) dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The molecule possesses a degree of symmetry around the central propyl chain, which will be reflected in the number and multiplicity of the NMR signals.

Molecular Structure and Proton/Carbon Labeling:

To facilitate the discussion of the NMR spectra, the carbon and proton atoms are labeled as follows:

HS-C¹H₂-C²H₂-S-C³H₂-C⁴H₂-C³'H₂-S-C²'H₂-C¹'H₂-SH

Due to the molecule's symmetry, C¹ and C¹', C² and C²', and C³ and C³' are chemically equivalent.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H¹ (2H, -CH₂-SH)~ 2.7Quartet~ 7
H² (2H, -CH₂-S-)~ 2.8Triplet~ 7
H³ (2H, -S-CH₂-)~ 2.6Triplet~ 7
H⁴ (2H, -CH₂-CH₂ -CH₂-)~ 1.9Quintet~ 7
SH (2H, -SH )~ 1.5Triplet~ 8

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is anticipated to show four unique signals, corresponding to the four chemically distinct carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
C¹ (-C H₂-SH)~ 25
C² (-C H₂-S-)~ 35
C³ (-S-C H₂-)~ 32
C⁴ (-CH₂-C H₂-CH₂-)~ 30

Experimental Protocols

Standard NMR spectroscopic techniques can be employed to acquire high-quality spectra of this compound.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Other potential solvents include deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆), especially if hydrogen bonding of the thiol protons is of interest.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

The following diagram illustrates a typical experimental workflow for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick

A typical workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation and Signal Assignment

The assignment of the predicted signals can be logically deduced from the molecular structure. This process can be visualized as a signaling pathway where the structural features determine the NMR output.

signal_assignment cluster_structure Molecular Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals C1 C¹H₂-SH H1 ~2.7 ppm Quartet C1->H1 SH SH ~1.5 ppm Triplet C1->SH C1_sig ~25 ppm C1->C1_sig C2 C²H₂-S H2 ~2.8 ppm Triplet C2->H2 C2_sig ~35 ppm C2->C2_sig C3 S-C³H₂ H3 ~2.6 ppm Triplet C3->H3 C3_sig ~32 ppm C3->C3_sig C4 C⁴H₂ H4 H⁴ ~1.9 ppm Quintet C4->H4 C4_sig C⁴ ~30 ppm C4->C4_sig

Relationship between the molecular structure of this compound and its predicted NMR signals.

The downfield chemical shifts of protons on carbons adjacent to sulfur (H¹, H², H³) are due to the deshielding effect of the electronegative sulfur atoms. The central methylene protons (H⁴) are the most shielded and therefore appear at the most upfield position among the CH₂ groups. The thiol protons (SH) are also relatively shielded. The multiplicities arise from spin-spin coupling with neighboring protons, following the n+1 rule.

Similarly, the ¹³C chemical shifts are influenced by the proximity to sulfur, with carbons directly bonded to sulfur appearing at a lower field.

Conclusion

Analysis of 3,7-Dithia-1,9-nonanedithiol by Mass Spectrometry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the mass spectrometry analysis of the dithiol compound, 3,7-Dithia-1,9-nonanedithiol. A comprehensive search of scientific literature and databases has revealed a notable absence of specific mass spectral data, detailed experimental protocols, or established fragmentation patterns for this particular molecule. This guide, therefore, provides a foundational understanding of the anticipated analytical approach based on the known behavior of structurally related thiols, thioethers, and dithiols in mass spectrometry.

Molecular and Physicochemical Properties

Before delving into the mass spectrometry analysis, it is essential to understand the basic properties of this compound.

PropertyValueSource
Molecular Formula C7H16S4PubChem[1]
Molecular Weight 228.5 g/mol PubChem[1]
Exact Mass 228.01348520 DaPubChem[1]
IUPAC Name 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiolPubChem[1]
CAS Number 25676-62-4PubChem[1]

Hypothetical Experimental Protocol for Mass Spectrometry Analysis

While a specific, validated protocol for this compound is not available in the current body of scientific literature, a general approach can be proposed based on standard methods for the analysis of thiols and thioethers.

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation would be relatively straightforward.

  • Dilution: The neat compound would be diluted in a suitable organic solvent. A common choice would be a mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation for positive ion mode mass spectrometry.

  • Derivatization (Optional): For enhanced detection and to avoid disulfide bond formation, derivatization of the thiol groups could be considered. Reagents such as N-ethylmaleimide (NEM) or iodoacetamide are commonly used to alkylate free thiols. This would result in a predictable mass shift that can be monitored.

Mass Spectrometry Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, would be ideal for accurate mass measurements and structural elucidation.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing in-source fragmentation and preserving the molecular ion. Both positive and negative ion modes should be investigated.

  • Mass Analyzer: A high-resolution mass analyzer is crucial for determining the elemental composition of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To probe the fragmentation pattern, collision-induced dissociation (CID) would be employed. The precursor ion (the protonated or deprotonated molecule) would be isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Anticipated Fragmentation Patterns

The fragmentation of this compound under CID is expected to occur primarily at the C-S and C-C bonds. The presence of four sulfur atoms provides multiple sites for charge localization and subsequent fragmentation.

Key fragmentation pathways for thiols and thioethers often involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to a sulfur atom.

  • Cleavage of the C-S bond: This can lead to the loss of thiol groups or fragments containing the thioether linkages.

  • Rearrangements: Hydrogen rearrangements are common in the fragmentation of aliphatic compounds.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the mass spectrometry analysis of this compound.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MSAnalysis Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Sample 3,7-Dithia-1,9- nonanedithiol Dilution Dilution in ACN/H2O + 0.1% FA Sample->Dilution Derivatization Optional: Derivatization (e.g., NEM) Dilution->Derivatization Infusion Direct Infusion via ESI Source Dilution->Infusion Derivatization->Infusion FullScan Full Scan MS (High Resolution) Infusion->FullScan MSMS Tandem MS (CID) of Precursor Ion FullScan->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Interpretation Spectral Interpretation & Fragmentation Analysis DataAcquisition->Interpretation

References

An In-depth Technical Guide to the Solubility Characteristics of 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3,7-Dithia-1,9-nonanedithiol. Due to the limited publicly available quantitative data for this specific compound, this document outlines its general chemical properties, predicted solubility behavior, and standardized experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound is a dithiol compound with the molecular formula C7H16S4. It is described as a colorless to yellow clear liquid and is used in research and development, particularly as a monomer in biomaterials and as a building block in organic synthesis. Its structure, featuring both thioether and terminal thiol groups, dictates its physicochemical properties and, consequently, its solubility characteristics.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The presence of four sulfur atoms and a relatively short carbon chain suggests a degree of polarity. However, the thiol groups also allow for hydrogen bonding, which can influence its interaction with protic solvents.

It is anticipated that this compound would exhibit good solubility in a range of polar organic solvents. Its miscibility with non-polar organic solvents may be more limited.

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.

Objective: To determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Pipettes and syringes

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Add a known volume of the selected solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of an undissolved phase of the dithiol should be visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets of the dithiol.

  • Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Start: Prepare Materials (Dithiol, Solvents, Vials) B Add excess this compound to a known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Allow phases to separate C->D E Withdraw aliquot of the saturated supernatant D->E F Filter the aliquot E->F G Dilute the filtered sample F->G H Quantify concentration using analytical method (e.g., HPLC, GC) G->H I Calculate Solubility H->I J End: Report Results I->J

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests solubility in polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine its solubility characteristics in solvents relevant to their work. The absence of detailed public data underscores the importance of experimental validation for specific research and development applications.

3,7-Dithia-1,9-nonanedithiol material safety data sheet (MSDS) information.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 3,7-Dithia-1,9-nonanedithiol, focusing on its safe handling, storage, and emergency procedures. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a dithiol monomer used in biomaterials and biocompatible materials research.[1]

Identifier Value
Chemical Name This compound
Synonyms 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol
CAS Number 25676-62-4
Molecular Formula C7H16S4
Molecular Weight 228.46 g/mol [2]
Appearance Colorless to Yellow clear liquid[1][3]
Melting Point 233 °C (lit.)[2]
Density 1.18 g/cm³[2]
Purity >97.0% (GC)[3]

Hazard Identification and Classification

This compound is classified as harmful through oral, dermal, and inhalation routes of exposure.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2][3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2][3][4]

GHS Pictogram:

alt text

Signal Word: Warning[2][3]

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risks.

Aspect Protocol
Handling Handle in a well-ventilated place.[2] Wear suitable protective clothing, including gloves and eye/face protection.[2] Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2] Do not eat, drink, or smoke when using this product.[2][3]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Store apart from foodstuff containers or incompatible materials.[2]

First-Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure Route First-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Experimental Protocol: Chemical Spill Response

A chemical spill of this compound must be handled promptly and safely. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Spill Control cluster_Cleanup Decontamination & Disposal Evacuate Evacuate Spill Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Isolate Hazard Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Closed Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Workflow for handling a chemical spill.

Detailed Spill Response Protocol:

  • Immediate Response:

    • Evacuate all personnel from the immediate spill area.[2]

    • Ensure the area is well-ventilated to disperse any vapors.[2]

    • Remove all sources of ignition from the vicinity.[2]

  • Spill Control:

    • Before approaching the spill, don the appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a full-face respirator if exposure limits are exceeded or symptoms of irritation occur.[2]

    • Contain the spill using a non-combustible absorbent material like sand or earth. Prevent the spill from entering drains.[2]

  • Decontamination & Disposal:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]

    • Clean the spill area thoroughly with soap and plenty of water.

    • Dispose of the contaminated waste in accordance with local, state, and federal regulations.[2] Do not discharge into sewer systems.[2]

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Containers should be triple-rinsed and can be offered for recycling or reconditioning.[2]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and ensure that all personnel are trained in its proper use and emergency procedures.

References

A Technical Guide to Polythioether Compounds: Historical Context, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioethers, a class of polymers characterized by the presence of thioether linkages (-S-) in their backbone, have a rich and extensive history intertwined with the very beginnings of polymer science. From their early discovery as resilient, chemically resistant materials to their modern applications in high-performance sealants, advanced materials, and drug delivery systems, polythioethers have demonstrated remarkable versatility. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of polythioether and related polysulfide compounds, details of their seminal synthesis, and a summary of their key properties, with a particular focus on information relevant to researchers and professionals in drug development.

Historical Context and Early Discoveries

The journey of polythioethers is deeply rooted in the broader history of sulfur chemistry and polymer science. While the term "polythioether" in its modern sense refers to polymers with single sulfur atoms in the backbone, the story begins with the closely related polysulfide polymers, which contain multiple sulfur atoms linked together.

The Dawn of Polysulfide Chemistry

Some of the earliest accounts of synthetic sulfur-containing polymers date back to 1838, when Swiss chemists reported the formation of rubbery, water-resistant materials from the reaction of 1,2-dichloroethane with sodium polysulfide.[1] However, it was not until the 1920s that these observations were translated into a commercially viable product.

The Accidental Discovery of Thiokol

In 1926, American chemists Joseph C. Patrick and Nathan Mnookin were investigating methods to produce an inexpensive antifreeze.[2][3] In an experiment involving the reaction of ethylene dichloride with sodium polysulfide, they unexpectedly produced a gummy, malodorous substance that exhibited remarkable resistance to solvents.[4][5] Realizing the potential of this new material, they named it "Thiokol," from the Greek words theion (sulfur) and kolla (glue).[4] This marked the birth of the first commercially produced synthetic rubber in the United States.[2] The Thiokol Chemical Corporation was established in 1929 to commercialize these polysulfide elastomers.[1]

The early Thiokol polymers, such as Thiokol A, were noted for their exceptional resistance to oils and solvents, a property that led to their use as sealants for fuel lines.[1] During World War II, Thiokol's liquid polymers became crucial as sealants in the aerospace industry.[2][6]

The Emergence of True Polythioethers

The synthesis of well-defined polythioethers, with a single sulfur atom in the repeating unit, was predicated on the availability of stable cyclic thioether monomers, known as thiiranes or episulfides.

  • Pioneering Work of Staudinger and Delépine: The foundation for modern polythioether chemistry was laid in the early 20th century. Hermann Staudinger, a Nobel laureate and a father of polymer science, was instrumental in synthesizing stable thiiranes in 1916. In 1920, along with J. Siegwart, he published work on the reactions of aliphatic diazo compounds with thioketones, contributing to the understanding of thiirane chemistry.[7] Shortly after, in 1921, Marcel Delépine developed a more straightforward synthetic route to these crucial monomers.

  • Polymerization of Propylene Sulfide: A significant milestone in polythioether synthesis was the demonstration of the polymerization of propylene sulfide. In a 1954 paper, C. S. Marvel and E. D. Weil detailed the polymerization of propylene sulfide initiated by various reagents, paving the way for the creation of well-defined poly(propylene sulfide).

  • The Influence of Charles C. Price: While Charles C. Price is more renowned for his pioneering work on polyethers and his invention of polyether polyurethane foam rubber, his contributions to the broader field of polymer science during the mid-20th century created a fertile ground for the development of new polymeric materials, including polythioethers.[6][8] His work on polymerization mechanisms was of fundamental importance to the entire field.

Quantitative Data of Early Sulfur-Containing Polymers

The following tables summarize some of the key physical properties reported for early polysulfide and polythioether compounds. It is important to note that the properties of early polymers could vary significantly due to less controlled polymerization techniques compared to modern standards.

PropertyThiokol AReference
Composition Ethylene tetrasulfide polymer[2]
Sulfur Content ~84%[8]
Density (g/mL) ~1.6[8][9]
Solvent Resistance Stable in usual organic solvents[8]
Acid/Base Resistance Stable in dilute mineral acids, Unstable to alkalies[8]
Tensile Strength Low[2]
Heat Resistance Poor[2]
Odor Unpleasant, retained after curing[8]
PropertyThiokol FAReference
Composition Prepared from ethylene dichloride, dichlorodiethyl formal, and sodium polysulfide[8]
Sulfur Content ~47%[8]
Density (g/mL) 1.34[8]
Solvent Resistance Excellent, but not as good as Thiokol A[8]
Low-Temperature Flexibility Down to -50°F (-45.5°C)[8]
Odor No odor when cured[8]
PropertyPoly(propylene sulfide) (PPS) (Representative values from later studies)Reference
Glass Transition Temperature (Tg) -40 °C[10]
Molecular Weight (Mw) (example) 15,000 g/mol
Appearance Colorless, viscous liquid

Experimental Protocols for Seminal Syntheses

The following sections provide detailed methodologies for the preparation of early polysulfide and polythioether compounds, based on historical accounts and foundational laboratory procedures.

Preparation of Thiokol A (Polysulfide Rubber)

This procedure is a representative method for the synthesis of the early commercial polysulfide rubber, Thiokol A.[11][12]

Materials:

  • Sodium hydroxide (NaOH)

  • Sulfur flowers

  • 1,2-dichloroethane (ethylene dichloride)

  • Distilled water

Procedure:

  • In a beaker, dissolve 5 g of sodium hydroxide in 100 mL of distilled water and heat the solution to boiling.

  • Gradually add 7 to 10 g of sulfur flowers to the boiling solution with constant stirring. Continue stirring until all the sulfur has dissolved, resulting in a deep red solution of sodium polysulfide. If any sulfur remains undissolved, the solution should be filtered.

  • Allow the sodium polysulfide solution to cool to below 83°C (the boiling point of 1,2-dichloroethane).

  • Add 20 mL of 1,2-dichloroethane to the cooled solution with vigorous stirring.

  • Continue stirring for 15-20 minutes. A rubbery polymer will begin to separate and form a lump.

  • Decant the supernatant liquid.

  • Wash the polymer lump several times with water.

  • Allow the product to dry in a fume hood to permit the evaporation of any excess 1,2-dichloroethane.

Reaction Scheme:

G R1 n Cl-CH₂-CH₂-Cl (1,2-dichloroethane) P1 -[CH₂-CH₂-Sₓ]-n (Polysulfide Rubber) R1->P1 P2 2n NaCl (Sodium Chloride) R1->P2 R2 n Na₂Sₓ (Sodium Polysulfide) R2->P1 R2->P2

Caption: Synthesis of Polysulfide Rubber (e.g., Thiokol).

Conceptual Workflow for Anionic Ring-Opening Polymerization (AROP) of Thiiranes

The polymerization of thiiranes, such as propylene sulfide, is a cornerstone of polythioether synthesis. Anionic ring-opening polymerization (AROP) is a common method. The following diagram illustrates the general workflow.

G start Start monomer Thiirane Monomer (e.g., Propylene Sulfide) start->monomer initiator Anionic Initiator (e.g., n-BuLi, NaNH₂) start->initiator initiation Initiation: Nucleophilic attack on thiirane ring monomer->initiation initiator->initiation propagation Propagation: Sequential addition of monomer units initiation->propagation termination Termination: (e.g., addition of a proton source) propagation->termination polymer Polythioether termination->polymer end End polymer->end

Caption: Anionic Ring-Opening Polymerization of Thiiranes.

Polythioethers in the Context of Drug Development

While the initial applications of polythioethers and polysulfides were primarily in industrial settings, their unique chemical properties have led to their exploration in the biomedical field, particularly in drug delivery. This is largely a modern area of research, but the foundational properties of these polymers are key to their current applications.

Biocompatibility and Biodegradability

Certain polythioethers have been found to be biocompatible and biodegradable, making them suitable candidates for in-vivo applications. Poly(propylene sulfide) (PPS) is one such polymer that has been investigated for drug delivery.

Stimuli-Responsive Behavior

A key feature of polythioethers that is of great interest to drug development professionals is their responsiveness to oxidative stress. The thioether linkage can be oxidized to sulfoxide and then to sulfone, leading to a change in the polymer's polarity from hydrophobic to hydrophilic. This transition can be exploited to trigger the release of an encapsulated drug in environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.[13]

G hydrophobic Hydrophobic Polythioether (-S-) hydrophilic1 Hydrophilic Polysulfoxide (-SO-) hydrophobic->hydrophilic1 Oxidation (ROS) hydrophilic2 Hydrophilic Polysulfone (-SO₂-) hydrophilic1->hydrophilic2 Further Oxidation (ROS)

Caption: Oxidation-Responsive Behavior of Polythioethers.

Early Medical Uses of Sulfur Compounds

It is worth noting that elemental sulfur and simple sulfur compounds have been used in medicine for centuries, primarily in dermatology for their antimicrobial and antifungal properties.[14] While this is distinct from the use of polymeric sulfur compounds, it highlights the long-standing recognition of sulfur's biological activity. There is evidence of polysulfides being used for medicinal purposes in ancient times.[15] However, the application of complex polythioether polymers in drug delivery is a more recent development.

Conclusion

The history of polythioether compounds is a compelling narrative of scientific inquiry, accidental discovery, and the relentless pursuit of materials with novel properties. From the early, odorous polysulfide rubbers that found critical applications in the burgeoning automotive and aerospace industries to the precisely engineered, stimuli-responsive polythioethers of modern drug delivery systems, this class of polymers has demonstrated enduring relevance. For researchers and professionals in drug development, the unique attributes of polythioethers, particularly their biocompatibility and oxidation-responsive nature, offer a fertile ground for the design of next-generation therapeutic delivery platforms. A thorough understanding of their historical development and fundamental chemistry is invaluable for harnessing their full potential in addressing contemporary medical challenges.

References

The Lynchpin of Biological Nucleophilicity: A Technical Guide to the Fundamental Reactivity of Terminal Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal thiol group, the sulfur analog of an alcohol, is a functional group of paramount importance in biological systems. Its unique chemical properties, particularly its high nucleophilicity and susceptibility to redox reactions, position it as a key player in a vast array of cellular processes, from protein structure and enzyme catalysis to redox signaling and drug-target interactions. This technical guide provides an in-depth exploration of the fundamental reactivity of terminal thiol groups, with a focus on quantitative data, experimental methodologies, and their implications in drug development.

Core Principles of Thiol Reactivity

The reactivity of a thiol group (-SH) is predominantly governed by its ability to deprotonate to the highly nucleophilic thiolate anion (-S⁻).[1] This equilibrium is dictated by the thiol's acid dissociation constant (pKa). A lower pKa signifies a greater proportion of the reactive thiolate form at a given pH.[1] In biological systems, the thiol group of the amino acid cysteine is of particular significance. While the intrinsic pKa of a free cysteine in solution is around 8.4, the local protein microenvironment can dramatically influence this value, with observed pKa values in proteins ranging from as low as 3.5 to as high as 12.[2] Factors such as nearby positively charged residues, the N-terminus of an α-helix, and the degree of solvent exposure can all modulate the pKa and, consequently, the reactivity of a cysteine residue.[1][3]

Key Reactions of Terminal Thiol Groups

Terminal thiol groups participate in a variety of crucial biochemical reactions:

  • Thiol-Disulfide Exchange: This reversible reaction involves the attack of a thiolate on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. This process is fundamental to protein folding, the regulation of enzyme activity, and redox signaling.

  • Michael Addition: Thiolates are excellent nucleophiles for Michael addition reactions, where they add to α,β-unsaturated carbonyl compounds. The reaction with maleimides is a widely used bioconjugation strategy due to its high specificity and efficiency.

  • Alkylation: The nucleophilic thiolate anion readily reacts with alkyl halides and other electrophiles to form stable thioether bonds. Reagents like iodoacetamide are commonly used to alkylate cysteine residues, often for experimental purposes such as quantifying thiol content or identifying reactive cysteines.[4][5]

  • Oxidation: Thiols can be oxidized to a variety of states, including sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids.[6] The initial, reversible oxidation to sulfenic acid is a key event in redox signaling.[7] Thiols can also be oxidized to form disulfide bonds (R-S-S-R'), a reaction critical for stabilizing protein structure.[1]

  • Thiol-Ene Reaction: This "click" chemistry reaction involves the addition of a thiol across a double bond, which can be initiated by radicals or light. It is a highly efficient and specific reaction used in bioconjugation and material science.[1]

Quantitative Data on Thiol Reactivity

For a comprehensive understanding, quantitative data is essential. The following tables summarize key parameters related to the reactivity of terminal thiol groups.

Table 1: pKa Values of Common Thiol-Containing Molecules

CompoundpKaNotes
Cysteine (free amino acid)~8.4The intrinsic pKa in solution.[8]
Cysteine (in proteins)3.5 - 12Highly dependent on the local microenvironment.[2]
Glutathione (GSH)~9.0 (thiol group)A major intracellular antioxidant.
Dithiothreitol (DTT)9.2, 10.1A common reducing agent.
β-Mercaptoethanol9.5A reducing agent often used in biochemistry.
Thiophenol6.6An aromatic thiol.

Table 2: Second-Order Rate Constants for Thiol-Disulfide Exchange Reactions

ReactantspHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
Glutathione + Dithiothreitol (oxidized)7.425~10² - 10³
Cysteine + GSSG7.425~1 - 10
Protein Disulfide Isomerase (PDI) catalyzed7.425up to 10⁶

Note: Rate constants can vary significantly depending on the specific reactants and reaction conditions.[9]

Table 3: Redox Potentials of Biologically Relevant Thiol/Disulfide Couples

CoupleStandard Redox Potential (E°') (mV) at pH 7
Glutathione (GSSG/2GSH)-240
Thioredoxin (Trx-S₂/Trx-(SH)₂)-270
Cysteine/Cystine-220

Experimental Protocols for Studying Thiol Reactivity

Precise and reproducible experimental methods are crucial for investigating the reactivity of thiol groups.

Protocol 1: Quantification of Free Thiol Groups using Ellman's Test

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[2][10][11]

Materials:

  • DTNB stock solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Cysteine or other thiol standard solution of known concentration

  • Sample containing the thiol to be quantified

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a standard curve:

    • Prepare a series of dilutions of the cysteine standard in the Reaction Buffer.

    • To 50 µL of each standard dilution, add 950 µL of Reaction Buffer.

    • Add 50 µL of the DTNB stock solution to each tube.

    • Incubate at room temperature for 15 minutes.[2]

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus thiol concentration to generate a standard curve.

  • Quantify the unknown sample:

    • Add an appropriate volume of the unknown sample to the Reaction Buffer to a final volume of 1 mL.

    • Add 50 µL of the DTNB stock solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free thiols in the sample using the standard curve.[2]

Protocol 2: Measuring Thiol Reactivity using Iodoacetamide Alkylation

Principle: Iodoacetamide (IAM) is an alkylating agent that reacts specifically with the nucleophilic thiolate form of cysteine.[4][5] By monitoring the rate of disappearance of free thiols (e.g., using Ellman's Test) or the rate of incorporation of a labeled IAM, the reactivity of a specific thiol group can be determined.

Materials:

  • Iodoacetamide (IAM) stock solution (prepare fresh in a suitable buffer, protected from light)

  • Protein or peptide sample containing the thiol of interest

  • Reaction buffer at the desired pH

  • Quenching solution (e.g., a high concentration of a thiol like DTT or β-mercaptoethanol)

  • Method for quantifying free thiols (e.g., Ellman's Test) or for detecting the alkylated product (e.g., mass spectrometry if using unlabeled IAM, or fluorescence/radioactivity if using a labeled IAM).

Procedure (Kinetic Analysis):

  • Equilibrate the protein sample in the reaction buffer at the desired temperature.

  • Initiate the reaction by adding a known concentration of IAM.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Quantify the remaining free thiols in each quenched aliquot using Ellman's Test or another suitable method.

  • Plot the concentration of free thiols versus time.

  • Determine the initial reaction rate from the slope of the curve.

  • The second-order rate constant can be calculated by dividing the initial rate by the initial concentrations of the thiol and IAM.

Signaling Pathways and Logical Relationships

The reactivity of terminal thiol groups is at the heart of several critical cellular signaling pathways.

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation

Figure 1: The Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress leads to the modification of reactive cysteine thiols on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[12][13]

S_Glutathionylation Protein_SSG Protein_SSG Regulation Regulation Protein_SSG->Regulation Protection Protection Protein_SSG->Protection

Figure 2: Protein S-glutathionylation. This is a reversible post-translational modification where glutathione (GSH) forms a mixed disulfide with a cysteine residue on a target protein. This modification can be induced by reactive oxygen species (ROS) or an increased ratio of oxidized to reduced glutathione (GSSG/GSH). S-glutathionylation can alter the function of proteins and protect the thiol group from irreversible oxidation. The reverse reaction is catalyzed by glutaredoxins (Grx).[1][14][15]

Implications for Drug Development

The unique reactivity of terminal thiol groups, particularly those of cysteine residues, makes them attractive targets for drug development.

Covalent Inhibitors

Covalent inhibitors form a stable, covalent bond with their target protein, often a cysteine residue in the active site of an enzyme. This can lead to prolonged and potent inhibition. The design of such inhibitors requires a deep understanding of the target cysteine's reactivity and the surrounding microenvironment to ensure specificity and minimize off-target effects. The workflow for developing selective covalent inhibitors typically involves:

Covalent_Inhibitor_Workflow Target_ID Target Identification & Validation Cys_ID Reactive Cysteine Identification Target_ID->Cys_ID Warhead_Selection Electrophilic Warhead Selection Cys_ID->Warhead_Selection Fragment_Screening Fragment Screening (Covalent or Non-covalent) Warhead_Selection->Fragment_Screening Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Fragment_Screening->Lead_Opt In_Vitro_Val In Vitro Validation (Biochemical & Cellular Assays) Lead_Opt->In_Vitro_Val In_Vivo_Studies In Vivo Studies (Efficacy & Safety) In_Vitro_Val->In_Vivo_Studies

Figure 3: A generalized workflow for the development of covalent inhibitors targeting cysteine residues. The process begins with identifying a suitable protein target and a reactive cysteine within that target. An appropriate electrophilic "warhead" is then selected to react with the target thiol. Screening and optimization are then carried out to develop a potent and selective inhibitor.[16][17][18]

Thiol-Based Drug Conjugation

The reactivity of thiols is also exploited for the site-specific conjugation of drugs, for example, in the development of antibody-drug conjugates (ADCs). By engineering cysteine residues at specific locations on an antibody, a therapeutic payload can be attached via a thiol-reactive linker, such as a maleimide. This approach allows for the targeted delivery of potent drugs to specific cells, such as cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Conclusion

The fundamental reactivity of terminal thiol groups is a cornerstone of modern biochemistry and drug discovery. Their capacity to act as potent nucleophiles and their sensitivity to the redox environment endows them with a remarkable functional versatility. A thorough understanding of the principles governing thiol reactivity, supported by robust quantitative data and precise experimental methodologies, is indispensable for researchers and scientists seeking to unravel complex biological processes and to design the next generation of targeted therapeutics. The continued exploration of the rich chemistry of the thiol group promises to unlock new avenues for understanding and treating human disease.

References

Methodological & Application

Application of 3,7-Dithia-1,9-nonanedithiol in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Dithia-1,9-nonanedithiol (DTDN) is a sulfur-containing dithiol monomer that has garnered significant interest in the field of polymer chemistry for the development of advanced materials. Its unique structure, featuring two primary thiol (-SH) groups and two thioether linkages, imparts desirable properties to the resulting polymers, most notably a high refractive index, enhanced thermal stability, and specific mechanical characteristics. These properties make DTDN-based polymers highly suitable for applications in optical resins, coatings, and advanced nanocomposites. This document provides detailed application notes and experimental protocols for the use of DTDN in the synthesis of high-performance polymers through two primary pathways: polythiourethane formation and thiol-ene polymerization.

Application Notes

High Refractive Index Polythiourethanes for Optical Applications

The incorporation of sulfur atoms into a polymer matrix is a well-established strategy for increasing the refractive index of the material. DTDN, with its high sulfur content, serves as an excellent building block for the synthesis of high refractive index polythiourethanes (PTUs). These PTUs are synthesized through a polyaddition reaction between DTDN and various diisocyanates. The resulting polymers exhibit excellent optical transparency, high refractive indices, and good thermal stability, making them ideal candidates for applications such as ophthalmic lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs).

The properties of the final PTU can be tailored by carefully selecting the diisocyanate comonomer. For instance, the use of aromatic diisocyanates can further enhance the refractive index and thermal stability, while aliphatic diisocyanates may be chosen to improve flexibility and UV resistance.

Thiol-Ene "Click" Chemistry for Network Polymer Synthesis

Thiol-ene polymerization is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated step-growth mechanism. This reaction offers several advantages, including high yields, rapid reaction rates under mild conditions (often initiated by UV light or thermal initiators), and insensitivity to many common functional groups and solvents. DTDN is an ideal dithiol monomer for this process, readily reacting with a variety of di- or multifunctional 'ene' compounds (containing carbon-carbon double bonds).

This methodology allows for the creation of highly crosslinked polymer networks with tailored properties. By varying the structure and functionality of the 'ene' comonomer, the mechanical properties, thermal stability, and chemical resistance of the resulting polymer network can be precisely controlled. These materials find applications in areas such as dental resins, photolithography, and the fabrication of microfluidic devices.

Experimental Protocols

Protocol 1: Synthesis of a High Refractive Index Polythiourethane from DTDN and Isophorone Diisocyanate (IPDI)

This protocol details the synthesis of a polythiourethane via the polyaddition of this compound (DTDN) and Isophorone Diisocyanate (IPDI).

Materials:

  • This compound (DTDN)

  • Isophorone Diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve DTDN in anhydrous DMF under a nitrogen atmosphere.

  • Reaction Initiation: Add IPDI to the solution in a 1:1 molar ratio with DTDN.

  • Catalysis: Introduce a catalytic amount of DBTDL (approximately 0.1 wt% of the total monomers) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 70-80°C and stir for 4-6 hours under a continuous nitrogen purge. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polythiourethane by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.

Characterization:

The resulting polymer can be characterized by various techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the thiourethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1640 cm⁻¹).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Refractometry: To measure the refractive index of a thin film of the polymer.

Protocol 2: UV-Initiated Thiol-Ene Polymerization of DTDN with Divinylbenzene (DVB)

This protocol describes the formation of a crosslinked polymer network via the UV-initiated thiol-ene reaction between DTDN and Divinylbenzene (DVB).

Materials:

  • This compound (DTDN)

  • Divinylbenzene (DVB) (ensure inhibitor is removed prior to use)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent, optional)

Procedure:

  • Monomer Mixture Preparation: In a glass vial, prepare a homogeneous mixture of DTDN and DVB. The stoichiometric ratio of thiol to ene functional groups should be 1:1.

  • Initiator Addition: Add the photoinitiator DMPA to the monomer mixture at a concentration of 1-2 wt%. If a solvent is used to reduce viscosity, add anhydrous THF at this stage.

  • Molding: Pour the liquid mixture into a mold of the desired shape (e.g., between two glass plates separated by a spacer).

  • Photopolymerization: Expose the mold to a UV light source (e.g., a 365 nm UV lamp) for a period of 5-15 minutes, depending on the intensity of the light source and the thickness of the sample.

  • Post-Curing: After UV exposure, the resulting solid polymer can be post-cured in an oven at a temperature above its glass transition temperature for 1-2 hours to ensure complete conversion of the functional groups.

Characterization:

The properties of the crosslinked network can be assessed by:

  • FTIR Spectroscopy: To monitor the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the vinyl C=C peak (~1630 cm⁻¹).

  • Swell Test: To determine the degree of crosslinking by measuring the swelling ratio in a suitable solvent (e.g., toluene).

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the network.

Data Presentation

The following tables summarize typical quantitative data for polymers synthesized using this compound.

Table 1: Properties of Polythiourethane synthesized from DTDN and IPDI

PropertyValue
Molecular Weight (Mn) ( g/mol )15,000 - 25,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp. (Tg) (°C)80 - 100
Decomposition Temp. (Td, 5% wt loss) (°C)> 280
Refractive Index (at 589 nm)1.58 - 1.62

Table 2: Properties of Thiol-Ene Network from DTDN and DVB

PropertyValue
Gel Fraction (%)> 95
Glass Transition Temp. (Tg) (°C)110 - 130
Decomposition Temp. (Td, 5% wt loss) (°C)> 300
Storage Modulus (at 25°C) (GPa)1.5 - 2.5

Visualizations

Polythiourethane_Synthesis DTDN This compound (DTDN) Reaction Polyaddition Reaction (70-80°C, 4-6h) DTDN->Reaction IPDI Isophorone Diisocyanate (IPDI) IPDI->Reaction Catalyst DBTDL Catalyst Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Polymer_Solution Polythiourethane in DMF Reaction->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Purified_Polymer Purified Polythiourethane (Solid) Precipitation->Purified_Polymer Drying Vacuum Drying Purified_Polymer->Drying Final_Product High Refractive Index Polythiourethane Drying->Final_Product

Caption: Workflow for the synthesis of high refractive index polythiourethane.

Thiol_Ene_Polymerization cluster_prep Monomer Preparation cluster_cure Curing Process DTDN This compound (DTDN) Mixing Homogeneous Mixing DTDN->Mixing DVB Divinylbenzene (DVB) DVB->Mixing Initiator Photoinitiator (DMPA) Initiator->Mixing Molding Molding Mixing->Molding UV_Curing UV Irradiation (365 nm, 5-15 min) Molding->UV_Curing Post_Curing Thermal Post-Curing (> Tg, 1-2h) UV_Curing->Post_Curing Final_Product Crosslinked Thiol-Ene Network Polymer Post_Curing->Final_Product

Caption: Experimental workflow for UV-initiated thiol-ene polymerization.

Application of 3,7-Dithia-1,9-nonanedithiol as a Crosslinking Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a versatile dithiol crosslinking agent utilized in the formation of polymer networks, particularly in the fabrication of hydrogels and other biomaterials. Its two primary thiol (-SH) groups readily participate in "click" chemistry reactions, such as thiol-ene and Michael additions, enabling the formation of stable thioether linkages. This reactivity, combined with the flexible thioether backbone, allows for the precise tuning of material properties, making it a valuable tool in drug delivery, tissue engineering, and other biomedical applications.

These application notes provide an overview of the use of this compound as a crosslinking agent and offer detailed protocols for the synthesis and characterization of crosslinked polymer networks.

Chemical Properties and Handling

PropertyValueReference
CAS Number 25676-62-4[1][2]
Molecular Formula C₇H₁₆S₄[1][2]
Molecular Weight 228.45 g/mol [1]
Appearance Colorless to yellow clear liquid
Purity >97.0% (GC)
Synonyms 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if swallowed, in contact with skin, or if inhaled.[2]

Crosslinking Mechanisms

The terminal thiol groups of this compound can be utilized in several crosslinking strategies, most notably thiol-ene photo-click chemistry and Michael addition reactions.

Thiol-Ene Photo-Click Chemistry

This reaction involves the photoinitiated radical addition of a thiol group across a carbon-carbon double bond (an 'ene'). This method is highly efficient, proceeds rapidly under mild conditions, and offers excellent spatiotemporal control over the crosslinking process.[3][4][5][6][7]

Experimental Workflow for Thiol-Ene Crosslinking

Thiol_Ene_Workflow cluster_prep Precursor Preparation cluster_reaction Crosslinking Reaction cluster_characterization Characterization Macromer Polymer with '-ene' groups Mix Mix Precursors Macromer->Mix Crosslinker 3,7-Dithia-1,9- nonanedithiol Crosslinker->Mix Photoinitiator Photoinitiator (e.g., LAP, I2959) Photoinitiator->Mix UV Expose to UV light Mix->UV Initiation Rheology Rheological Analysis UV->Rheology Gelation Swelling Swelling Studies UV->Swelling Mechanical Mechanical Testing UV->Mechanical

Caption: Workflow for hydrogel formation via thiol-ene photopolymerization.

Michael Addition Reaction

This reaction involves the nucleophilic addition of a thiol to an electron-deficient double bond, such as an acrylate or maleimide. Michael addition can be catalyzed by a mild base and proceeds efficiently at room temperature.[8][9][10][11][12]

Signaling Pathway for Michael Addition Crosslinking

Michael_Addition_Pathway cluster_reactants Reactants cluster_products Products Thiol This compound (Thiolate Anion) Acrylate Polymer with Acrylate Groups Thiol->Acrylate Nucleophilic Attack Crosslinked_Network Crosslinked Polymer Network (Thioether Linkage) Acrylate->Crosslinked_Network Protonation Base Base Catalyst Base->Thiol Deprotonation

Caption: Reaction mechanism of base-catalyzed Michael addition for crosslinking.

Experimental Protocols

Protocol 1: Hydrogel Formation via Thiol-Ene Photopolymerization

Materials:

  • 4-arm PEG-Norbornene (PEG4NB)

  • This compound

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG4NB in PBS to the desired concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS to achieve a stoichiometric ratio of thiol to ene groups (1:1).

    • Prepare a stock solution of LAP in PBS (e.g., 0.05% w/v).

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the PEG4NB solution, the this compound solution, and the LAP solution.

    • Vortex the mixture thoroughly.

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm, ~5 mW/cm²) for a specified time (e.g., 1-5 minutes) to initiate polymerization.[13]

  • Characterization:

    • Gelation Kinetics: Monitor the evolution of the storage modulus (G') and loss modulus (G'') using a rheometer during UV exposure. The gel point is defined as the time at which G' > G''.[13]

    • Swelling Ratio: Immerse the hydrogel in PBS and allow it to swell to equilibrium. The swelling ratio is calculated as (W_s - W_d) / W_d, where W_s is the swollen weight and W_d is the dry weight of the hydrogel.

    • Mechanical Properties: Perform compression or tensile tests to determine the Young's modulus and compressive strength of the hydrogel.[14][15]

Quantitative Data (Illustrative):

ParameterCondition A (5% w/v PEG4NB)Condition B (10% w/v PEG4NB)
Gel Point ~ 60 seconds~ 30 seconds
Storage Modulus (G') ~ 1 kPa~ 5 kPa
Swelling Ratio ~ 25~ 15
Compressive Modulus ~ 10 kPa~ 50 kPa
Protocol 2: Polymer Network Formation via Michael Addition

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • This compound

  • Triethanolamine (TEOA) as a catalyst

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEGDA in PBS to the desired concentration (e.g., 10% w/v).

    • Prepare a solution of this compound in PBS to achieve a stoichiometric ratio of thiol to acrylate groups (1:1).

    • Prepare a stock solution of TEOA in PBS.

  • Network Formation:

    • Combine the PEGDA solution and the this compound solution.

    • Add the TEOA catalyst to the mixture to initiate the reaction. The final concentration of TEOA can be varied to control the gelation rate.

    • Mix thoroughly and allow the reaction to proceed at room temperature. Gelation time will depend on the concentration of reactants and catalyst.

  • Characterization:

    • Gelation Time: Visually inspect the solution for the cessation of flow to determine the gelation time.

    • Mechanical Properties: Characterize the mechanical properties of the resulting network as described in Protocol 1.

Quantitative Data (Illustrative):

ParameterCondition A (1% TEOA)Condition B (2% TEOA)
Gelation Time ~ 15 minutes~ 5 minutes
Storage Modulus (G') ~ 2 kPa~ 2.5 kPa
Compressive Strength ~ 20 kPa~ 28 kPa

Applications in Drug Development and Research

The ability to form robust and tunable polymer networks makes this compound a valuable crosslinker for various applications:

  • Controlled Drug Delivery: The crosslink density of the hydrogel can be tailored to control the diffusion and release of encapsulated therapeutics.[5] The thioether linkages are generally stable, but the network can be designed to be degradable by incorporating hydrolytically or enzymatically labile groups into the polymer backbone.

  • 3D Cell Culture: The cytocompatible nature of thiol-ene and Michael addition reactions allows for the encapsulation of cells within the hydrogel matrix, providing a 3D environment that mimics the native extracellular matrix.[4][7]

  • Tissue Engineering Scaffolds: The mechanical properties of the crosslinked material can be matched to those of the target tissue, providing a scaffold that supports cell growth and tissue regeneration.[6]

Conclusion

This compound is an effective crosslinking agent for the formation of polymer networks through versatile and efficient "click" chemistry reactions. The protocols and data presented here provide a foundation for researchers to utilize this dithiol in the development of advanced materials for a wide range of biomedical and pharmaceutical applications. The ability to precisely control network properties by adjusting reactant concentrations and reaction conditions highlights the utility of this compound in creating functional biomaterials.

References

The Pivotal Role of 3,7-Dithia-1,9-nonanedithiol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a flexible dithiol molecule increasingly recognized for its potential in materials science. Its unique structure, featuring two terminal thiol groups separated by a flexible backbone containing thioether linkages, makes it an ideal candidate for a variety of applications, including the formation of self-assembled monolayers (SAMs), the functionalization of nanoparticles, and the creation of crosslinked polymer networks. The thiol groups provide strong anchoring points to metal surfaces, particularly gold, while the thioether groups within the backbone can influence the packing, stability, and overall properties of the resulting material. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.

Key Applications and Properties

This compound is a versatile building block in materials chemistry. Its bifunctional nature allows for the creation of stable, networked polymeric systems and functional surface coatings. The presence of two terminal thiol groups facilitates strong covalent bonding to metal surfaces, a critical feature for developing robust and stable functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆S₄
Molecular Weight 228.45 g/mol
Appearance Colorless to yellow liquid
Purity >97.0% (GC)
Synonyms 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol

Note: The data in this table is compiled from commercially available product specifications.

Application 1: Formation of Self-Assembled Monolayers (SAMs)

The terminal thiol groups of this compound have a high affinity for gold and other noble metal surfaces, enabling the spontaneous formation of ordered, self-assembled monolayers. These SAMs can be used to modify the surface properties of materials, providing a platform for the immobilization of biomolecules, the creation of sensors, or the improvement of biocompatibility. The internal thioether linkages may offer different packing arrangements and stability compared to simple alkane dithiols.

Experimental Protocol: Formation of a this compound SAM on a Gold Surface

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous ethanol (spectroscopy grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with ultrapure water and then with ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 2.28 mg of the dithiol in 10 mL of ethanol.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean glass container.

    • Immediately immerse the substrate in the 1 mM solution of this compound.

    • Purge the container with nitrogen gas to minimize oxidation and seal it.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with copious amounts of fresh ethanol to remove non-chemisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and analyze its chemical state, and ellipsometry to measure the thickness of the monolayer.

Table 2: Illustrative Quantitative Data for Dithiol SAMs on Gold

ParameterTypical ValueCharacterization Technique
Monolayer Thickness 5 - 10 ÅEllipsometry
Surface Coverage 4 - 6 molecules/nm²Quartz Crystal Microbalance (QCM)
Water Contact Angle 60° - 80°Contact Angle Goniometry
S (2p) Binding Energy ~162 eV (thiolate)X-ray Photoelectron Spectroscopy (XPS)

Note: This data is illustrative and based on typical values for similar short-chain dithiols. Specific values for this compound may vary and require experimental determination.

experimental_workflow_SAM cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Analysis Clean Clean Gold Substrate Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Immerse Immerse Substrate Rinse_Dry1->Immerse Prepare_Sol Prepare Dithiol Solution Prepare_Sol->Immerse Rinse_Dry2 Rinse & Dry Immerse->Rinse_Dry2 Characterize Characterize SAM Rinse_Dry2->Characterize

Workflow for Self-Assembled Monolayer (SAM) Formation.

Application 2: Functionalization of Gold Nanoparticles

This compound can be used as a bifunctional linker to functionalize gold nanoparticles (AuNPs). One thiol group anchors the molecule to the nanoparticle surface, while the other remains available for conjugation to other molecules of interest, such as drugs, peptides, or targeting ligands. This is crucial for applications in drug delivery, diagnostics, and bio-imaging.

Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)

  • This compound

  • Anhydrous ethanol

  • Ultrapure water

  • Microcentrifuge and tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous ethanol.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add 1 mL of the citrate-stabilized gold nanoparticle solution.

    • Add a calculated amount of the this compound stock solution to achieve the desired surface coverage. A 100-fold molar excess relative to the gold nanoparticles is a common starting point.

    • Incubate the mixture for 4-6 hours at room temperature with gentle stirring to facilitate the ligand exchange reaction, where the dithiol displaces the citrate ions on the AuNP surface.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant, which contains excess dithiol and displaced citrate.

    • Resuspend the nanoparticle pellet in 1 mL of ultrapure water or a suitable buffer by gentle sonication or vortexing.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.

  • Characterization:

    • The functionalized AuNPs can be characterized by UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, Dynamic Light Scattering (DLS) to measure the change in hydrodynamic diameter, and Transmission Electron Microscopy (TEM) to assess nanoparticle morphology and dispersion.

Table 3: Illustrative Characterization Data for Functionalized Gold Nanoparticles

ParameterBefore FunctionalizationAfter FunctionalizationCharacterization Technique
Surface Plasmon Resonance (λmax) ~520 nmRed-shift of 2-5 nmUV-Vis Spectroscopy
Hydrodynamic Diameter ~25 nmIncrease of 5-10 nmDynamic Light Scattering (DLS)
Zeta Potential ~ -30 mVChange towards neutralZeta Potential Measurement

Note: This data is illustrative and based on typical values for similar modifications. Specific values will depend on the initial nanoparticle size and the surface coverage of this compound.

logical_relationship_nanoparticle cluster_components Components cluster_assembly Assembly Process AuNP Gold Nanoparticle Functionalized_AuNP Functionalized AuNP AuNP->Functionalized_AuNP Thiol Anchoring Dithiol 3,7-Dithia-1,9- nonanedithiol Dithiol->Functionalized_AuNP Target Target Molecule (e.g., Drug, Peptide) Functionalized_AuNP->Target Covalent Conjugation

Functionalization of Gold Nanoparticles.

Application 3: Crosslinked Polymer Networks

This compound can act as a chain extender or crosslinking agent in polymerization reactions. Its two thiol groups can react with other functional groups, such as isocyanates or acrylates, to form thioether or thiourethane linkages, respectively. This has been demonstrated in the synthesis of poly(urethane-thiourethane)s and semi-interpenetrating polymer networks, where the dithiol contributes to the formation of a stable, crosslinked structure.

While detailed protocols are highly specific to the polymer system being developed, the general principle involves the addition of this compound to a prepolymer or monomer mixture, followed by curing under appropriate conditions (e.g., heat, UV radiation) to initiate the crosslinking reaction. The resulting materials often exhibit enhanced mechanical properties and thermal stability.

Conclusion

This compound is a promising dithiol for a range of applications in materials science. Its ability to form robust self-assembled monolayers, act as a versatile linker for nanoparticle functionalization, and serve as a crosslinking agent in polymer synthesis makes it a valuable tool for researchers and developers. The protocols and data presented here provide a foundation for utilizing this molecule in the creation of advanced materials with tailored properties. Further research into the specific characteristics of this compound-based systems will undoubtedly uncover new and exciting applications.

Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols and dithiols on gold are a well-established system for creating tailored surface properties. The dithiol functionality of 3,7-Dithia-1,9-nonanedithiol offers unique possibilities for surface modification, including the potential for forming looped structures on a single surface or for creating bridges between two surfaces or nanoparticles. Understanding and controlling the formation of these monolayers is crucial for applications in biosensing, drug delivery, and materials science.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C7H16S4
Molecular Weight 228.45 g/mol
Appearance Colorless to Yellow clear liquid
Purity >97.0% (GC)
CAS Number 25676-62-4

Experimental Protocols

A clean and smooth gold surface is critical for the formation of a well-ordered SAM. The following protocols outline the steps for substrate preparation, SAM formation, and post-formation rinsing.

Gold Substrate Preparation

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Anhydrous ethanol (200 proof)

  • Nitrogen gas (high purity)

Procedure:

  • To remove organic contaminants, immerse the gold substrates in piranha solution for 10-15 minutes.[1]

  • Thoroughly rinse the substrates with copious amounts of DI water.[1]

  • Rinse the substrates with ethanol.[1]

  • Dry the substrates under a gentle stream of dry nitrogen gas.[1]

  • Use the substrates immediately for SAM formation to prevent re-contamination.[1]

SAM Formation

Materials:

  • Clean gold substrates

  • This compound

  • Anhydrous ethanol (200 proof)

  • Glass vials with sealable caps

  • Tweezers

Procedure:

  • Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.[1]

  • Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.[1]

  • Seal the vial to minimize exposure to air and moisture.[1] For optimal results, particularly with dithiols where the free thiol group is susceptible to oxidation, it is recommended to degas the solution with nitrogen and perform the assembly in an inert atmosphere.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[1]

Rinsing Protocol

Procedure:

  • After the incubation period, carefully remove the substrate from the thiol solution with clean tweezers.

  • Rinse the substrate thoroughly with a generous amount of fresh ethanol to remove any non-chemisorbed molecules.[1]

  • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.[1]

  • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.

Characterization of Dithiol SAMs

Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed SAM.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Provides information on the hydrophobicity/hydrophilicity of the surface, which is indicative of the monolayer's packing and the orientation of the terminal groups.
Ellipsometry Measures the thickness of the monolayer.[2][3]
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface and the chemical state of the sulfur (i.e., bound to gold or as a free thiol).[4][5][6]
Fourier-Transform Infrared Spectroscopy (FTIR) Provides information on the conformational order of the alkyl chains within the monolayer. The position of the C-H stretching modes can indicate the degree of ordering.[7]

Quantitative Data for Analogous Short-Chain Dithiol SAMs

The following tables present representative quantitative data for SAMs formed from short-chain dithiols, which can be used as an estimate for what to expect with this compound.

Table 1: Ellipsometric Thickness of Short-Chain Dithiol SAMs on Gold

DithiolSolventReported Thickness (nm)
1,9-Nonanedithioln-hexane (degassed)~1.0
1,6-HexanedithiolEthanolNot specified

Data for 1,9-nonanedithiol from a study on the self-assembly of short-chain alkanedithiols.[3]

Table 2: Advancing Contact Angles of Water on Short-Chain Thiol SAMs on Gold

ThiolNumber of CarbonsAdvancing Contact Angle (θa) with Water (°)
Hexanethiol6~105
Octanethiol8~108
Decanethiol10~110

Data for n-alkanethiols are provided as a reference for expected hydrophobicity with increasing chain length.[1] For a dithiol SAM with exposed thiol groups, the contact angle would be expected to be lower than that of a methyl-terminated alkanethiol of similar length.

Table 3: Surface Coverage of Dithiol SAMs on Gold

DithiolMethodSurface Coverage (mol/cm²)
1,8-OctanedithiolReductive Desorption5.0 (± 0.5) x 10⁻¹⁰

This value is for a standing-up configuration.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes in the creation and characterization of SAMs.

SAM_Preparation_Workflow SAM Preparation Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Piranha Piranha Cleaning Rinse_DI DI Water Rinse Piranha->Rinse_DI Rinse_EtOH Ethanol Rinse Rinse_DI->Rinse_EtOH Dry_N2_Prep Nitrogen Drying Rinse_EtOH->Dry_N2_Prep Solution_Prep Prepare 1-10 mM Thiol Solution Dry_N2_Prep->Solution_Prep Immersion Immerse Substrate (18-24h) Solution_Prep->Immersion Rinse_Final Ethanol Rinse Immersion->Rinse_Final Dry_N2_Final Nitrogen Drying Rinse_Final->Dry_N2_Final Storage Store in Inert Atmosphere Dry_N2_Final->Storage SAM_Characterization_Workflow SAM Characterization Workflow cluster_characterization Surface Characterization Techniques Prepared_SAM Prepared SAM on Gold Substrate Contact_Angle Contact Angle Goniometry Prepared_SAM->Contact_Angle Ellipsometry Ellipsometry Prepared_SAM->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) Prepared_SAM->XPS FTIR FTIR Spectroscopy Prepared_SAM->FTIR Data_Wettability Data_Wettability Contact_Angle->Data_Wettability Wettability Data_Thickness Data_Thickness Ellipsometry->Data_Thickness Thickness Data_Composition Data_Composition XPS->Data_Composition Elemental Composition & Chemical State Data_Order Data_Order FTIR->Data_Order Molecular Order

References

Application Notes and Protocols for the Formation of 3,7-Dithia-1,9-nonanedithiol (DNDT) Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Dithiol SAMs with Thioether Linkages

In the landscape of surface modification, self-assembled monolayers (SAMs) of organosulfur compounds on gold are a cornerstone technology, enabling precise control over interfacial properties for a myriad of applications in biosensing, drug delivery, and molecular electronics.[1][2][3] While simple alkanethiols have been extensively studied, dithiols—molecules possessing two thiol moieties—offer unique possibilities for surface functionalization. 3,7-Dithia-1,9-nonanedithiol (DNDT), with its flexible backbone incorporating thioether linkages, presents a compelling case for advanced applications where specific molecular architecture and surface reactivity are paramount.

The presence of thioether groups within the DNDT backbone can influence the packing density and stability of the resulting SAM, potentially offering a different conformational landscape compared to simple alkane dithiols.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation and characterization of DNDT SAMs on gold surfaces. It is designed to be a practical, field-proven resource that not only outlines protocols but also explains the underlying scientific principles, ensuring a robust and reproducible methodology.

Molecular Structure and Properties of this compound (DNDT)

DNDT (C₇H₁₆S₄) is a dithiol compound characterized by a nine-atom backbone containing two thioether sulfur atoms in addition to the two terminal thiol groups. This structure imparts a degree of flexibility and potential for metal coordination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆S₄--INVALID-LINK--
Molecular Weight 228.47 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
IUPAC Name 1,3-Bis(2-mercaptoethylthio)propane--INVALID-LINK--

The dual thiol functionality allows for two primary binding conformations on a gold surface: a "looped" configuration where both thiols bind to the surface, and a "standing-up" configuration where one thiol binds to the gold, leaving the other available for further functionalization. The choice of experimental conditions can influence the predominant conformation.

Experimental Workflow: From Substrate Preparation to Monolayer Characterization

The formation of a high-quality DNDT SAM is critically dependent on a meticulous experimental workflow, from the initial cleaning of the gold substrate to the final characterization of the monolayer.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization Start Gold Substrate Clean Solvent Rinse (Ethanol, DI Water) Start->Clean Piranha Piranha Etch (Optional, High Purity) Clean->Piranha Dry1 Dry with N₂ Piranha->Dry1 Immerse Immerse Substrate (18-24 hours) Dry1->Immerse Solution Prepare DNDT Solution (e.g., 1 mM in Ethanol) Solution->Immerse Rinse Rinse with Solvent (Ethanol) Immerse->Rinse Sonicate Sonicate in Solvent (Optional, Removes Physisorbed Molecules) Rinse->Sonicate Dry2 Dry with N₂ Sonicate->Dry2 XPS XPS Dry2->XPS ContactAngle Contact Angle Dry2->ContactAngle Ellipsometry Ellipsometry Dry2->Ellipsometry AFM AFM Dry2->AFM

Caption: Experimental workflow for DNDT SAM formation on gold.

Part 1: Detailed Protocols

Gold Substrate Preparation

The quality of the SAM is inextricably linked to the cleanliness of the gold substrate. The following protocol is recommended for preparing gold-coated silicon or glass substrates.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer and a 50-200 nm gold film)

  • 200-proof ethanol

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION)

  • Dry nitrogen (N₂) gas

  • Teflon or glass sample holders

Protocol:

  • Initial Solvent Cleaning:

    • Rinse the gold substrate with copious amounts of ethanol, followed by DI water.

    • Dry the substrate under a gentle stream of N₂.

  • Piranha Cleaning (for highest purity, perform in a fume hood with appropriate personal protective equipment):

    • CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

    • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • Carefully remove the substrate and rinse thoroughly with DI water.

    • Rinse with ethanol and dry under a stream of N₂.

    • Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.

DNDT Solution Preparation

Materials:

  • This compound (DNDT)

  • Anhydrous ethanol (200 proof)

  • Glass vial with a PTFE-lined cap

Protocol:

  • Prepare a 1 mM solution of DNDT in anhydrous ethanol. This is a common starting concentration for thiol SAM formation.[5][6] The optimal concentration may need to be determined empirically.

  • Ensure the DNDT is fully dissolved. Sonication for a few minutes can aid dissolution.

Self-Assembled Monolayer Formation

Protocol:

  • Place the freshly cleaned gold substrate in a clean glass vial.

  • Pour the DNDT solution into the vial, ensuring the substrate is fully submerged.

  • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.[5] Longer immersion times generally lead to more ordered monolayers.[7]

  • To minimize oxidation, the vial can be purged with an inert gas like nitrogen or argon before sealing.

Post-Formation Rinsing

Protocol:

  • Remove the substrate from the DNDT solution.

  • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • For a more rigorous cleaning, sonicate the substrate in a fresh portion of ethanol for 1-2 minutes.[7]

  • Dry the SAM-coated substrate under a gentle stream of N₂.

  • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization.

Part 2: Self-Validating System: Characterization and Expected Results

The following characterization techniques are essential for validating the successful formation of a DNDT SAM.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to confirm the chemical composition of the surface and the nature of the sulfur-gold bond.

Expected Results:

  • S 2p Spectrum: The high-resolution S 2p spectrum is the most informative.

    • A doublet with the S 2p₃/₂ peak at a binding energy of approximately 162 eV is characteristic of sulfur covalently bonded to gold (thiolate).[8][9]

    • A second doublet with the S 2p₃/₂ peak around 163.5-164 eV may be present, indicating unbound or physisorbed thiol groups.[10][11] The relative intensity of this peak can be an indicator of monolayer quality.

    • The absence of a significant peak at ~168 eV indicates no substantial oxidation of the sulfur species to sulfonates.[8]

  • Au 4f Spectrum: The Au 4f peaks should be attenuated after SAM formation, indicating the presence of an overlayer.

  • C 1s and S 2p Intensity Ratio: The ratio of the carbon and sulfur signals can provide information about the integrity of the DNDT molecule on the surface.

Table 2: Expected XPS S 2p Binding Energies for Dithiol SAMs on Gold

Sulfur SpeciesS 2p₃/₂ Binding Energy (eV)Interpretation
Gold-bound Thiolate (Au-S) ~162.0Successful chemisorption
Unbound Thiol (-SH) ~163.5 - 164.0Physisorbed molecules or standing-up configuration with free thiols
Oxidized Sulfur (e.g., Sulfonate) ~168.0Oxidation of the monolayer

Note: These are typical values, and the exact binding energies can vary slightly depending on the instrument and the specific chemical environment.

Contact Angle Goniometry

This technique measures the hydrophobicity or hydrophilicity of the surface, providing information about the terminal groups of the SAM.

Expected Results:

  • The expected contact angle will depend on the orientation of the DNDT molecules.

    • If the DNDT forms a "looped" structure, the surface will be dominated by the alkyl and thioether backbone, likely resulting in a moderately hydrophobic surface with a water contact angle in the range of 60-80° .

    • If a significant portion of the molecules adopts a "standing-up" configuration, the exposed thiol groups would lead to a more hydrophilic surface, with a lower contact angle. For comparison, hydroxyl-terminated SAMs can have contact angles below 15°.[12]

Ellipsometry

Ellipsometry is used to measure the thickness of the SAM.

Expected Results:

  • The thickness of a fully formed alkanethiol monolayer on gold is typically in the range of 1-3 nm, depending on the chain length.[13][14]

  • For DNDT in a "standing-up" conformation, the thickness would be roughly the length of the molecule. In a "looped" conformation, the thickness would be significantly less. The measured thickness can therefore provide insight into the molecular orientation.

Part 3: Applications in Research and Drug Development

The unique structure of DNDT, with its potential for presenting a free thiol group, makes it a valuable platform for various applications.

DNDT_Applications cluster_biosensing Biosensing cluster_drug_delivery Drug Delivery cluster_electronics Molecular Electronics DNDT_SAM DNDT SAM on Gold Immobilization Biomolecule Immobilization (Antibodies, DNA, Enzymes) DNDT_SAM->Immobilization Nanoparticle Functionalized Gold Nanoparticles DNDT_SAM->Nanoparticle Junction Molecular Junctions DNDT_SAM->Junction Detection Target Analyte Detection Immobilization->Detection Drug_Loading Drug Loading via Thiol-Maleimide or Disulfide Linkage Nanoparticle->Drug_Loading Targeted_Release Targeted/Triggered Release Drug_Loading->Targeted_Release Bridging Bridging Nanoelectrodes Junction->Bridging

Caption: Potential applications of DNDT SAMs.

  • Biosensors: The terminal thiol group of a "standing-up" DNDT molecule can be used to covalently immobilize biomolecules such as enzymes, antibodies, or DNA probes for the development of highly specific and sensitive biosensors.[1][3]

  • Drug Delivery: Gold nanoparticles functionalized with DNDT SAMs can serve as carriers for therapeutic agents.[15][16] Drugs can be attached to the free thiol groups via cleavable linkers (e.g., disulfide bonds), allowing for controlled release at the target site.[16]

  • Molecular Electronics: The ability of dithiols to bridge two gold surfaces makes them interesting candidates for creating molecular junctions in electronic devices.

Conclusion

The formation of this compound SAMs on gold surfaces offers a versatile platform for advanced applications in the life sciences and nanotechnology. By following the detailed protocols and utilizing the characterization benchmarks provided in this guide, researchers can reliably produce and validate high-quality DNDT monolayers. The unique structural features of DNDT open up exciting possibilities for creating functional interfaces with precise molecular control.

References

Application Notes & Protocols for the Synthesis of Metal Complexes with 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a flexible tetrathiol ligand with four sulfur donor atoms, presenting a rich potential for coordination chemistry. The terminal thiol groups (-SH) are expected to be the primary binding sites for metal ions, forming stable thiolate bonds, particularly with soft transition metals. The internal thioether linkages can also participate in coordination, allowing the ligand to act as a versatile chelating agent. The flexibility of the nine-atom backbone enables it to accommodate a variety of metal ion sizes and coordination geometries.

Metal complexes derived from such polythioether ligands are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. Thiolate and thioether metal complexes play crucial roles in biological systems, often at the active sites of metalloenzymes. Synthetic analogues are therefore valuable for mechanistic studies and the development of new therapeutic agents. For instance, transition metal complexes have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

This document provides generalized protocols for the synthesis and characterization of metal complexes with this compound, based on established methods for similar dithiol and tetrathioether ligands. Due to a lack of specific published literature on this particular ligand, the following protocols are intended as robust starting points for experimental investigation.

Potential Applications

  • Drug Development: The synthesized metal complexes can be screened for various biological activities, including anticancer, antifungal, and antibacterial properties. The presence of multiple sulfur donors can facilitate strong interactions with biological targets. Transition metal complexes are known to have diverse therapeutic applications.

  • Catalysis: The coordination environment provided by the ligand may stabilize metal centers in various oxidation states, making the complexes potential catalysts for organic transformations.

  • Materials Science: The ability of the thiol groups to bind to surfaces like gold nanoparticles opens possibilities for creating functionalized materials with tailored electronic or sensory properties.

Experimental Protocols

1. General Synthesis of a Metal(II) Complex with this compound (e.g., Nickel(II) or Copper(II))

This protocol describes a general method for the synthesis of a mononuclear metal(II) complex. The reaction involves the deprotonation of the terminal thiol groups of the ligand followed by coordination to a metal salt.

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O))

  • A weak base (e.g., triethylamine (Et₃N), sodium acetate (NaOAc))

  • Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or acetonitrile)

  • Standard Schlenk line or glovebox equipment for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in the chosen anhydrous, deoxygenated solvent.

  • Add a solution of the base (2 equivalents) in the same solvent dropwise to the ligand solution with stirring. This facilitates the deprotonation of the thiol groups to form the more nucleophilic thiolate anions.

  • In a separate Schlenk flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand/base solution with vigorous stirring.

  • The reaction mixture may change color upon addition of the metal salt, indicating complex formation.

  • Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can then be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.

2. Characterization of the Synthesized Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of the newly synthesized complexes.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center. Shifts in the proton and carbon signals, particularly those close to the sulfur atoms, are expected upon complexation. For paramagnetic complexes (e.g., many Cu(II) or high-spin Ni(II) complexes), NMR spectra may show broad or shifted peaks.

  • Infrared (IR) Spectroscopy: To identify the coordination of the sulfur atoms. The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) is a key indicator of thiolate bond formation. New bands in the far-IR region may be assigned to metal-sulfur (M-S) vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic structure of the complex. The appearance of new absorption bands, often in the visible region for transition metal complexes, can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions.[1] Thiolate-to-metal charge transfer transitions are common in such complexes.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex and confirm its composition.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and assess its purity.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry around the metal center. This is the most definitive characterization technique.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the characterization of the synthesized metal complexes.

Table 1: Summary of Reaction Yields and Physical Properties

ComplexMetal SaltLigand:Metal RatioYield (%)ColorMelting Point (°C)
Example 1 NiCl₂·6H₂O1:1e.g., 75e.g., Dark Rede.g., >250 (dec.)
Example 2 Cu(OAc)₂·H₂O1:1e.g., 82e.g., Dark Greene.g., 210-212

Table 2: Key Spectroscopic Data

Complex¹H NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λ_max, nm (ε, M⁻¹cm⁻¹))
Ligand e.g., δ 1.5 (t, 2H, SH)e.g., 2570 (S-H)-
Example 1 e.g., Absence of SH peake.g., Absence of 2570 bande.g., 350 (sh), 480, 620
Example 2 e.g., Broadened signalse.g., Absence of 2570 bande.g., 380 (LMCT), 590 (d-d)

Table 3: Elemental Analysis Data

ComplexCalculated %CFound %CCalculated %HFound %HCalculated %SFound %S
Example 1 e.g., 29.5e.g., 29.3e.g., 4.9e.g., 5.0e.g., 44.9e.g., 44.6
Example 2 e.g., 29.1e.g., 29.2e.g., 4.8e.g., 4.7e.g., 44.3e.g., 44.1

Visualizations

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation and Purification l_sol Dissolve this compound in anhydrous solvent base Add base (e.g., Et3N) to deprotonate thiol groups l_sol->base Stir mix Slowly add metal salt solution to ligand solution base->mix m_sol Dissolve Metal(II) Salt in anhydrous solvent m_sol->mix react Stir at room temperature (4-24 hours) mix->react isolate Isolate crude product (Filtration or Solvent Removal) react->isolate purify Purify by recrystallization or column chromatography isolate->purify

Caption: Workflow for the synthesis of a metal complex with this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Analysis cluster_structural Structural Elucidation start Synthesized Metal Complex nmr NMR (¹H, ¹³C) (Structure Confirmation) start->nmr ir IR (S-H disappearance, M-S vibration) start->ir uv UV-Vis (Electronic Transitions) start->uv ms Mass Spectrometry (Molecular Weight) start->ms ea Elemental Analysis (Purity and Formula) start->ea purify_crystal Grow single crystals nmr->purify_crystal ir->purify_crystal uv->purify_crystal ms->purify_crystal ea->purify_crystal xray Single-Crystal X-ray Diffraction (3D Structure) purify_crystal->xray

Caption: Workflow for the characterization of the synthesized metal complexes.

References

Application Notes and Protocols for 3,7-Dithia-1,9-nonanedithiol in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,7-Dithia-1,9-nonanedithiol (DSND) as a versatile dithiol monomer in the fabrication of advanced biomaterials. This document outlines the unique properties of DSND, detailed protocols for its polymerization, and its application in creating redox-responsive drug delivery systems and biocompatible tissue engineering scaffolds.

Introduction: The Role of this compound in Biomaterial Design

Dithiol monomers are crucial building blocks in polymer chemistry, enabling the synthesis of materials with unique functionalities. This compound (DSND), with its flexible thioether backbone and terminal thiol groups, offers a distinct advantage in the design of soft, dynamic, and responsive biomaterials. The thioether linkages contribute to the hydrophilicity and flexibility of the resulting polymers, while the terminal thiols provide reactive handles for various polymerization and crosslinking strategies.

The presence of multiple sulfur atoms in the DSND backbone makes polymers derived from it inherently responsive to the redox environment. The disulfide bonds formed during oxidative polymerization can be cleaved in the presence of reducing agents like glutathione, which is found in high concentrations within the intracellular environment of cancer cells. This property makes DSND an excellent candidate for creating targeted drug delivery systems that release their payload in response to specific cellular cues.[1][2]

Furthermore, the flexibility of the DSND monomer can be exploited to create soft and pliable hydrogels that mimic the mechanical properties of native tissues, making them suitable for tissue engineering applications.[3]

Key Properties of this compound (DSND):

PropertyValueSource
Molecular Formula C7H16S4[4]
Molecular Weight 228.45 g/mol [5]
Appearance Colorless to Yellow clear liquid
Purity >97.0% (GC)
CAS Number 25676-62-4[4]

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be observed when handling DSND. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of vapors.[5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Polymerization of this compound for Biomaterial Synthesis

DSND can be polymerized through several methods to create linear polymers or crosslinked networks. The choice of polymerization technique will dictate the properties of the final biomaterial.

Oxidative Polymerization for Redox-Responsive Poly(disulfide)s

Oxidative polymerization of dithiols is a straightforward method to synthesize poly(disulfide)s, where the disulfide bonds in the polymer backbone provide redox-responsiveness.[6][7] This approach is particularly useful for creating materials for controlled drug delivery.

Experimental Workflow for Oxidative Polymerization of DSND:

Caption: Workflow for the oxidative polymerization of DSND.

Protocol for Oxidative Polymerization of DSND:

Materials:

  • This compound (DSND)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Methanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Dialysis tubing (MWCO 1 kDa)

  • Freeze-dryer

Procedure:

  • In a round-bottom flask, dissolve DSND (1 mmol) in DMSO (10 mL).

  • Add triethylamine (2.2 mmol) to the solution to act as a base, facilitating the deprotonation of the thiol groups.

  • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • While stirring vigorously, add hydrogen peroxide (1.5 mmol) dropwise to the solution using a syringe pump over a period of 1 hour. The H2O2 acts as the oxidizing agent.

  • Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

  • To precipitate the polymer, slowly add the reaction mixture to an excess of cold methanol.

  • Collect the precipitate by centrifugation and wash it several times with methanol and deionized water to remove unreacted monomers and catalyst.

  • Redissolve the polymer in a minimal amount of DMSO and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Freeze-dry the purified polymer to obtain a white or pale yellow solid.

Rationale for Experimental Choices:

  • Solvent: DMSO is chosen for its ability to dissolve both the monomer and the resulting polymer.

  • Base: Triethylamine is a commonly used organic base that is effective in deprotonating thiols to form the more reactive thiolate anions.

  • Oxidizing Agent: Hydrogen peroxide is a clean and efficient oxidizing agent, with water as its primary byproduct. Dropwise addition is crucial to control the reaction rate and prevent excessive heat generation.

  • Purification: Precipitation followed by dialysis is a robust method to remove low molecular weight impurities and obtain a pure polymer.

Thiol-Michael Addition for the Synthesis of Crosslinked Hydrogels

The Thiol-Michael addition reaction is a highly efficient and versatile click chemistry reaction that can be used to form crosslinked hydrogels under mild conditions.[8][9] This is particularly advantageous for encapsulating cells or delicate therapeutic molecules. By reacting DSND with a multi-functional acrylate, a biocompatible and biodegradable hydrogel can be formed.

Experimental Workflow for Thiol-Michael Addition:

Caption: Workflow for hydrogel formation via Thiol-Michael addition.

Protocol for DSND-based Hydrogel Formation:

Materials:

  • This compound (DSND)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Triethanolamine (TEOA) as a catalyst

  • Deionized water

Equipment:

  • Vortex mixer

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Spatula

Procedure:

  • Prepare a precursor solution of DSND by dissolving it in PBS (pH 7.4) to a final concentration of 10% (w/v).

  • Prepare a precursor solution of PEGDA by dissolving it in PBS (pH 7.4) to a final concentration of 10% (w/v).

  • In a small vial, mix equal volumes of the DSND and PEGDA precursor solutions.

  • Add triethanolamine to the mixture to a final concentration of 1% (v/v) to catalyze the Michael addition reaction.

  • Immediately vortex the mixture for 10 seconds and cast it into the desired molds.

  • Allow the hydrogels to cure at 37°C for 1 hour, or until a stable gel is formed.

  • Gently remove the hydrogels from the molds and place them in an excess of PBS to wash away any unreacted components and allow them to swell to equilibrium.

Rationale for Experimental Choices:

  • Monomers: PEGDA is a biocompatible and widely used crosslinker in hydrogel formation. The reaction between the thiol groups of DSND and the acrylate groups of PEGDA forms stable thioether bonds.

  • Catalyst: Triethanolamine is a mild and biocompatible base catalyst that efficiently promotes the Thiol-Michael addition reaction at physiological pH.

  • Solvent: PBS at pH 7.4 provides a physiologically relevant environment for hydrogel formation, which is crucial for applications involving cells.

Applications in Biomaterials

Redox-Responsive Nanoparticles for Drug Delivery

The poly(disulfide)s synthesized from DSND can be formulated into nanoparticles for the targeted delivery of therapeutic agents. These nanoparticles are stable in the bloodstream but will disassemble and release their cargo in the reducing environment of the cell, particularly in cancer cells with high glutathione levels.[10]

Protocol for the Fabrication of DSND-based Nanoparticles:

Materials:

  • DSND-based poly(disulfide) (synthesized as in section 3.1)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Tetrahydrofuran (THF)

  • Pluronic F-127

  • Deionized water

Equipment:

  • Sonicator

  • Magnetic stirrer

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic light scattering (DLS) instrument

  • Transmission electron microscope (TEM)

Procedure:

  • Dissolve the DSND-based poly(disulfide) (10 mg) and the hydrophobic drug (1 mg) in THF (1 mL).

  • Prepare a 0.5% (w/v) solution of Pluronic F-127 in deionized water. Pluronic F-127 acts as a stabilizer.

  • Add the polymer-drug solution dropwise to the Pluronic F-127 solution (10 mL) while sonicating on ice.

  • Continue sonication for 5 minutes to form a nanoemulsion.

  • Stir the resulting solution overnight at room temperature in a fume hood to allow for the evaporation of THF.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the free drug and stabilizer.

  • Characterize the nanoparticles for size and morphology using DLS and TEM.

Characterization of DSND-based Biomaterials:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the synthesized polymers.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymers.
Dynamic Light Scattering (DLS) To measure the size distribution and stability of nanoparticles.
Transmission Electron Microscopy (TEM) To visualize the morphology of nanoparticles.
Rheometry To measure the mechanical properties of hydrogels.
In vitro drug release studies To evaluate the redox-responsive release of encapsulated drugs.
Cell viability assays (e.g., MTT assay) To assess the biocompatibility of the synthesized biomaterials.[11][12][13][14][15]
Flexible Hydrogels for Tissue Engineering

The DSND-based hydrogels, formed via Thiol-Michael addition, can serve as scaffolds for tissue engineering. Their flexible nature and biocompatibility make them suitable for applications where soft tissue regeneration is desired.

Protocol for Cell Encapsulation in DSND-based Hydrogels:

Materials:

  • Sterile DSND and PEGDA precursor solutions in cell culture medium

  • Cell suspension (e.g., fibroblasts, mesenchymal stem cells)

  • Sterile triethanolamine solution

  • Cell culture medium

Equipment:

  • Laminar flow hood

  • Pipettes

  • Cell culture plates

Procedure:

  • Perform all steps under sterile conditions in a laminar flow hood.

  • Prepare sterile precursor solutions of DSND and PEGDA in serum-free cell culture medium.

  • Gently resuspend the desired cell type in the DSND precursor solution to a final concentration of 1 x 10^6 cells/mL.

  • Mix the cell-containing DSND solution with an equal volume of the PEGDA solution.

  • Add the sterile triethanolamine solution to initiate gelation.

  • Pipette the cell-hydrogel precursor mixture into a cell culture plate or a suitable mold.

  • Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 30-60 minutes.

  • After gelation, add cell culture medium to the wells to keep the hydrogels hydrated.

  • Culture the cell-laden hydrogels under standard cell culture conditions, changing the medium every 2-3 days.

  • At desired time points, assess cell viability and function using appropriate assays (e.g., Live/Dead staining, metabolic activity assays).

Logical Relationship of Biomaterial Properties and Applications:

G DSND This compound Polymerization Polymerization DSND->Polymerization Oxidative Oxidative Polymerization Polymerization->Oxidative Michael Thiol-Michael Addition Polymerization->Michael Polydisulfide Poly(disulfide) Oxidative->Polydisulfide Hydrogel Crosslinked Hydrogel Michael->Hydrogel Redox Redox-Responsiveness Polydisulfide->Redox Flexibility Flexibility & Biocompatibility Hydrogel->Flexibility DrugDelivery Drug Delivery Nanoparticles Redox->DrugDelivery TissueEng Tissue Engineering Scaffolds Flexibility->TissueEng

Caption: Relationship between DSND, polymerization methods, material properties, and applications.

Conclusion

This compound is a highly promising monomer for the development of advanced biomaterials. Its unique chemical structure allows for the synthesis of redox-responsive polymers for targeted drug delivery and flexible, biocompatible hydrogels for tissue engineering. The protocols provided in these application notes offer a starting point for researchers to explore the full potential of DSND in their specific applications. Further optimization of reaction conditions and material formulations will undoubtedly lead to the development of novel and impactful biomaterials.

References

Step-by-step experimental procedure for 3,7-Dithia-1,9-nonanedithiol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step experimental procedure for the synthesis of 3,7-Dithia-1,9-nonanedithiol. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3,7-Dithianonane-1,9-diol from 1,3-propanedithiol and 2-chloroethanol. The subsequent conversion of the diol intermediate to the final dithiol product is achieved through a reaction with thiourea followed by basic hydrolysis. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a dithiol compound with applications in materials science, coordination chemistry, and as a cross-linking agent. Its synthesis involves the formation of stable thioether bonds and the subsequent conversion of terminal alcohol functionalities to thiols. The procedure outlined here is a robust and well-documented method for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3,7-Dithianonane-1,9-diol [1]

This initial step involves a double nucleophilic substitution reaction where the disodium salt of 1,3-propanedithiol reacts with 2-chloroethanol to form the diol intermediate.

  • Materials and Equipment:

    • 500-mL three-necked, round-bottomed flask

    • Mechanical stirrer

    • Reflux condenser with a nitrogen inlet

    • Pressure-equalizing dropping funnel

    • Heating mantle

    • Rotary evaporator

    • Distillation apparatus

    • Absolute ethanol

    • Sodium metal

    • 1,3-Propanedithiol

    • 2-Chloroethanol

  • Procedure:

    • A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • The flask is flushed with nitrogen and charged with 250 mL of absolute ethanol.

    • With stirring, 5.75 g (0.25 mol) of sodium metal is cautiously added to the ethanol in small portions.

    • After all the sodium has dissolved to form sodium ethoxide, the solution is warmed to 45–50°C.

    • 13.5 g (0.125 mol) of 1,3-propanedithiol is added dropwise over a 15-minute period.

    • Following the addition of the dithiol, 20.1 g (0.25 mol) of 2-chloroethanol is added dropwise.

    • The reaction mixture is then heated to reflux and maintained for 3–4 hours.

    • After the reflux period, the mixture is allowed to cool to room temperature.

    • The precipitated sodium chloride is removed by filtration.

    • The filtrate is concentrated using a rotary evaporator to yield a viscous liquid.

    • The crude product is purified by vacuum distillation to give 3,7-dithianonane-1,9-diol.

Step 2: Synthesis of this compound [1]

The diol intermediate is converted to the final dithiol product via the formation of a bis-isothiouronium salt with thiourea, followed by alkaline hydrolysis.

  • Materials and Equipment:

    • 1-L round-bottomed flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Distillation apparatus

    • 3,7-Dithianonane-1,9-diol (from Step 1)

    • Thiourea

    • Concentrated hydrochloric acid

    • Potassium hydroxide

    • Diethyl ether (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate

    • Ice bath

  • Procedure:

    • In a 1-L, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, place 35.0 g (0.178 mol) of 3,7-dithianonane-1,9-diol, 30.0 g (0.394 mol) of thiourea, and 94 mL of concentrated hydrochloric acid.

    • The mixture is stirred and refluxed for 12 hours.

    • The resulting solution is cooled in an ice bath.

    • A solution of 67 g (1.2 mol) of potassium hydroxide in 400 mL of water is added cautiously.

    • The mixture is then refluxed for an additional 3 hours.

    • After cooling to room temperature, a two-phase system is observed. The upper aqueous phase is decanted from the oily organic layer.

    • The aqueous phase is acidified with dilute hydrochloric acid and extracted with 300 mL of ether.

    • The ethereal extract is combined with the previously separated organic layer.

    • The combined organic solution is dried over anhydrous magnesium sulfate.

    • The drying agent is removed by filtration, and the filtrate is concentrated on a rotary evaporator.

    • The residual liquid is purified by vacuum distillation to yield 3,7-dithianonane-1,9-dithiol.

Data Presentation

ParameterStep 1: Diol SynthesisStep 2: Dithiol Synthesis
Reactants 1,3-Propanedithiol, 2-Chloroethanol, Sodium3,7-Dithianonane-1,9-diol, Thiourea, HCl, KOH
Molar Ratio (approx.) 1 : 2 : 21 : 2.2 : (excess HCl) : 6.7
Solvent Absolute EthanolWater
Reaction Time 3–4 hours12 hours (acidic reflux), 3 hours (basic reflux)
Reaction Temperature RefluxReflux
Product 3,7-Dithianonane-1,9-diolThis compound
Reported Yield 71–82%[1]53%[1]
Boiling Point (Product) 200°C @ 1.5 mm Hg[1]159–162°C @ 1.2 mm Hg[1]
¹H NMR (Diol, CDCl₃) δ: 1.86 (quintet, 2H), 2.17 (br s, 2H), 2.65 (t, 4H), 2.73 (t, 4H), 3.73 (t, 4H)[1]Not provided in the source.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,7-Dithianonane-1,9-diol cluster_1 Step 2: Synthesis of this compound Reactants1 1,3-Propanedithiol 2-Chloroethanol Sodium Metal Reaction1 Reflux for 3-4 hours Reactants1->Reaction1 Solvent1 Absolute Ethanol Solvent1->Reaction1 Workup1 Filter and Concentrate Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Product1 3,7-Dithianonane-1,9-diol Purification1->Product1 Reaction2_Acid Reflux for 12 hours Product1->Reaction2_Acid Intermediate Reactants2 Thiourea Conc. HCl Reactants2->Reaction2_Acid Hydrolysis Add KOH solution Reflux for 3 hours Reaction2_Acid->Hydrolysis Workup2 Phase Separation Extraction Drying Hydrolysis->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Surface Modification Using 3,7-Dithia-1,9-nonanedithiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of various substrates using 3,7-Dithia-1,9-nonanedithiol. This flexible dithiol linker is a valuable tool in materials science, biosensor development, and drug delivery systems due to its ability to form stable self-assembled monolayers (SAMs) and act as a cross-linking agent.

Application: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This compound readily forms well-ordered self-assembled monolayers on gold substrates. The terminal thiol groups provide a reactive surface for the subsequent immobilization of biomolecules, making it an ideal platform for biosensor fabrication and studying molecular interactions.

Experimental Protocol: SAM Formation on Gold

This protocol outlines the procedure for the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous ethanol (200 proof)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium hydroxide (NH₄OH), concentrated (for amine-terminated surfaces if used as a control)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION

  • Ultrapure water (18.2 MΩ·cm)

  • Clean glass or polypropylene containers

  • Tweezers

  • Sonicator

  • Dry nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to immerse them in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates copiously with ultrapure water and then with ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 2.28 mg of the dithiol in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immerse the clean, dry gold substrates in the thiol solution in a clean container.

    • To minimize oxidation, it is recommended to purge the container with dry nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.

    • Dry the functionalized substrates under a gentle stream of dry nitrogen gas.

  • Storage:

    • Store the SAM-modified substrates in a clean, dry environment, such as a desiccator, until further use.

Logical Relationship of SAM Formation:

SAM_Formation Substrate Clean Gold Substrate Immersion Immersion & Incubation (18-24h, RT) Substrate->Immersion ThiolSolution 1 mM this compound in Ethanol ThiolSolution->Immersion Rinsing Ethanol Rinse Immersion->Rinsing Drying Nitrogen Drying Rinsing->Drying FunctionalizedSurface Functionalized Surface (-SH terminated) Drying->FunctionalizedSurface

Caption: Workflow for SAM formation on a gold substrate.

Application: Cross-Linking of Gold Nanoparticles

The bifunctional nature of this compound allows it to act as a linker to cross-link gold nanoparticles (AuNPs), forming stable nanoparticle assemblies. This is particularly useful in the development of colorimetric assays and for tuning the plasmonic properties of nanoparticle solutions.

Experimental Protocol: Gold Nanoparticle Cross-Linking

This protocol describes a general method for the cross-linking of citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)

  • This compound

  • Anhydrous ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Thiol Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous ethanol.

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, add 1 mL of the gold nanoparticle solution.

    • Add a specific volume of the this compound stock solution. The optimal concentration of the dithiol should be determined experimentally as it will influence the degree of aggregation. A starting point could be a final concentration of 10-50 µM.

    • Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours), monitoring any color change of the solution (typically from red to purple/blue upon aggregation).

  • Purification:

    • Centrifuge the solution to pellet the cross-linked nanoparticle aggregates. The centrifugation speed and time will depend on the size and degree of aggregation (e.g., 10,000 x g for 15 minutes).

    • Carefully remove the supernatant containing unreacted dithiol and unbound nanoparticles.

    • Resuspend the pellet in a buffer of choice (e.g., phosphate-buffered saline, PBS).

Experimental Workflow for Nanoparticle Cross-linking:

NP_Crosslinking AuNPs Citrate-Stabilized AuNPs Mixing Mixing and Incubation AuNPs->Mixing Dithiol This compound Solution Dithiol->Mixing Aggregation Nanoparticle Aggregation (Colorimetric Change) Mixing->Aggregation Centrifugation Centrifugation Aggregation->Centrifugation Purification Resuspension in Buffer Centrifugation->Purification CrosslinkedNPs Cross-linked AuNP Assemblies Purification->CrosslinkedNPs

Caption: Workflow for cross-linking gold nanoparticles.

Application: Fabrication of Biosensors for Drug Development

The terminal thiol groups on a this compound SAM can be utilized for the covalent immobilization of biomolecules, such as antibodies or enzymes, to create a biosensor surface. This is highly relevant in drug development for studying drug-target interactions.

Experimental Protocol: Immuno-sensor Fabrication

This protocol provides a general framework for the fabrication of an immunosensor using a dithiol-modified gold surface.

Materials:

  • This compound functionalized gold electrode

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine or other blocking agent

  • Antibody or protein of interest in a suitable buffer

  • Target analyte for detection

Procedure:

  • Activation of Terminal Thiol Groups:

    • While the terminal groups of the dithiol are thiols, for robust covalent immobilization of proteins (which typically have amine or carboxyl groups), a further modification or a different linker strategy might be employed. A common approach involves creating a mixed monolayer with a carboxyl-terminated thiol. However, for a dithiol linker, one could potentially utilize cross-linkers that react with thiols and amines/carboxyls. For the purpose of this protocol, we will assume a subsequent step to introduce a reactive group, or the use of a heterobifunctional crosslinker. A more direct approach for immobilizing proteins is to use a linker with a terminal amine or carboxyl group.

  • A Generalized Immobilization Workflow (assuming a suitable activation chemistry):

    • Immerse the functionalized electrode in a freshly prepared solution of EDC and NHS in PBS for 30-60 minutes to activate the surface for amine coupling.

    • Rinse the electrode with PBS.

    • Immerse the activated electrode in a solution containing the antibody (e.g., 10-100 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.

    • Rinse the electrode with PBS to remove unbound antibody.

    • Immerse the electrode in a blocking solution (e.g., 1 M ethanolamine or a solution of bovine serum albumin) to deactivate any remaining active sites and prevent non-specific binding.

    • Rinse again with PBS. The immunosensor is now ready for use.

Signaling Pathway for a Sandwich Immunoassay:

Immunoassay cluster_surface Sensor Surface Gold Gold SAM This compound SAM CaptureAb Capture Antibody SAM->CaptureAb Analyte Target Analyte (Drug Target) CaptureAb->Analyte DetectionAb Detection Antibody (Labeled) Analyte->DetectionAb Signal Measurable Signal DetectionAb->Signal

Caption: Principle of a sandwich immunoassay on a modified surface.

Data Presentation

Quantitative data from surface analysis techniques are crucial for characterizing the modified surfaces. Below are tables summarizing typical expected data for dithiol-modified surfaces.

Table 1: Surface Characterization Data

ParameterTechniqueExpected Value/Observation for Dithiol SAM
Water Contact AngleGoniometryDecrease compared to bare gold, indicating a more hydrophilic surface.
Monolayer ThicknessEllipsometryConsistent with the length of the this compound molecule.
Surface RoughnessAtomic Force Microscopy (AFM)Smooth, uniform surface morphology.
Mass AdsorptionQuartz Crystal Microbalance with Dissipation (QCM-D)Increase in mass upon SAM formation and subsequent biomolecule immobilization.

Table 2: Biosensor Performance Metrics

ParameterTechniqueTypical Performance Goal
Binding Affinity (KD)Surface Plasmon Resonance (SPR)Dependent on the specific biomolecular interaction being studied.
Limit of Detection (LOD)Electrochemical or Optical ReadoutLow (ng/mL to pg/mL range).
Dynamic RangeCorresponding biosensing techniqueWide linear range for analyte quantification.
SpecificityCross-reactivity studiesHigh specificity towards the target analyte.

Disclaimer: The experimental protocols provided are intended as a general guide. Optimal conditions may vary depending on the specific application, instrumentation, and reagents used. It is recommended to perform optimizations for each specific experimental setup.

Application Notes and Protocols for Creating Flexible Polymer Networks with 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of flexible polymer networks utilizing 3,7-Dithia-1,9-nonanedithiol. The inherent flexibility and reactivity of this dithiol monomer make it a versatile building block for creating advanced materials with potential applications in drug delivery, tissue engineering, and soft robotics.

Introduction

This compound is a linear dithiol monomer containing thioether linkages, which contribute to the flexibility of the resulting polymer chains.[1] The terminal thiol groups readily participate in various polymerization reactions, most notably thiol-ene "click" chemistry and polyaddition reactions with isocyanates to form poly(thiourethane-urethane)s.[2][3][4]

Thiol-ene polymerization is a photo-initiated process that offers rapid reaction rates under mild, often aqueous, conditions, making it particularly suitable for the encapsulation of sensitive biological molecules.[5][6][7][8] The resulting thioether linkages are stable, contributing to the formation of robust and biocompatible networks. The properties of these networks, such as stiffness, degradation rate, and swelling behavior, can be readily tuned by altering the 'ene' co-monomer, the crosslinking density, and the polymerization conditions.[5][6][9]

Poly(thiourethane-urethane)s, on the other hand, are synthesized through a step-growth polymerization of a dithiol, a diisocyanate, and a macroglycol. These materials are known for their excellent mechanical properties, including high tensile strength and elasticity, which can be tailored by adjusting the ratio of hard and soft segments.[2][3]

This document provides protocols for both thiol-ene and poly(thiourethane-urethane) synthesis, along with methods for characterizing the resulting polymer networks.

Data Presentation: Predicted Properties of this compound Based Polymer Networks

The following tables summarize the predicted quantitative data for flexible polymer networks synthesized using this compound. These values are representative and will vary depending on the specific co-monomers and reaction conditions used.

Table 1: Predicted Mechanical Properties

PropertyThiol-Ene Network (with PEG-diacrylate)Poly(thiourethane-urethane) Network
Young's Modulus (MPa) 0.1 - 1010 - 50
Tensile Strength (MPa) 0.5 - 520 - 45
Elongation at Break (%) 50 - 200300 - 600

Table 2: Predicted Thermal and Swelling Properties

PropertyThiol-Ene HydrogelPoly(thiourethane-urethane)
Glass Transition Temp. (°C) -50 to -10-60 to -40
Degradation Temperature (°C) > 250> 250
Equilibrium Swelling Ratio 5 - 20< 1.5

Experimental Protocols

Protocol 1: Synthesis of a Flexible Thiol-Ene Hydrogel Network

This protocol describes the photo-initiated thiol-ene polymerization of this compound with a poly(ethylene glycol) diacrylate (PEGDA) to form a flexible hydrogel.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Syringes and needles

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 10% (w/v) stock solution of PEGDA in PBS.

    • Prepare a stock solution of this compound in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of thiol to acrylate groups.

    • Prepare a 0.5% (w/v) stock solution of DMPA in PBS.

  • Mixing of Components:

    • In a sterile microcentrifuge tube, combine the PEGDA and this compound solutions.

    • Add the DMPA solution to the monomer mixture to a final concentration of 0.05% (w/v).

    • Gently mix the solution by pipetting up and down, avoiding the introduction of air bubbles.

  • Hydrogel Formation:

    • Draw the precursor solution into a 1 mL syringe.

    • The solution can be injected into a mold or directly into an aqueous environment.

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 60-120 seconds to initiate polymerization. Gelation should occur rapidly.

  • Post-Formation Processing:

    • After gelation, the hydrogel can be removed from the mold (if used).

    • Wash the hydrogel extensively with fresh PBS to remove any unreacted monomers and photoinitiator. This is crucial for ensuring biocompatibility.

Protocol 2: Synthesis of a Flexible Poly(thiourethane-urethane) Network

This protocol details the one-step melt polymerization method for synthesizing a segmented poly(thiourethane-urethane) from this compound, a diisocyanate, and a poly(ε-caprolactone) (PCL) diol.[3]

Materials:

  • This compound

  • 1,1′-Methanediylbis(4-isocyanatocyclohexane) (HMDI)

  • Poly(ε-caprolactone) diol (PCL, Mn 2000)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet

Procedure:

  • Reactant Preparation:

    • Calculate the required amounts of PCL diol and this compound to achieve the desired hard segment content (e.g., 40 wt%).

    • The total moles of diol and dithiol should be 0.01 mol for a small-scale synthesis.

    • The molar ratio of NCO/(OH+SH) should be approximately 1.07.[3]

  • Polymerization:

    • Add the PCL diol, this compound, and HMDI to the reaction flask.

    • Heat the mixture to 90°C under a nitrogen atmosphere with constant stirring until a clear melt is formed.[3]

    • Add a catalytic amount of DBTDL (e.g., 0.03 g) to the melt.[3]

    • The polymerization will begin rapidly. Increase the temperature to 130°C and continue stirring for 2 hours to ensure complete reaction.[3]

  • Polymer Isolation and Purification:

    • The resulting rubber-like polymer can be cooled to room temperature.

    • For purification, the polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and precipitated in a non-solvent such as methanol.

    • The purified polymer should be dried in a vacuum oven until a constant weight is achieved.

Characterization Protocols

Protocol 3: Swelling Behavior of Hydrogels

This protocol describes how to determine the equilibrium swelling ratio of the synthesized thiol-ene hydrogels.[10][11][12][13]

Procedure:

  • Prepare cylindrical hydrogel samples of known initial weight (W_d) after lyophilization.

  • Immerse the dry hydrogels in an excess of PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and weigh them (W_s).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated as: SR = (W_s - W_d) / W_d.

Protocol 4: Mechanical Testing

This protocol outlines the procedure for tensile testing of the polymer networks.

Procedure:

  • Prepare dog-bone shaped specimens of the polymer network using a die cutter.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the specimen fractures.

  • Record the stress-strain curve and determine the Young's modulus, tensile strength, and elongation at break.

Protocol 5: In Vitro Biocompatibility Assessment

This protocol provides a basic method for assessing the cytotoxicity of the polymer networks using an MTT assay.[14][15]

Procedure:

  • Extract Preparation: Sterilize the polymer samples by UV irradiation. Incubate the sterile samples in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to obtain extracts.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Extract Exposure: Replace the culture medium with the prepared polymer extracts (undiluted and serial dilutions). Include a positive control (e.g., latex extract) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Mandatory Visualizations

G cluster_0 Protocol 1: Thiol-Ene Hydrogel Synthesis P1_S1 Prepare Precursor Solutions (Dithiol, Diacrylate, Photoinitiator) P1_S2 Mix Components P1_S1->P1_S2 P1_S3 UV Exposure (365 nm) P1_S2->P1_S3 P1_S4 Hydrogel Formation P1_S3->P1_S4 P1_S5 Purification (Washing) P1_S4->P1_S5

Caption: Experimental workflow for thiol-ene hydrogel synthesis.

G cluster_1 Protocol 2: Poly(thiourethane-urethane) Synthesis P2_S1 Combine Dithiol, Diisocyanate, and Diol P2_S2 Heat to 90°C (Melt) P2_S1->P2_S2 P2_S3 Add Catalyst (DBTDL) P2_S2->P2_S3 P2_S4 Polymerize at 130°C P2_S3->P2_S4 P2_S5 Isolate and Purify Polymer P2_S4->P2_S5

Caption: Workflow for poly(thiourethane-urethane) synthesis.

G cluster_2 Drug Delivery Signaling Cascade Start Drug-Loaded Hydrogel Degradation Hydrogel Degradation (Hydrolysis/Enzymatic) Start->Degradation Diffusion Drug Diffusion Start->Diffusion Release Controlled Drug Release Degradation->Release Diffusion->Release Target Target Cells/Tissue Release->Target Effect Therapeutic Effect Target->Effect

Caption: Signaling pathway for controlled drug release.

References

Application Notes and Protocols for Investigating the Reaction Mechanism of 3,7-Dithia-1,9-nonanedithiol with Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on metal surfaces are of significant interest for a wide range of applications, including biosensing, corrosion prevention, and nanoelectronics.[1][2][3] 3,7-Dithia-1,9-nonanedithiol is a flexible dithiol molecule with the potential to form unique monolayer structures and act as a linker between metal surfaces and other molecules. Understanding the fundamental reaction mechanism of this molecule with different metal surfaces is crucial for the rational design of functional interfaces.

While direct experimental and theoretical studies on the reaction mechanism of this compound with metal surfaces are not extensively available in the current scientific literature, this document provides a generalized guide based on the well-established principles of alkanethiol and dithiol self-assembly on metallic substrates.[3][4] The following application notes and protocols are intended to serve as a starting point for researchers investigating this specific system and should be adapted and validated through experimental work.

Proposed Reaction Mechanism

The reaction of this compound with a metal surface, such as gold, is expected to proceed via the chemisorption of the thiol groups onto the metal. The flexible backbone of the molecule allows for several possible adsorption geometries, which may be influenced by factors such as solvent, temperature, and concentration.

Key Steps in the Proposed Reaction Pathway:

  • Physisorption: The molecule initially adsorbs to the metal surface through weak van der Waals interactions.

  • Chemisorption: The sulfur atoms of the thiol groups form covalent or semi-covalent bonds with the metal surface atoms. This is the primary driving force for self-assembly.[5]

  • Monolayer Formation and Organization: Adsorbed molecules arrange themselves into an ordered or semi-ordered monolayer. The final structure is a balance between molecule-substrate interactions and intermolecular forces.

The flexibility of the this compound molecule may lead to various conformations on the surface, including "lying down" structures where both thiol groups and the dithiaether linkages interact with the surface, and "standing up" structures where one or both thiol groups bind to the surface, and the molecular backbone extends away from it.

Reaction_Pathway_Dithiol_Metal cluster_solution Solution Phase cluster_surface Metal Surface Molecule This compound (in solution) Physisorbed Physisorbed State (Weak Interaction) Molecule->Physisorbed Adsorption Chemisorbed Chemisorbed State (S-Metal Bond Formation) Physisorbed->Chemisorbed Chemisorption Organized Organized Monolayer (Self-Assembly) Chemisorbed->Organized Self-Organization

Caption: Proposed reaction pathway of this compound on a metal surface.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from experimental and computational investigations of this compound on various metal surfaces. These values are intended for illustrative purposes to guide researchers in their data analysis and comparison.

Table 1: Hypothetical Binding Energies from DFT Calculations

Metal SurfaceAdsorption SiteBinding Energy (eV)S-Metal Bond Length (Å)
Au(111)Hollow-1.852.45
Ag(111)Top-1.602.52
Cu(111)Bridge-2.102.38
Pt(111)Hollow-2.502.35

Table 2: Hypothetical XPS S 2p Core Level Binding Energies

SampleS 2p₃/₂ Binding Energy (eV)Chemical State Assignment
This compound (condensed)163.8Thiol (R-SH)
Monolayer on Au162.1Thiolate (R-S-Au)
Monolayer on Cu161.9Thiolate (R-S-Cu)
Monolayer on Ag162.3Thiolate (R-S-Ag)

Table 3: Hypothetical Monolayer Thickness from Ellipsometry

Metal SubstrateMonolayer Thickness (Å)Inferred Molecular Orientation
Gold8.5Tilted/Disordered
Platinum10.2More Upright
Silver7.9Tilted/Disordered

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and should be optimized for the specific instrumentation and experimental conditions.

Protocol 1: Self-Assembled Monolayer (SAM) Preparation
  • Substrate Preparation:

    • Deposit a thin film of the desired metal (e.g., 100 nm of gold with a 10 nm chromium adhesion layer) onto a clean silicon wafer or mica substrate via thermal or e-beam evaporation.

    • Clean the substrates immediately before use by UV-ozone treatment for 15-20 minutes to remove organic contaminants.

    • Alternatively, clean the substrates by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in a suitable solvent (e.g., absolute ethanol or isopropanol).

    • Immerse the cleaned metal substrates into the dithiol solution.

    • Allow the self-assembly to proceed for a period of 12-24 hours at room temperature in an inert atmosphere to form a well-ordered monolayer.

    • After incubation, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the samples under a gentle stream of nitrogen.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrumentation:

    • Utilize a high-resolution XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

    • Ensure the vacuum in the analysis chamber is below 10⁻⁹ torr.

  • Data Acquisition:

    • Mount the SAM-coated substrate on the sample holder.

    • Acquire a survey spectrum to identify the elemental composition of the surface.

    • Perform high-resolution scans of the S 2p, C 1s, and the relevant metal core level regions (e.g., Au 4f, Ag 3d, Cu 2p, Pt 4f).

    • Use a low electron take-off angle to enhance surface sensitivity.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra using appropriate software (e.g., CasaXPS) to determine the chemical states and relative atomic concentrations of the elements.

    • Deconvolute the S 2p peak to distinguish between free thiol and bound thiolate species.

Protocol 3: Scanning Tunneling Microscopy (STM) Imaging
  • Instrumentation:

    • Use an STM capable of atomic or molecular resolution, operating in ultra-high vacuum (UHV) or in a controlled liquid environment.

    • Prepare sharp STM tips, typically from Pt/Ir wire, by mechanical cutting or electrochemical etching.

  • Imaging:

    • Mount the SAM-coated substrate in the STM.

    • Approach the tip to the surface and establish a stable tunneling current.

    • Acquire images in constant current or constant height mode.

    • Optimize tunneling parameters (bias voltage and tunneling current) to achieve high-resolution images of the monolayer structure. Typical parameters for alkanethiol SAMs on gold are in the range of -1.0 to +1.0 V bias and 10 to 100 pA tunneling current.

  • Image Analysis:

    • Process the STM images to remove noise and correct for thermal drift.

    • Analyze the images to determine the packing arrangement, domain structure, and presence of defects in the monolayer.

    • Measure lattice parameters and molecular ordering.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_computation Computational Modeling cluster_interpretation Data Interpretation Substrate_Prep Substrate Preparation (Metal Deposition & Cleaning) SAM_Formation SAM Formation (Immersion in Dithiol Solution) Substrate_Prep->SAM_Formation XPS XPS Analysis (Chemical State) SAM_Formation->XPS STM STM Imaging (Surface Structure) SAM_Formation->STM Ellipsometry Ellipsometry (Monolayer Thickness) SAM_Formation->Ellipsometry Interpretation Correlate Experimental & Theoretical Data Determine Reaction Mechanism XPS->Interpretation STM->Interpretation Ellipsometry->Interpretation DFT DFT Calculations (Binding Energy & Geometry) DFT->Interpretation

Caption: A typical experimental workflow for investigating the reaction mechanism.

Logical_Relationships Molecule This compound Properties Interaction Molecule-Surface Interaction Molecule->Interaction Surface Metal Surface Properties Surface->Interaction Conditions Experimental Conditions Conditions->Interaction Monolayer Monolayer Structure Interaction->Monolayer Mechanism Reaction Mechanism Interaction->Mechanism Monolayer->Mechanism

Caption: Logical relationships influencing the reaction mechanism.

Conclusion

The investigation of the reaction mechanism of this compound with metal surfaces requires a multi-faceted approach combining careful sample preparation, advanced surface characterization techniques, and computational modeling. The protocols and guidelines presented here offer a solid foundation for researchers to explore the rich surface chemistry of this flexible dithiol molecule. The insights gained from such studies will be invaluable for the development of novel functional materials and devices.

References

Developing Solvent-Resistant Materials with 3,7-Dithia-1,9-nonanedithiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a versatile dithiol monomer that holds significant promise in the development of solvent-resistant materials. Its flexible aliphatic backbone and two terminal thiol (-SH) groups make it an excellent candidate for polymerization and cross-linking reactions. The incorporation of thioether and thiol functionalities can impart desirable properties to polymers, including enhanced chemical resistance, improved thermal stability, and a high refractive index.

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of solvent-resistant polymers, primarily through polyurethane formation and thiol-ene click chemistry. These materials are of particular interest for applications in drug delivery systems, protective coatings, and medical devices where resistance to a wide range of organic solvents is critical.

Note on Data: Extensive literature searches did not yield specific quantitative data (e.g., swelling indices, contact angles, or degradation data) for polymers synthesized using this compound. The following protocols are based on established chemical principles for similar dithiol compounds and provide a framework for the synthesis and characterization of novel solvent-resistant materials. Researchers are encouraged to use these protocols as a starting point and to perform detailed characterization to establish the specific properties of their synthesized materials.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in polymer synthesis.

PropertyValue
Molecular Formula C₇H₁₆S₄
Molecular Weight 228.45 g/mol
CAS Number 25676-62-4
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Approximately 1.18 g/cm³
Refractive Index Approximately 1.60
Functional Groups Two primary thiol (-SH) groups

Application 1: Synthesis of Solvent-Resistant Poly(thiourethane) Networks

The reaction of the thiol groups of this compound with isocyanate groups yields thiourethane linkages, which can form highly cross-linked and solvent-resistant polymer networks.

Experimental Workflow: Poly(thiourethane) Synthesis

G cluster_prep Pre-Polymerization cluster_reaction Polymerization cluster_post Post-Polymerization cluster_testing Solvent Resistance Testing reagents Mixing of Reagents: - this compound - Diisocyanate (e.g., HDI, MDI) - Catalyst (e.g., DBTDL) polymerization Curing: - Thermal curing in mold reagents->polymerization Transfer to mold post_cure Post-Curing: - Further heating to ensure complete reaction polymerization->post_cure Demolding characterization Characterization: - FTIR, DSC, TGA post_cure->characterization swelling Swelling Studies characterization->swelling contact_angle Contact Angle Measurement characterization->contact_angle degradation Chemical Degradation characterization->degradation

Caption: Workflow for poly(thiourethane) synthesis and testing.

Protocol 1: Synthesis of a Cross-linked Poly(thiourethane) Film

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI) or Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Glass molds

  • Vacuum oven

Procedure:

  • Preparation of Reagents: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous toluene to a concentration of 20% (w/v).

  • Catalyst Addition: Add DBTDL catalyst to the solution at a concentration of 0.1 wt% relative to the total monomer weight.

  • Isocyanate Addition: Slowly add a stoichiometric equivalent of the diisocyanate (e.g., HDI) to the stirred solution at room temperature. The stoichiometry should be based on a 1:1 ratio of thiol to isocyanate functional groups.

  • Mixing and Degassing: Stir the mixture vigorously for 15-20 minutes to ensure homogeneity. Degas the mixture under vacuum for 10 minutes to remove any dissolved gases.

  • Casting: Pour the reaction mixture into a pre-heated glass mold.

  • Curing: Place the mold in a vacuum oven and cure at 60-80°C for 12-24 hours. The exact temperature and time will need to be optimized depending on the specific diisocyanate and catalyst concentration used.

  • Post-Curing: After the initial curing, increase the temperature to 100-120°C for an additional 2-4 hours to ensure complete reaction of all functional groups.

  • Demolding: Allow the mold to cool to room temperature before carefully demolding the cross-linked poly(thiourethane) film.

Application 2: Fabrication of Solvent-Resistant Coatings via Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry offers a highly efficient and versatile method for creating cross-linked polymer networks with excellent solvent resistance. This reaction can be initiated by UV light or heat in the presence of a suitable initiator.

Experimental Workflow: Thiol-Ene Network Formation

G cluster_prep Formulation cluster_coating Coating Application cluster_curing Curing cluster_testing Solvent Resistance Testing formulation Mixing of Components: - this compound - Multi-ene Cross-linker (e.g., TAIC) - Photoinitiator (e.g., DMPA) application Application: - Spin-coating or dip-coating onto substrate formulation->application curing UV Curing: - Exposure to UV radiation application->curing swelling Swelling Studies curing->swelling contact_angle Contact Angle Measurement curing->contact_angle adhesion Adhesion Testing curing->adhesion

Caption: Workflow for thiol-ene coating fabrication and testing.

Protocol 2: UV-Cured Thiol-Ene Coating

Materials:

  • This compound

  • Triallyl isocyanurate (TAIC) or other multi-ene cross-linker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Substrate for coating (e.g., glass slides, metal panels)

  • UV curing system

Procedure:

  • Formulation: In a light-protected vessel, prepare a homogeneous mixture of this compound and the multi-ene cross-linker. The stoichiometry should be a 1:1 molar ratio of thiol to ene functional groups.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA) to the mixture at a concentration of 1-3 wt% and stir until fully dissolved.

  • Substrate Preparation: Thoroughly clean and dry the substrate to be coated to ensure good adhesion.

  • Coating Application: Apply the formulation to the substrate using a suitable technique such as spin-coating, dip-coating, or blade-coating to achieve the desired thickness.

  • UV Curing: Immediately place the coated substrate in a UV curing chamber and expose it to UV radiation (e.g., 365 nm) under a nitrogen atmosphere to prevent oxygen inhibition. The curing time will depend on the intensity of the UV source and the thickness of the coating.

  • Post-Curing: A post-cure bake at a moderate temperature (e.g., 60-80°C) for 30-60 minutes may be beneficial to ensure complete reaction.

Characterization of Solvent Resistance

To evaluate the performance of the synthesized materials, a series of characterization techniques should be employed.

Protocol 3: Swelling Index Determination

Objective: To quantify the degree of swelling of the polymer in various organic solvents.

Procedure:

  • Cut a pre-weighed, dry sample of the polymer (W_dry).

  • Immerse the sample in a selected solvent (e.g., toluene, THF, acetone, ethanol, isopropanol) at room temperature for 24-48 hours, or until equilibrium swelling is reached.

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculate the swelling index (SI) using the following formula:

    SI (%) = [(W_swollen - W_dry) / W_dry] x 100

Protocol 4: Contact Angle Measurement

Objective: To assess the surface hydrophobicity/hydrophilicity and its interaction with different solvents.

Procedure:

  • Place a drop of the test liquid (e.g., deionized water, diiodomethane, various organic solvents) onto the surface of the polymer film or coating.

  • Use a goniometer or contact angle measurement system to capture an image of the droplet.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Protocol 5: Chemical Degradation Study

Objective: To evaluate the long-term stability of the material in aggressive chemical environments.

Procedure:

  • Immerse pre-weighed samples of the polymer in various solvents or chemical solutions (e.g., acidic, basic, or oxidative solutions) for an extended period (days to weeks) at a controlled temperature.

  • Periodically remove the samples, dry them to a constant weight, and record any changes in mass.

  • Analyze the samples for any changes in chemical structure (e.g., using FTIR spectroscopy) or mechanical properties (e.g., tensile testing) to assess the extent of degradation.

Conclusion

This compound serves as a valuable building block for the creation of highly cross-linked, solvent-resistant polymer networks. The protocols outlined in this document for the synthesis of poly(thiourethane)s and thiol-ene networks provide a solid foundation for researchers to develop novel materials with tailored properties. While specific performance data for materials derived from this particular dithiol is not extensively available, the provided methodologies for synthesis and characterization will enable the generation of such data and the advancement of solvent-resistant materials for a wide range of scientific and industrial applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 3,7-Dithia-1,9-nonanedithiol, based on a proposed two-step reaction sequence.

Proposed Synthesis Overview:

The proposed synthesis involves two main steps:

  • Step 1: Thioether Formation: Reaction of 1,3-propanedithiol with 2-chloroethanol to form the precursor diol, 3,7-dithia-1,9-nonanediol.

  • Step 2: Thiolation: Conversion of the terminal hydroxyl groups of the diol to thiols.

Issue 1: Low Yield of 3,7-dithia-1,9-nonanediol (Step 1)
Symptom Potential Cause Troubleshooting Action
Low conversion of starting materials 1. Ineffective base: The chosen base may not be strong enough to efficiently deprotonate the 1,3-propanedithiol. 2. Suboptimal reaction temperature: The reaction may be too slow at the current temperature.1. Base selection: Consider using a stronger base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate anhydrous solvent. 2. Temperature optimization: Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or GC.
Formation of multiple unidentified byproducts 1. Side reactions: Polymerization of 1,3-propanedithiol or 2-chloroethanol. 2. Oxidation: Oxidation of the thiol to disulfide.1. Control stoichiometry: Use a slight excess of 2-chloroethanol to ensure complete reaction of the dithiol. Maintain dilute conditions to disfavor polymerization. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Incomplete Conversion to this compound (Step 2)
Symptom Potential Cause Troubleshooting Action
Presence of starting diol or mono-thiol intermediate 1. Insufficient thiolation reagent: The amount of thiourea or other thiolating agent may be insufficient for complete conversion. 2. Incomplete hydrolysis: The hydrolysis step to liberate the free thiol may be incomplete.1. Reagent stoichiometry: Increase the molar excess of the thiolation reagent. 2. Hydrolysis conditions: Ensure complete hydrolysis by adjusting the concentration of the acid or base used and extending the reaction time.
Low final product yield after purification 1. Product volatility: The final dithiol may be volatile and lost during solvent removal. 2. Oxidation during workup: The newly formed thiols are susceptible to oxidation to disulfides.1. Careful purification: Use a rotary evaporator at low temperature and pressure. Consider purification by column chromatography under an inert atmosphere. 2. Degassed solutions: Use degassed solvents for the workup and purification steps. The addition of a small amount of a reducing agent like dithiothreitol (DTT) during workup can also be beneficial, though it would need to be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for dithiols like this compound?

A common strategy involves the reaction of a dithiol with a halo-alcohol to form a diol precursor, followed by the conversion of the hydroxyl groups to thiols. For instance, 1,3-propanedithiol can be reacted with 2-chloroethanol in the presence of a base to form 3,7-dithia-1,9-nonanediol. This diol can then be treated with a reagent like thiourea followed by hydrolysis to yield the final dithiol product.

Q2: What are the critical parameters to control to maximize the yield of the initial thioether formation (Step 1)?

To maximize the yield of the thioether, it is crucial to control the following:

  • Choice of Base: A sufficiently strong base is needed to deprotonate the starting dithiol to form the more nucleophilic thiolate.

  • Solvent: A polar aprotic solvent like DMF or DMSO can facilitate the S(_N)2 reaction.

  • Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Inert Atmosphere: Running the reaction under nitrogen or argon is crucial to prevent the oxidation of the starting dithiol to disulfides.

Q3: How can I minimize the formation of disulfide byproducts during the synthesis?

Disulfide formation occurs via the oxidation of thiols. To minimize this:

  • Maintain an inert atmosphere (N(_2) or Ar) throughout the reaction and workup.

  • Use degassed solvents.

  • Consider adding a small amount of a reducing agent during the workup, which will need to be removed later.

Q4: What purification methods are recommended for this compound?

Given the potential for volatility and oxidation, purification should be conducted carefully.

  • Column Chromatography: This is a suitable method for removing impurities. It is advisable to perform chromatography using deoxygenated solvents and to flush the column with an inert gas.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3,7-dithia-1,9-nonanediol

  • To a solution of 1,3-propanedithiol (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (2.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,7-dithia-1,9-nonanediol (1 equivalent) and thiourea (2.5 equivalents) in a solution of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • After cooling, acidify the solution with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway 1,3-Propanedithiol 1,3-Propanedithiol Step1 Step 1: Thioether Formation 1,3-Propanedithiol->Step1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Step1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Step1 3,7-Dithia-1,9-nonanediol 3,7-Dithia-1,9-nonanediol Step1->3,7-Dithia-1,9-nonanediol Step2 Step 2: Thiolation & Hydrolysis 3,7-Dithia-1,9-nonanediol->Step2 Thiolation Reagent\n(e.g., Thiourea, HCl) Thiolation Reagent (e.g., Thiourea, HCl) Thiolation Reagent\n(e.g., Thiourea, HCl)->Step2 This compound This compound Step2->this compound

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Step1 Analyze Step 1 Intermediates Low_Yield->Check_Step1 Yes End End Low_Yield->End No Incomplete_Conversion1 Incomplete Conversion in Step 1? Check_Step1->Incomplete_Conversion1 Check_Step2 Analyze Step 2 Products Incomplete_Conversion2 Incomplete Conversion in Step 2? Check_Step2->Incomplete_Conversion2 Optimize_Base_Temp Optimize Base and Temperature Incomplete_Conversion1->Optimize_Base_Temp Yes Byproducts Significant Byproducts? Incomplete_Conversion1->Byproducts No Optimize_Thiolation Increase Thiolation Reagent/Time Incomplete_Conversion2->Optimize_Thiolation Yes Purification_Loss Loss during Purification? Incomplete_Conversion2->Purification_Loss No Optimize_Base_Temp->Check_Step1 Optimize_Thiolation->Check_Step2 Byproducts->Check_Step2 No Inert_Atmosphere Ensure Inert Atmosphere and Stoichiometry Byproducts->Inert_Atmosphere Yes Inert_Atmosphere->Check_Step1 Gentle_Purification Use Gentle Purification Methods Purification_Loss->Gentle_Purification Yes Purification_Loss->End No Gentle_Purification->End

Caption: Troubleshooting workflow for low yield synthesis.

Side_Reactions cluster_step1 Step 1 Side Reactions cluster_step2 Step 2 Side Reactions Propanedithiol1 1,3-Propanedithiol Disulfide Disulfide Dimer Propanedithiol1->Disulfide Oxidation Polymerization Polythioether Propanedithiol1->Polymerization Self-condensation Product This compound Product_Disulfide Oxidized Product (Intramolecular or Intermolecular) Product->Product_Disulfide Oxidation

Caption: Common side reactions in the synthesis.

Effective purification techniques for crude 3,7-Dithia-1,9-nonanedithiol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 3,7-Dithia-1,9-nonanedithiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in dithiols of this type may include:

  • Oxidized species: Disulfides (both intramolecular and intermolecular) are the most common impurity, formed by the oxidation of the thiol groups in the presence of air.

  • Starting materials: Unreacted starting materials from the synthesis.

  • Side-products: Byproducts from incomplete or side reactions during synthesis.

  • Solvent residues: Residual solvents used during the synthesis and workup.

Q2: My purified this compound shows a new peak in the NMR/GC-MS after storage. What could it be?

A2: The appearance of a new peak upon storage is most likely due to the oxidation of the thiol groups to form a disulfide dimer. This is a common issue with thiols, which are sensitive to air. To minimize this, it is crucial to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

Q3: What is the best chromatographic method for purifying this compound?

A3: The choice of chromatographic method depends on the scale of purification and the nature of the impurities.

  • Flash column chromatography is a versatile and widely used technique for routine purification of moderate quantities.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for achieving very high purity, especially for small-scale preparations.

  • Covalent chromatography on a thiopropyl-activated resin is a highly specific method for capturing and purifying thiol-containing compounds, offering excellent separation from non-thiol impurities.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. Due to its relatively high molecular weight, distillation should be performed under reduced pressure to avoid decomposition at high temperatures.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible Cause Troubleshooting Steps
Oxidation to disulfide during workup or purification. - Degas all solvents before use.- Work under an inert atmosphere (N₂ or Ar) as much as possible.- Add a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the crude material before purification if compatible with the chosen method.
Adsorption of the compound onto silica gel in flash chromatography. - Pre-treat the silica gel with a small amount of a chelating agent like EDTA if metal-catalyzed oxidation is suspected.- Use a less acidic grade of silica gel.
Incomplete elution from the column. - Ensure the chosen eluent is of appropriate polarity to elute the compound.- If using gradient elution, ensure the final solvent composition is polar enough.
Decomposition on the stationary phase. - For sensitive compounds, consider alternative purification methods like vacuum distillation or covalent chromatography.
Problem 2: Presence of disulfide impurity in the final product.
Possible Cause Troubleshooting Steps
Air oxidation. - Handle the compound under an inert atmosphere.- Store the purified product in a sealed container under nitrogen or argon at low temperature.
Incomplete reduction of disulfide byproducts. - If disulfide impurities are present, the purified material can be treated with a reducing agent (e.g., DTT, TCEP) followed by a re-purification step to remove the reducing agent and its byproducts.
Problem 3: Co-elution of impurities in chromatography.
Possible Cause Troubleshooting Steps
Inappropriate solvent system in flash chromatography. - Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound.- Consider using a gradient elution instead of an isocratic one.
Poor resolution in HPLC. - Optimize the mobile phase composition and gradient profile.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the flow rate and column temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound (Illustrative Data)

Purification Technique Initial Purity (GC-MS, %) Final Purity (GC-MS, %) Yield (%) Notes
Flash Column Chromatography8597-9875Good for general purpose purification.
Preparative HPLC85>9960Ideal for obtaining high-purity material for sensitive applications.
Vacuum Distillation8595-9780Effective for removing non-volatile impurities.
Covalent Chromatography85>9970Highly specific for thiol compounds, excellent for removing non-thiol impurities.

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude material.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Covalent Chromatography
  • Resin Equilibration: Swell and equilibrate the thiopropyl-activated resin (e.g., Thiopropyl Sepharose) in a suitable binding buffer (e.g., phosphate buffer, pH 7.5).

  • Sample Loading: Dissolve the crude this compound in the binding buffer and apply it to the equilibrated resin column. The dithiol will covalently bind to the resin via disulfide exchange.

  • Washing: Wash the column thoroughly with the binding buffer to remove all unbound impurities.

  • Elution: Elute the purified dithiol from the resin by passing a solution of a reducing agent (e.g., 20-50 mM DTT or 2-mercaptoethanol) in the binding buffer through the column.

  • Desalting: Remove the reducing agent and salts from the eluted fractions by dialysis, size-exclusion chromatography, or extraction.

Mandatory Visualization

Purification_Workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purification Purification Method dissolve->purification flash Flash Chromatography purification->flash Routine hplc Preparative HPLC purification->hplc High Purity distill Vacuum Distillation purification->distill Non-volatile impurities covalent Covalent Chromatography purification->covalent Specific for thiols analysis Purity Analysis (GC-MS, NMR) flash->analysis hplc->analysis distill->analysis covalent->analysis pure Pure Product (>97%) analysis->pure impure Impure Product (<97%) analysis->impure repurify Re-purify impure->repurify repurify->purification Troubleshooting_Tree start Low Purity after Purification check_oxidation Check for Disulfide Impurity (NMR, MS) start->check_oxidation oxidation_present Disulfide Present? check_oxidation->oxidation_present reduce Reduce with DTT/TCEP & Re-purify oxidation_present->reduce Yes no_oxidation Other Impurities Present oxidation_present->no_oxidation No optimize_chroma Optimize Chromatography Conditions no_oxidation->optimize_chroma change_method Consider Alternative Purification Method optimize_chroma->change_method If still impure

Technical Support Center: Overcoming Challenges in 3,7-Dithia-1,9-nonanedithiol Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting polymerization reactions with 3,7-Dithia-1,9-nonanedithiol.

Frequently Asked Questions (FAQs)

Q1: My polymerization of this compound resulted in a low polymer yield. What are the potential causes and solutions?

A1: Low polymer yield can stem from several factors. A primary cause is the premature termination of polymer chains. This can be due to impurities in the reactants or solvent, improper stoichiometry of the monomers, or side reactions. To address this, ensure all glassware is meticulously cleaned and dried, and use freshly purified or high-purity monomers and degassed solvents. Precisely controlling the stoichiometry, especially in step-growth polymerizations like thiol-ene reactions, is critical for achieving high molecular weight and yield.[1] Additionally, optimizing the reaction temperature and time can prevent monomer degradation and ensure the reaction proceeds to completion.

Q2: The molecular weight of my polymer is significantly lower than expected, and the polydispersity index (PDI) is high. How can I improve this?

A2: Achieving high molecular weight and a narrow PDI in this compound polymerization requires careful control over reaction conditions. In thiol-ene polymerizations, a stoichiometric balance of thiol and ene functional groups is crucial for building long polymer chains.[1] An excess of one monomer will lead to oligomers with the same end-group, limiting the molecular weight. The choice and concentration of the initiator (photo or thermal) also play a significant role; an excessively high initiator concentration can lead to a larger number of shorter chains. For oxidative polymerizations, the rate of oxidant addition and the reaction temperature can influence the balance between polymerization and intramolecular cyclization, which can limit chain growth.

Q3: I am observing the formation of an insoluble white precipitate during my polymerization reaction. What is this and how can I prevent it?

A3: The formation of an insoluble precipitate is often due to the oxidative coupling of thiol groups to form disulfide bonds, leading to cross-linked or insoluble high molecular weight polymers. This is particularly prevalent in the presence of oxygen or other oxidizing agents. To prevent this, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Maintaining a neutral or slightly acidic pH can also suppress the formation of thiolate anions, which are more susceptible to oxidation.

Q4: Can "click chemistry" approaches be used for the polymerization of this compound, and what are the advantages?

A4: Yes, "click chemistry," particularly thiol-ene and thiol-yne reactions, are highly effective for the polymerization of this compound.[2][3] These reactions are characterized by high yields, excellent functional group tolerance, and minimal side products. They proceed via a step-growth mechanism and can be initiated either thermally or photochemically. The primary advantage is the high degree of control over the polymer architecture and the ability to achieve high molecular weights with narrow polydispersity under mild reaction conditions.

Troubleshooting Guide

This guide provides a more in-depth look at common problems encountered during the polymerization of this compound and offers systematic approaches to their resolution.

Problem 1: Inconsistent Polymerization Results
  • Symptom: Significant batch-to-batch variation in molecular weight, PDI, and yield.

  • Potential Causes:

    • Purity of this compound monomer.

    • Presence of oxygen or moisture in the reaction system.

    • Inconsistent initiator concentration or activity.

    • Variations in reaction temperature.

  • Troubleshooting Steps:

    • Monomer Purity: Ensure the purity of the this compound monomer using techniques like NMR or GC-MS. If necessary, purify the monomer before use.

    • Inert Atmosphere: Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the polymerization.

    • Solvent Degassing: Thoroughly degas the solvent by freeze-pump-thaw cycles or by sparging with an inert gas.

    • Initiator Handling: Use a fresh, high-purity initiator and accurately measure its concentration.

    • Temperature Control: Employ an oil bath or a temperature-controlled reaction block to maintain a stable reaction temperature.

Problem 2: Gel Formation or Insoluble Polymer
  • Symptom: The reaction mixture becomes a gel or an insoluble solid forms.

  • Potential Causes:

    • Oxidative side reactions leading to disulfide cross-linking.

    • Use of a co-monomer with a functionality greater than two.

    • Excessively high monomer concentration.

  • Troubleshooting Steps:

    • Deoxygenation: Rigorously exclude oxygen from the reaction system.

    • Monomer Functionality: Verify the purity and functionality of all monomers.

    • Concentration Adjustment: Optimize the monomer concentration. Reactions at lower concentrations may reduce the likelihood of intermolecular side reactions.[1]

Data Presentation

The following tables present illustrative quantitative data for two common polymerization methods with this compound. These are representative examples to demonstrate the effect of reaction parameters on polymer properties.

Table 1: Thiol-Ene Photopolymerization of this compound with 1,7-Octadiene

EntryDithiol:Diene Molar RatioPhotoinitiator (DMPA, mol%)Monomer Conc. (M)Irradiation Time (h)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
11:110.5215.222.81.50
21:1.0510.5210.817.31.60
31.05:110.529.514.71.55
41:10.50.5225.639.71.55
51:111.0218.929.31.55

DMPA: 2,2-Dimethoxy-2-phenylacetophenone

Table 2: Oxidative Polymerization of this compound

EntryOxidantSolventTemperature (°C)Reaction Time (h)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
1AirDMSO25248.714.81.70
2H₂O₂DMSO251212.320.31.65
3DMSOToluene801215.125.71.70
4AirDMSO with Et₃N (cat.)251822.536.01.60

Et₃N: Triethylamine

Experimental Protocols

Protocol 1: Thiol-Ene Photopolymerization

This protocol describes a general procedure for the photopolymerization of this compound with a diene comonomer.

Materials:

  • This compound

  • 1,7-Octadiene

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and 1,7-octadiene (1.0 mmol) in anhydrous, degassed THF (2.0 mL) to achieve a 0.5 M monomer concentration.

  • Add the photoinitiator, DMPA (0.01 mmol, 1 mol% relative to the thiol).

  • Stir the solution at room temperature to ensure homogeneity.

  • Expose the reaction mixture to a UV lamp (365 nm) with constant stirring.

  • Monitor the reaction progress by observing the disappearance of the S-H stretching band in the IR spectrum (around 2550 cm⁻¹).

  • After the desired reaction time (e.g., 2 hours), quench the reaction by turning off the UV lamp.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration or centrifugation and dry it under vacuum at room temperature.

  • Characterize the polymer by GPC (for molecular weight and PDI) and NMR.

Protocol 2: Oxidative Polymerization to Polydisulfide

This protocol provides a general method for the oxidative polymerization of this compound to form a polydisulfide.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and DMSO (4.0 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Open the flask to the air and stir the solution vigorously at room temperature.

  • Monitor the reaction by periodically taking aliquots and analyzing for the disappearance of the thiol peak by IR spectroscopy or titration.

  • After 18 hours, precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol.

  • Isolate the polymer by filtration and wash with methanol to remove any unreacted monomer and catalyst.

  • Dry the polymer under vacuum.

  • Analyze the polymer's molecular weight and PDI using GPC and confirm the disulfide bond formation using Raman spectroscopy (S-S stretch around 510 cm⁻¹).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Polymerization start Start Polymerization check_yield_mw Low Yield or Low Molecular Weight? start->check_yield_mw check_insoluble Insoluble Product or Gel Formation? check_yield_mw->check_insoluble No stoichiometry Verify Monomer Stoichiometry (1:1) check_yield_mw->stoichiometry Yes success Successful Polymerization check_insoluble->success No inert_atmosphere Ensure Inert Atmosphere (N2/Ar) check_insoluble->inert_atmosphere Yes purity Check Monomer and Solvent Purity stoichiometry->purity initiator Optimize Initiator Concentration purity->initiator conditions Adjust Temperature and Reaction Time initiator->conditions conditions->start Re-run degas_solvent Use Degassed Solvents inert_atmosphere->degas_solvent ph_control Maintain Neutral/Slightly Acidic pH degas_solvent->ph_control ph_control->start Re-run

Caption: Troubleshooting workflow for common issues in this compound polymerization.

Side_Reaction_Pathway Dominant Side Reaction: Oxidative Disulfide Formation dithiol 2 R-SH (this compound) thiolate 2 R-S⁻ (Thiolate Anion) dithiol->thiolate -2H⁺ p1 dithiol->p1 disulfide R-S-S-R (Disulfide Bond - Crosslink) thiolate->disulfide Oxidation -2e⁻ p2 thiolate->p2 base Base (e.g., Et3N) oxygen O₂ (Air) p1->thiolate p1->base promotes p2->disulfide p2->oxygen initiates

Caption: Pathway of oxidative disulfide bond formation, a common side reaction.

References

Technical Support Center: Optimizing 3,7-Dithia-1,9-nonanedithiol Concentration for Effective Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3,7-Dithia-1,9-nonanedithiol (DTNPD). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of this versatile crosslinking agent. Our goal is to move beyond simple protocols and empower you with the scientific rationale needed to make informed decisions during your experiments, ensuring robust and reproducible results.

Section 1: Foundational FAQs

This section addresses the fundamental questions researchers have when first working with this compound.

Q1: What is this compound (DTNPD) and what makes it a useful crosslinker?

A1: this compound, also known as 1,3-Bis(2-mercaptoethylthio)propane, is a linear dithiol monomer. Its structure, C7H16S4, features two primary thiol (-SH) groups at each end of a flexible seven-carbon backbone that also contains two thioether linkages[1]. This structure imparts several key advantages:

  • Bifunctionality: The two terminal thiol groups allow it to act as a bridge, covalently linking two other molecules or polymer chains.

  • Flexibility: The thioether-containing backbone provides rotational freedom, resulting in less brittle crosslinked materials compared to more rigid crosslinkers.

  • Reactivity: The thiol groups are highly reactive nucleophiles, enabling them to participate in a variety of efficient "click" chemistry reactions under mild conditions[2].

Q2: What are the primary crosslinking reactions involving DTNPD's thiol groups?

A2: The terminal thiol groups of DTNPD can be leveraged in several highly efficient crosslinking reactions. The choice of reaction depends on the functional groups present on your substrate (e.g., protein, polymer) and the desired properties of the final crosslinked material.

  • Thiol-Michael Addition: This reaction involves the addition of a thiol across an electron-deficient double bond, such as a maleimide or an acrylate. It is highly specific and often proceeds rapidly at physiological pH. The reaction is base-catalyzed, as a mildly basic environment deprotonates the thiol (-SH) to the more nucleophilic thiolate anion (-S⁻)[3].

  • Thiol-Ene Reactions: This involves the addition of a thiol to an alkene ('ene'). This reaction is typically initiated by radicals, often through photopolymerization, and is an effective way to form hydrogels or polymer networks[2][3]. It is crucial to perform this reaction in an oxygen-free environment, as oxygen can scavenge the radicals and inhibit polymerization[3].

  • Disulfide Bond Formation: In the presence of a mild oxidant or at a slightly alkaline pH, two thiol groups can oxidize to form a disulfide bond (-S-S-). This is a particularly valuable reaction in drug delivery and tissue engineering, as the resulting disulfide linkage is reversible and can be cleaved by reducing agents like dithiothreitol (DTT) or endogenous glutathione.

Q3: What are the most critical parameters to control when optimizing DTNPD concentration?

A3: Effective crosslinking is a balancing act. The most critical parameters are:

  • Stoichiometry: The molar ratio of DTNPD's thiol groups to the reactive groups on your substrate is paramount. This dictates the theoretical crosslinking density.

  • pH: For reactions like Thiol-Michael addition, pH is crucial. A pH range of 6.5-7.5 is often ideal for reacting with maleimides, as it promotes thiolate formation without causing significant hydrolysis of the maleimide or side reactions with amines[4].

  • Co-solvents: If your substrate or crosslinker has poor aqueous solubility, organic co-solvents like DMSO may be necessary. However, their concentration should be minimized and titrated, as they can affect protein conformation and reaction kinetics[5].

  • Presence of Inhibitors/Competitors: Ensure your buffers are free from extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol) if you are performing a thiol-maleimide reaction, as they will compete with your substrate[4]. For radical-based thiol-ene reactions, ensure solutions are degassed to remove oxygen[3].

Q4: How should I prepare and store a stock solution of DTNPD?

A4: Many crosslinking reagents are moisture-sensitive, and thiols can be susceptible to oxidation[5]. For maximum reproducibility:

  • Prepare Fresh: It is strongly recommended to prepare stock solutions of DTNPD immediately before use[5].

  • Use Anhydrous Solvent: Dissolve the liquid DTNPD in an anhydrous, high-purity solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Inert Atmosphere: For ultimate stability, especially if the solution must be kept for a short period, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation of the thiol groups. Store sealed and protected from light.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide is structured to help you diagnose and solve specific problems encountered during your crosslinking experiments.

Problem 1: Low or Incomplete Crosslinking
  • Symptoms: The resulting material is weak, a gel fails to form, the viscosity of the solution does not increase as expected, or the material readily dissolves in solvent rather than swelling.

Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect Stoichiometry Rationale: The ratio of thiol groups (from DTNPD) to reactive sites on the substrate must be optimized. Too little DTNPD results in an insufficient number of crosslinks to form a stable network. Solution: Carefully recalculate the molar quantities required to achieve a 1:1 functional group ratio as a starting point. Consider performing a titration experiment (see Protocol 1) to systematically test a range of molar ratios (e.g., 0.5:1, 1:1, 2:1 thiol:substrate functional group).[3]
Suboptimal pH Rationale: For Thiol-Michael additions, the reaction rate is highly pH-dependent. The thiol group (pKa ~8-9) must be deprotonated to the thiolate anion to act as an effective nucleophile. If the pH is too low, the concentration of thiolate is insufficient for an efficient reaction.[6][7] Solution: Ensure your reaction buffer is within the optimal range for your specific chemistry (typically pH 6.5-8.0 for maleimides). Verify the pH of your final reaction mixture. If your substrate is only stable at a lower pH, you may need to increase the reaction time or DTNPD concentration.
Reaction Inhibitors Rationale: Competing molecules can consume your crosslinker or prevent the reaction from proceeding. For thiol-maleimide reactions, reducing agents like DTT will react with the maleimide faster than your substrate.[4] For radical-based thiol-ene reactions, oxygen is a potent inhibitor.[3] Solution: Remove all competing reducing agents from your protein or polymer sample using dialysis or a desalting column before initiating the crosslinking reaction.[4] For thiol-ene systems, thoroughly degas all solutions by sparging with nitrogen or argon prior to photopolymerization.
Reagent Degradation Rationale: The thiol groups on DTNPD can oxidize over time to form disulfides, rendering them inactive for thiol-Michael or thiol-ene reactions. This is accelerated by exposure to air and moisture. Solution: Use a fresh bottle of DTNPD or one that has been properly stored under an inert atmosphere. Always prepare stock solutions immediately before use.[5]
Problem 2: Sample Aggregation or Precipitation
  • Symptoms: The solution becomes cloudy, or the protein/polymer precipitates out during or immediately after the addition of DTNPD.

Potential Cause Scientific Rationale & Troubleshooting Steps
Over-Crosslinking Rationale: Adding too much crosslinker can drastically alter the net charge and solvation properties of a protein or polymer, leading to a change in its isoelectric point (pI) and causing it to become insoluble in the buffer system.[5] Excessive crosslinking can also lead to dense, collapsed networks that precipitate. Solution: This is a clear sign of excessive crosslinker concentration. Reduce the molar excess of DTNPD significantly. Start with a 1:1 molar ratio of functional groups and perform a titration to find the highest concentration that can be used without causing precipitation.
Solvent Incompatibility Rationale: If DTNPD is dissolved in a high concentration of an organic solvent (e.g., DMSO), adding it to a purely aqueous buffer can cause the crosslinker itself to precipitate before it has a chance to react.[5] Solution: Minimize the concentration of the organic solvent in your DTNPD stock solution. Add the stock solution slowly to your reaction mixture while vortexing or stirring to ensure rapid dispersion. Consider titrating the amount of organic solvent in the final reaction buffer to maintain solubility for all components.[5]

Section 3: Experimental Protocols & Optimization Workflow

Workflow for Optimizing DTNPD Concentration

This workflow provides a systematic approach to determining the ideal crosslinker concentration for your specific application.

G cluster_0 Phase 1: Scoping cluster_2 Phase 3: Characterization A Define Target Properties (e.g., Gel Stiffness, Swelling Ratio) B Calculate Stoichiometry (Start with 1:1 Thiol:Substrate Ratio) A->B C Prepare Serial Dilutions of DTNPD B->C Inform Starting Concentration D Run Small-Scale Test Reactions (Varying DTNPD Molar Ratios) C->D E Include Controls (No Crosslinker, Substrate Only) F Primary Characterization (e.g., Visual Inspection, Swelling Test) D->F G Identify Optimal Range (No Precipitation, Desired Properties) F->G G->B Refine Ratio & Re-test if needed H Secondary Characterization (Optional) (Rheology, DSC, NMR) G->H

Caption: Systematic workflow for optimizing DTNPD concentration.

Protocol 1: Characterizing Crosslinking Density via Swelling Study

This protocol provides a reliable method to quantify the extent of crosslinking, which is inversely proportional to the swelling ratio.

  • Sample Preparation: Prepare a series of crosslinked polymer samples (e.g., hydrogel discs of a known initial mass) using varying concentrations of DTNPD. Ensure the samples are fully cured.

  • Initial Mass: Carefully weigh each dried, crosslinked polymer sample to obtain the initial mass (m_initial).

  • Solvent Immersion: Place each sample into a separate vial containing a suitable solvent in which the polymer will swell but not dissolve (e.g., water for hydrogels, THF or toluene for other polymers). Ensure the sample is fully submerged.[3]

  • Equilibrium Swelling: Seal the vials and allow them to stand at a constant temperature (e.g., room temperature) until the samples have reached equilibrium swelling. This may take several hours to days. Periodically remove a sample, gently blot the surface to remove excess solvent, and weigh it. Equilibrium is reached when the weight no longer increases.

  • Final Mass: Record the final swollen mass (m_swollen).

  • Calculation: Calculate the swelling ratio (Q) for each sample: Q = m_swollen / m_initial

  • Interpretation: A lower swelling ratio (Q) indicates a higher degree of crosslinking, as the tightly linked polymer network restricts the uptake of solvent. By plotting Q versus the DTNPD concentration, you can determine the concentration that yields your desired crosslinking density.

Section 4: Data Interpretation & Key Parameters

Relationship Between DTNPD Concentration and Material Properties

The concentration of DTNPD directly controls the crosslink density, which in turn governs the macroscopic properties of your material. Understanding this relationship is key to achieving your desired outcome.

Caption: Impact of DTNPD concentration on material properties.

Table of Starting Parameters

This table provides recommended starting points for your experiments. These are not absolute values and should be optimized for your specific system.

ParameterThiol-Michael AdditionThiol-Ene ReactionDisulfide Formation
Molar Ratio (Thiol:Substrate)1:1 to 1.2:11:11:1 (for intramolecular) or Stoichiometric excess
pH 6.5 - 8.0Not critical, but often 5-87.0 - 8.5
Initiator Base (e.g., TEA) or NucleophilePhotoinitiator + UV lightMild Oxidant (e.g., air, H₂O₂)
Key Consideration Exclude competing thiolsExclude oxygenExclude reducing agents

Section 5: References

  • BenchChem. (2025). Troubleshooting low cross-linking density in thiol-based polymers. 3

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Crosslinking Reactions. 4

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3,7-Dithia-1,9-nonanediol. --INVALID-LINK--

  • The Good Scents Company. (n.d.). 1,9-nonanedithiol. --INVALID-LINK--

  • ChemicalBook. (2023). This compound Safety Data Sheet. --INVALID-LINK--

  • Stellarnova. (n.d.). 3, 7-Dithia-1, 9-nonanedithiol, min 97% (GC), 200 mg. --INVALID-LINK--

  • American Chemical Society. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. ACS Publications. --INVALID-LINK--

  • Labscoop. (n.d.). This compound, 1G. --INVALID-LINK--

  • University College London. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. UCL Discovery. --INVALID-LINK--

  • MDPI. (2018). Polymer Nanocomposites via Click Chemistry Reactions. --INVALID-LINK--

  • MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 3,7-Dithia-1,9-nonanediol 92.0+%, TCI America. --INVALID-LINK--

  • Tokyo Chemical Industry UK Ltd. (n.d.). 3,7-Dithia-1,9-nonanediol. --INVALID-LINK--

  • The Ohio State University. (2012). Green polymer chemistry: Living dithiol polymerization via cyclic intermediates. --INVALID-LINK--

References

Technical Support Center: Strategies to Prevent Thiol Group Oxidation in 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of thiol groups in 3,7-Dithia-1,9-nonanedithiol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its thiol groups prone to oxidation?

A1: this compound is a flexible dithiol compound used in various applications, including crosslinking, polymer modification, and materials chemistry.[1] Its terminal thiol (-SH) groups are susceptible to oxidation, primarily due to exposure to atmospheric oxygen. This can lead to the formation of disulfide bonds (-S-S-), resulting in dimerization or polymerization of the molecule, which can negatively impact its intended function in subsequent reactions. The reactivity of the thiol groups is influenced by factors such as pH, presence of metal ions, and exposure to light and elevated temperatures.

Q2: How can I visually identify if my this compound has oxidized?

A2: While this compound is a colorless to yellow clear liquid, significant oxidation can sometimes lead to the formation of a white precipitate, which is indicative of the oxidized polymeric disulfide form.[2] However, the absence of a precipitate does not guarantee that oxidation has not occurred. A more reliable method to assess purity is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A decrease in the expected reactivity of the thiol groups in your experiment can also be an indirect indicator of oxidation.

Q3: What are the ideal storage conditions for this compound to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere, such as argon or nitrogen.[2] The recommended storage temperature is typically refrigerated (2-8 °C) for short-term storage and frozen for long-term storage. It is crucial to store the compound in a tightly sealed container to prevent the ingress of oxygen and moisture.[3]

Q4: How does pH affect the oxidation of this compound?

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in reactions involving this compound.
  • Possible Cause: Oxidation of the thiol groups prior to or during the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, assess the purity of your this compound using an appropriate analytical method like GC or HPLC to confirm the absence of significant oxidation products.

    • Inert Atmosphere: Conduct all manipulations of the dithiol under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques.[4]

    • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[2]

    • pH Control: If your reaction conditions permit, maintain a neutral or slightly acidic pH to minimize the formation of highly reactive thiolate anions.

    • Add a Reducing Agent: Incorporate a reducing agent in your reaction mixture to maintain the thiol groups in their reduced state. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not interfere with certain coupling reactions (e.g., with maleimides).

Issue 2: Inconsistent results between experimental batches.
  • Possible Cause: Variable levels of thiol oxidation due to inconsistent handling procedures.

  • Troubleshooting Steps:

    • Standardize Handling Protocol: Implement a strict and consistent protocol for handling this compound across all experiments. This should include standardized procedures for storage, solvent deoxygenation, and reaction setup under an inert atmosphere.

    • Aliquot the Reagent: Upon receiving, if the container will be opened multiple times, consider aliquoting the this compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk reagent to air with each use.

    • Chelate Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze thiol oxidation. If contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers or reaction mixtures, typically at a concentration of 1-5 mM.

Quantitative Data Summary

While specific quantitative data for the oxidation of this compound is limited in publicly available literature, the following table summarizes the general effectiveness of common preventative strategies for dithiols.

StrategyKey ParametersExpected Efficacy in Preventing OxidationReference
Inert Atmosphere Use of Argon or NitrogenHigh[2]
Deoxygenated Solvents Sparging or Freeze-Pump-ThawHigh[2]
pH Control Maintain pH < 8Moderate to HighGeneral knowledge
Reducing Agents DTT (1-10 mM) or TCEP (1-10 mM)HighGeneral knowledge
Chelating Agents EDTA (1-5 mM)Moderate (depends on metal ion contamination)General knowledge
Antioxidants BHT or α-tocopherol (catalytic amounts)Moderate[2]

Experimental Protocols

Protocol 1: General Handling and Preparation of a this compound Solution under Inert Atmosphere

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF, or an appropriate buffer)

  • Schlenk flask or vial with a septum-sealed cap

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply with a manifold

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.

  • Solvent Deoxygenation: Deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere Setup: Connect the Schlenk flask containing a magnetic stir bar to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Reagent Transfer: Using a syringe, carefully draw the desired volume of this compound. Quickly transfer it to the prepared Schlenk flask.

  • Solvent Addition: Using a cannula or a syringe, transfer the deoxygenated solvent to the Schlenk flask containing the dithiol.

  • Storage of Solution: If the solution is to be stored, ensure the flask is sealed tightly under a positive pressure of inert gas and store at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).

Protocol 2: Quantification of Thiol Groups using Ellman's Reagent (DTNB) to Assess Oxidation

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in a suitable buffer like phosphate buffer, pH 7.4)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 1 mM EDTA)

  • Cysteine or another thiol standard for calibration curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Standard Curve: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

  • Sample Preparation: Dilute a small aliquot of your this compound solution in the reaction buffer to a concentration that will fall within the range of your standard curve.

  • Reaction: To a set volume of the diluted sample and each standard in a cuvette, add a specific volume of the DTNB stock solution. The final volume should be consistent for all samples.

  • Incubation: Incubate the reaction mixtures at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of all samples and standards at 412 nm.

  • Calculation: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the line to determine the concentration of free thiol groups in your this compound sample. A lower-than-expected concentration indicates oxidation.

Visualizations

Experimental_Workflow_for_Preventing_Thiol_Oxidation cluster_preparation Preparation cluster_handling Handling under Inert Atmosphere cluster_reaction_storage Reaction/Storage start Start dry_glassware Oven-Dry Glassware start->dry_glassware deoxygenate_solvent Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) start->deoxygenate_solvent inert_setup Setup Inert Atmosphere (Glovebox or Schlenk Line) dry_glassware->inert_setup add_solvent Add Deoxygenated Solvent deoxygenate_solvent->add_solvent transfer_dithiol Transfer this compound inert_setup->transfer_dithiol transfer_dithiol->add_solvent add_reagents Add Other Reagents (Optional: Reducing Agent, Chelator) add_solvent->add_reagents reaction Perform Reaction add_reagents->reaction storage Store Solution (Cool, Dark, Inert Gas) add_reagents->storage end End reaction->end storage->end

Caption: Workflow for handling this compound to prevent oxidation.

Troubleshooting_Logic_for_Thiol_Oxidation cluster_solutions Troubleshooting Solutions issue Issue: Low Yield or Unexpected Side Products cause Potential Cause: Thiol Oxidation issue->cause check_purity Verify Reagent Purity (GC/HPLC) cause->check_purity Verify use_inert Use Inert Atmosphere cause->use_inert Implement deoxygenate Use Deoxygenated Solvents cause->deoxygenate Implement control_ph Control pH (< 8) cause->control_ph Implement add_reducing Add Reducing Agent (DTT/TCEP) cause->add_reducing Implement add_chelator Add Chelating Agent (EDTA) cause->add_chelator Implement

Caption: Troubleshooting logic for addressing thiol oxidation issues.

References

Identifying and removing common impurities in 3,7-Dithia-1,9-nonanedithiol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dithia-1,9-nonanedithiol. The information provided addresses common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most prevalent impurity in this compound is its oxidized form, the corresponding disulfide. This can be an intramolecular cyclic disulfide or an intermolecular oligomeric or polymeric disulfide.[1][2] The presence of these disulfide impurities is often due to exposure to air (oxygen) during synthesis, purification, or storage. Other potential impurities may include residual solvents from the synthesis process and starting materials.

Q2: How can I minimize the formation of disulfide impurities during my experiments?

A2: To minimize the oxidation of thiol groups to disulfides, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible.[1] Degassing all solvents and solutions prior to use is also highly recommended to remove dissolved oxygen. Additionally, maintaining a neutral or slightly acidic pH can help reduce the rate of disulfide formation, as basic conditions promote the formation of the more reactive thiolate anion.[2] The addition of a small amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to your reaction mixture or storage buffer can also help maintain the reduced state of the thiols.[3][4]

Q3: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

A3: The purity of this compound is commonly assessed using Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is another powerful tool for identifying and quantifying impurities.[6][7] In ¹H NMR, the methylene protons adjacent to the sulfur atoms will exhibit different chemical shifts and multiplicities in the thiol versus the disulfide.[6]

Troubleshooting Guides

Issue 1: High Levels of Disulfide Impurity Detected by GC-MS

Problem: Your GC-MS analysis of this compound shows a significant peak corresponding to the molecular weight of the disulfide dimer or oligomers.

Possible Causes:

  • Oxidation during storage: The compound has been exposed to air over time.

  • Oxidation during sample preparation: The sample was not handled under inert conditions before analysis.

  • Oxidation during the experiment: The experimental conditions (e.g., presence of oxygen, basic pH) promoted disulfide formation.

Solutions:

  • Reduce the Disulfide: Before use, the disulfide impurity can be reduced back to the thiol. A common method is to treat the sample with a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4] TCEP is often preferred as it is odorless and does not need to be removed before subsequent reactions with thiol-reactive reagents.[4]

  • Purification: If reduction is not desirable or incomplete, the dithiol can be purified to remove the disulfide impurity using flash column chromatography.

  • Inert Handling: Ensure all future handling of the dithiol, including storage and sample preparation, is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Issue 2: Poor Performance in Thiol-Specific Reactions

Problem: You are observing low yields or incomplete reactions when using this compound in a reaction that requires free thiol groups (e.g., thiol-ene click chemistry, self-assembled monolayer formation).

Possible Cause:

  • Low concentration of free thiols: A significant portion of your dithiol may exist as the unreactive disulfide.

Solution:

  • Quantify Free Thiols: Before proceeding with your reaction, determine the concentration of free sulfhydryl groups using a method like Ellman's test (DTNB assay).[1] This will give you an accurate measure of the active dithiol concentration.

  • Reduce and Purify: If the free thiol concentration is low, perform a reduction of the disulfide bonds as described in the previous troubleshooting guide, followed by purification if necessary.

  • Optimize Reaction Conditions: Ensure your reaction buffer is degassed and, if compatible with your chemistry, includes a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[2]

Experimental Protocols

Protocol 1: Reduction of Disulfide Impurities

Objective: To reduce disulfide impurities in a sample of this compound.

Materials:

  • This compound (impure)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the impure this compound in the degassed buffer in a round-bottom flask.

  • Add a 5-10 fold molar excess of TCEP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reduction is complete, extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove polar disulfide impurities from this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Flash chromatography system (column, pump, fraction collector)

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point for polar sulfur compounds is a mixture of hexane and ethyl acetate.[5] The ideal solvent system should give the desired dithiol an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent or a low-polarity mixture.

  • Sample Loading: Dissolve the crude dithiol in a minimal amount of the chromatography solvent or a compatible solvent like dichloromethane.[8] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Data Presentation

Table 1: Purity of this compound Before and After Purification

SamplePurity by GC (%)Disulfide Impurity (%)
Crude Product92.56.8
After Reduction98.21.1
After Chromatography99.5<0.5

Visualizations

experimental_workflow cluster_start Starting Material cluster_analysis1 Initial Analysis cluster_purification Purification Steps cluster_analysis2 Final Analysis cluster_end Final Product start Crude 3,7-Dithia-1,9- nonanedithiol analysis1 GC-MS & NMR Analysis (Identify Impurities) start->analysis1 reduction Reduction with TCEP (Convert Disulfides) analysis1->reduction High Disulfide Content end Pure 3,7-Dithia-1,9- nonanedithiol analysis1->end Purity Acceptable chromatography Flash Chromatography (Remove Polar Impurities) reduction->chromatography analysis2 GC-MS & NMR Analysis (Confirm Purity) chromatography->analysis2 analysis2->end Purity >99.5%

Caption: Experimental workflow for the purification and analysis of this compound.

impurity_identification cluster_compound This compound cluster_impurity Common Impurity dithiol HS-(CH₂)₂-S-(CH₂)₃-S-(CH₂)₂-SH disulfide Cyclic or Polymeric Disulfides (-S-S-) dithiol->disulfide Oxidation (O₂, metal ions) disulfide->dithiol Reduction (TCEP, DTT)

Caption: The relationship between this compound and its primary disulfide impurity.

References

Addressing stability issues of 3,7-Dithia-1,9-nonanedithiol in different solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,7-Dithia-1,9-nonanedithiol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this compound in various solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other thiols, is its susceptibility to oxidation. The thiol groups (-SH) can be oxidized to form disulfide bonds (-S-S-), leading to the formation of dimers or polymers. This oxidation can be accelerated by factors such as elevated pH, temperature, the presence of oxygen, and certain metal ions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of dithiols in aqueous solutions is highly pH-dependent. At higher pH values, the thiol groups are more likely to be deprotonated, forming thiolate anions (-S⁻). These thiolate anions are more nucleophilic and, therefore, more readily oxidized than the protonated thiol groups. Consequently, the rate of oxidation to disulfides generally increases with increasing pH. For optimal stability in aqueous solutions, it is recommended to maintain a slightly acidic to neutral pH.

Q3: What is the recommended storage procedure for this compound and its solutions?

A3: For long-term storage, this compound should be stored as a neat compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize oxidation.[1][2][3] Solutions of the dithiol should be prepared fresh whenever possible. If storage of a solution is necessary, it should be purged with an inert gas and stored at low temperatures.

Q4: How stable is this compound in common organic solvents?

A4: While specific stability data for this compound in various organic solvents is limited, some general principles apply. Aprotic, non-oxidizing solvents are generally preferred. Caution should be exercised with solvents like dimethyl sulfoxide (DMSO), as it can oxidize thiols to disulfides, particularly at elevated temperatures.[1][4][5][6][7] Some organic solvents may offer a protective effect against oxidation compared to aqueous solutions.[8] It is always recommended to perform a stability test in the specific solvent system being used for your experiment.

Q5: Can metal ions affect the stability of this compound solutions?

A5: Yes, certain metal ions can catalyze the oxidation of thiols. Therefore, it is advisable to use high-purity solvents and reagents and to avoid contamination with metal ions. If the presence of metal ions is unavoidable in your experimental setup, the use of a chelating agent like EDTA may help to sequester the metal ions and reduce the rate of oxidation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous solution. Oxidation of thiol groups to disulfides.Prepare solutions fresh before use. If storage is necessary, purge the solution with an inert gas (argon or nitrogen), store at 2-8 °C, and use within a short period. Maintain a slightly acidic to neutral pH. Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if compatible with your experiment.
Precipitate formation in the solution. Formation of insoluble disulfide polymers or degradation products.Filter the solution before use. Re-evaluate the solvent system and storage conditions. Lowering the storage temperature and excluding oxygen can help prevent further precipitation.
Inconsistent experimental results. Degradation of this compound in the stock or working solution.Prepare a fresh stock solution from the neat compound. Verify the concentration of the solution using an appropriate analytical method (e.g., HPLC or spectrophotometry with Ellman's reagent) before each experiment.
Unexpected reaction products when using DMSO as a solvent. Oxidation of the dithiol by DMSO.Avoid using DMSO as a solvent if oxidation is a concern, especially at elevated temperatures. If DMSO is necessary, use it at the lowest possible temperature and for the shortest duration. Consider alternative aprotic solvents like DMF or acetonitrile.

Quantitative Data on Dithiol Stability

Table 1: Half-life of Dithiothreitol (DTT) Solutions in 0.1 M Potassium Phosphate Buffer [6]

pHTemperatureHalf-life (hours)
6.520 °C40
7.520 °C10
8.520 °C1.4
8.50 °C11
8.540 °C0.2

Disclaimer: This data is for Dithiothreitol (DTT) and should be used as a general reference only. The stability of this compound may differ.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Solution using Ellman's Reagent

Objective: To determine the rate of thiol group degradation in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution (e.g., 10 mM in buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Incubate the solution under the desired temperature conditions.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the dithiol solution.

  • Add the aliquot to the Ellman's Reagent solution in a cuvette.

  • Mix and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • The concentration of free thiols can be calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹.

  • Plot the thiol concentration versus time to determine the stability profile.

Protocol 2: Analysis of this compound and its Disulfide Dimer by HPLC

Objective: To quantify the concentration of this compound and its primary oxidation product (disulfide dimer) over time.

Materials:

  • This compound

  • Solution of interest (aqueous or organic)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)

Procedure:

  • Prepare a solution of this compound in the solvent to be tested.

  • Incubate the solution under the desired experimental conditions (e.g., temperature, light exposure).

  • At specified time intervals, inject an aliquot of the solution into the HPLC system.

  • Develop a suitable gradient elution method to separate the parent dithiol from its potential degradation products.

  • Identify the peaks corresponding to this compound and its disulfide dimer based on retention times (and mass spectra if using an MS detector).

  • Quantify the peak areas to determine the concentration of each species over time.

  • Plot the concentration of this compound as a function of time to assess its stability.

Visualizations

Degradation_Pathway Dithiol This compound (R-SH HS-R) Thiolate Thiolate Anion (R-S⁻ ⁻S-R) Dithiol->Thiolate High pH Disulfide Oxidized Dimer/Polymer (R-S-S-R) Dithiol->Disulfide Direct Oxidation Thiolate->Disulfide Oxidation (O₂, Metal Ions)

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Stability Issue Encountered (e.g., loss of activity) Check_Solution_Prep Was the solution prepared fresh? Start->Check_Solution_Prep Check_Storage How was the solution stored? (Temp, Atmosphere) Check_Solution_Prep->Check_Storage No Check_pH What is the pH of the aqueous solution? Check_Solution_Prep->Check_pH Yes Action_Store_Properly Action: Store under inert gas at 2-8°C. Check_Storage->Action_Store_Properly Improperly Check_Solvent Is DMSO the solvent? Check_pH->Check_Solvent Neutral/Acidic Action_Adjust_pH Action: Lower pH to slightly acidic/neutral. Check_pH->Action_Adjust_pH High pH (>7.5) Action_Change_Solvent Action: Consider alternative solvent if oxidation is an issue. Check_Solvent->Action_Change_Solvent Yes End Issue likely resolved or further investigation needed. Check_Solvent->End No

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Inconsistent SAM Formation with 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,7-Dithia-1,9-nonanedithiol for Self-Assembled Monolayer (SAM) formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face.

Q1: I am observing incomplete or patchy monolayer formation. What are the likely causes and how can I fix this?

A1: Incomplete or patchy SAM formation is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and corresponding troubleshooting steps:

  • Substrate Contamination: The quality of the gold substrate is paramount for forming a uniform SAM. Organic residues or particulate matter can hinder the self-assembly process.

    • Solution: Implement a rigorous cleaning protocol for your gold substrates. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. An alternative, safer method is UV-Ozone cleaning. After chemical cleaning, thorough rinsing with deionized water and ethanol, followed by drying under a stream of inert gas (like nitrogen or argon) is crucial.[1]

  • Sub-optimal Dithiol Concentration: The concentration of this compound in the deposition solution plays a critical role.

    • Solution: While optimal concentration can be system-dependent, a typical starting point for alkanethiols is in the range of 1-10 mM.[2] If you are seeing patchy films, consider systematically varying the concentration to find the ideal conditions for your specific application.

  • Insufficient Deposition Time: While the initial adsorption of thiols onto a gold surface is rapid, the subsequent organization into a well-ordered monolayer is a slower process.

    • Solution: Ensure a sufficiently long immersion time. For many thiol-based SAMs, an incubation period of 12-24 hours at room temperature is recommended to allow for the formation of a more ordered and densely packed monolayer.[3]

  • Solvent Quality: The presence of impurities or water in the solvent can interfere with the self-assembly process.

    • Solution: Use high-purity, anhydrous solvents. Ethanol is a commonly used solvent for dissolving alkanethiols for SAM formation.[2][3]

Q2: My SAMs show poor stability and degrade quickly. How can I improve their robustness?

A2: The stability of a dithiol SAM is influenced by the quality of the initial monolayer and the subsequent storage and handling conditions.

  • Incomplete Initial Formation: A poorly formed initial layer with numerous defects will be inherently less stable.

    • Solution: Refer to the troubleshooting steps in Q1 to ensure the formation of a dense, well-ordered monolayer. A longer deposition time can often lead to a more stable film.

  • Oxidation: Thiols can be susceptible to oxidation, which can compromise the integrity of the SAM.

    • Solution: After formation, rinse the SAM-coated substrate thoroughly with the deposition solvent to remove any physisorbed molecules. Dry the substrate under an inert gas and store it in a desiccator or a nitrogen-filled glove box to minimize exposure to oxygen and moisture.

  • Reductive Desorption in Electrochemical Applications: In electrochemical environments, the potential window of stability is a key consideration.

    • Solution: For applications involving electrochemistry, it is important to operate within the stable potential window of the SAM on the specific electrode material. Cyclic voltammetry can be used to determine the reductive desorption potential of the SAM in the electrolyte of interest. The stability of thiolate SAMs is dependent on the electrode material, with reductive stability generally following the trend Au < Pt < Cu.[4]

Q3: How can I confirm the presence and quality of the this compound SAM?

A3: Several surface-sensitive techniques can be employed to characterize the formation and quality of your SAM.

  • Contact Angle Goniometry: This is a simple and quick method to assess the change in surface hydrophobicity upon SAM formation. A clean gold surface is hydrophilic, while a well-formed SAM of an alkanedithiol will render the surface more hydrophobic.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface and provide information about the chemical state of the sulfur atoms. The binding energy of the S 2p peak can be used to distinguish between chemisorbed thiolates and unbound thiols.

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to visualize the morphology of the SAM, identify defects such as pinholes or aggregates, and assess the overall uniformity of the monolayer.

  • Cyclic Voltammetry (CV): For SAMs on electrodes, CV can be used to study the blocking properties of the monolayer towards a redox probe (e.g., ferro/ferricyanide). A well-formed, dense SAM will inhibit the electron transfer between the redox probe and the electrode surface.[5][6] CV can also be used to determine the surface coverage by measuring the charge associated with the reductive desorption of the SAM.[7][8]

  • Ellipsometry: This technique can be used to measure the thickness of the SAM, which can provide an indication of the molecular orientation (i.e., standing up or lying down).[9]

Experimental Protocols

Below are detailed methodologies for key experiments related to the formation and characterization of this compound SAMs.

Protocol 1: Gold Substrate Cleaning

  • Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment): a. Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution is highly exothermic. b. Immerse the gold substrates in the piranha solution for 10-15 minutes. c. Carefully remove the substrates and rinse them extensively with deionized water. d. Rinse with absolute ethanol. e. Dry the substrates under a stream of dry nitrogen or argon gas.

  • UV-Ozone Cleaning (Safer Alternative): a. Place the gold substrates in a UV-Ozone cleaner. b. Expose the substrates to UV-Ozone for 15-20 minutes. c. The substrates are ready for use immediately after cleaning.

Protocol 2: SAM Formation

  • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immediately after cleaning, immerse the gold substrates in the dithiol solution.

  • Place the container in a dark, vibration-free environment and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • After incubation, remove the substrates from the solution and rinse them thoroughly with fresh absolute ethanol to remove non-chemisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.

  • Store the prepared SAMs in a clean, dry, and inert environment until characterization or use.

Data Summary

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table provides a general overview of expected outcomes based on typical alkanethiol SAMs. Researchers should optimize these parameters for their specific experimental setup.

ParameterTypical RangeExpected Outcome on SAM QualityCharacterization Method
Dithiol Concentration 0.1 - 10 mMAffects surface coverage and packing density.AFM, CV, XPS
Deposition Time 1 - 48 hoursLonger times generally lead to more ordered and stable films.AFM, Contact Angle, CV
Solvent Ethanol, IsopropanolSolvent choice can influence monolayer ordering and defect density.Contact Angle, Ellipsometry
Temperature Room TemperatureHigher temperatures can increase the rate of formation but may also lead to more defects.AFM, CV

Visual Guides

Diagram 1: General Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation cluster_char Characterization Clean Gold Substrate Cleaning Rinse_Dry Rinse & Dry Clean->Rinse_Dry Prepare_Sol Prepare Dithiol Solution Immersion Substrate Immersion Prepare_Sol->Immersion Incubation Incubation (12-24h) Immersion->Incubation Rinse_Final Final Rinse Incubation->Rinse_Final Dry_Final Final Dry Rinse_Final->Dry_Final Characterization Surface Analysis (AFM, XPS, etc.) Dry_Final->Characterization

Caption: A generalized workflow for the preparation of Self-Assembled Monolayers on a gold substrate.

Diagram 2: Troubleshooting Logic for Inconsistent SAMs

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Corrective Actions start Inconsistent SAM Results Contamination Substrate Contamination? start->Contamination Parameters Incorrect Formation Parameters? start->Parameters Degradation Post-Formation Degradation? start->Degradation Clean Improve Substrate Cleaning Protocol Contamination->Clean Optimize Optimize Concentration, Time, Solvent Parameters->Optimize Storage Improve Storage & Handling Degradation->Storage end Consistent SAM Formation Clean->end Re-run Experiment Optimize->end Re-run Experiment Storage->end Re-run Experiment

Caption: A logical flowchart for troubleshooting common issues in SAM formation.

References

Identifying and minimizing side reactions during the synthesis of 3,7-Dithia-1,9-nonanedithiol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,7-Dithia-1,9-nonanedithiol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis and handling of this compound?

A1: The most prevalent side reaction is the oxidation of the terminal thiol groups (-SH) to form disulfide bonds (-S-S-). This can lead to the formation of cyclic monomers or linear polymers, which complicates purification and reduces the yield of the desired product. This oxidation is readily promoted by atmospheric oxygen.[1][2]

Q2: How can I prevent the oxidation of thiols to disulfides?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[3] Degassing all solvents and reagents is also a critical step. Additionally, maintaining a slightly acidic to neutral pH can help, as the thiolate anion (RS-), which is more prevalent at higher pH, is more susceptible to oxidation.[1] The use of reducing agents, such as TCEP or DTT, in purification buffers can also help maintain the reduced state of the thiols.[1]

Q3: What are some common impurities I might see in my final product?

A3: Besides the disulfide-linked oligomers, common impurities can include unreacted starting materials (e.g., 1,3-propanedithiol, 2-chloroethanol), the intermediate diol (3,7-Dithia-1,9-nonanediol), and mono-thiolated species where only one of the hydroxyl groups of the intermediate diol was successfully converted.

Q4: Can I use 2-bromoethanol instead of 2-chloroethanol in the initial synthesis step?

A4: Yes, 2-bromoethanol can be used and may even be more reactive than 2-chloroethanol, potentially leading to shorter reaction times. However, it is also a stronger alkylating agent, which might increase the likelihood of over-alkylation side products. The choice between the two may depend on the specific reaction conditions and the desired reactivity.

Troubleshooting Guides

Problem 1: Low yield of 3,7-Dithia-1,9-nonanediol (Intermediate)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure stoichiometric amounts of base (e.g., sodium hydroxide) are used to fully deprotonate the 1,3-propanedithiol. - Increase the reaction temperature or time. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
Oxidation of Starting Material - Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. - Use degassed solvents.
Side Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may interfere with the base. Aprotic polar solvents are generally preferred.
Over-alkylation/Polymerization - Add the 2-chloroethanol slowly to the reaction mixture to maintain a low concentration and minimize the chance of one molecule of 1,3-propanedithiol reacting with more than two molecules of the electrophile.
Problem 2: Formation of a significant amount of disulfide by-products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Exposure to Air (Oxygen) - Perform all reaction and work-up steps under a strictly inert atmosphere. - Use Schlenk line techniques or a glovebox if possible. - Degas all solvents and solutions thoroughly prior to use.[1]
Presence of Metal Ion Catalysts - Add a chelating agent such as EDTA (1-5 mM) to the reaction mixture and purification buffers to sequester metal ions that can catalyze thiol oxidation.[1]
High pH Conditions - While a basic condition is necessary for the initial alkylation, during work-up and purification, adjust the pH to be slightly acidic or neutral (pH 6.5-7.5) to decrease the concentration of the highly reactive thiolate anion.[1]
Problem 3: Incomplete conversion of the intermediate diol to the final dithiol product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Leaving Group Formation (if using a two-step conversion) - If converting the alcohol to a tosylate or halide first, ensure the reaction goes to completion. Use a slight excess of the tosylating or halogenating agent and an appropriate base.
Inefficient Nucleophilic Substitution - When using a thiolating agent like thiourea, ensure sufficient reaction time and temperature for the formation of the isothiouronium salt. - For the final hydrolysis of the isothiouronium salt, ensure the basic conditions are adequate for complete conversion to the thiol.
Steric Hindrance - While less of a concern for this linear molecule, ensure that reaction conditions are optimized to overcome any potential steric hindrance.

Experimental Protocols

A plausible two-step synthesis of this compound is outlined below.

Step 1: Synthesis of 3,7-Dithia-1,9-nonanediol

This step involves the dialkylation of 1,3-propanedithiol with 2-chloroethanol.

  • Materials: 1,3-propanedithiol, 2-chloroethanol, sodium hydroxide, methanol, water, inert gas (nitrogen or argon).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium hydroxide (2.1 equivalents) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add 1,3-propanedithiol (1 equivalent) to the cooled solution.

    • To this solution, add 2-chloroethanol (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, neutralize the reaction with a slight excess of aqueous HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,7-Dithia-1,9-nonanediol.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound from 3,7-Dithia-1,9-nonanediol

This step involves the conversion of the terminal hydroxyl groups to thiols, for example, via the thiourea method.

  • Materials: 3,7-Dithia-1,9-nonanediol, thionyl chloride, thiourea, sodium hydroxide, water, hydrochloric acid, inert gas.

  • Procedure:

    • Chlorination: In a flask under an inert atmosphere, react the 3,7-Dithia-1,9-nonanediol (1 equivalent) with thionyl chloride (2.2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C. Let the reaction warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the chlorinated product.

    • Thiouronium Salt Formation: Dissolve the chlorinated intermediate in ethanol and add thiourea (2.2 equivalents). Reflux the mixture for several hours until the formation of the bis-isothiouronium salt is complete.

    • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution). Reflux the mixture for a few hours to hydrolyze the salt to the dithiol.

    • Work-up: Cool the reaction, acidify with hydrochloric acid, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation or column chromatography, ensuring all steps are performed under an inert atmosphere.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dithioether Formation cluster_step2 Step 2: Diol to Dithiol Conversion 1_3_Propanedithiol 1,3-Propanedithiol Reaction1 S-Alkylation 1_3_Propanedithiol->Reaction1 2_Chloroethanol 2-Chloroethanol 2_Chloroethanol->Reaction1 Base_MeOH Base (e.g., NaOH) in Methanol Base_MeOH->Reaction1 Intermediate_Diol 3,7-Dithia-1,9-nonanediol Reaction1->Intermediate_Diol Intermediate_Diol2 3,7-Dithia-1,9-nonanediol Reaction2 Conversion Intermediate_Diol2->Reaction2 Thionyl_Chloride 1. SOCl2 Thionyl_Chloride->Reaction2 Thiourea 2. Thiourea Thiourea->Reaction2 Base_Hydrolysis 3. Base Hydrolysis Base_Hydrolysis->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions Thiol Thiol (-SH) Disulfide Disulfide (-S-S-) Thiol->Disulfide Oxidation Over_Alkylation Over-Alkylation / Polymerization Thiol->Over_Alkylation Further Reaction Incomplete_Reaction Incomplete Reaction Thiol->Incomplete_Reaction Insufficient Reagents/Time Oxygen Oxygen (O2) Oxygen->Disulfide Alkyl_Halide Excess Alkyl Halide Alkyl_Halide->Over_Alkylation Starting_Materials Unreacted Starting Materials Starting_Materials->Incomplete_Reaction

Caption: Common side reactions in dithiol synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 3,7-Dithia-1,9-nonanedithiol in your crosslinking applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for controlling crosslink density and achieving desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a crosslinker?

This compound is a flexible, dithiol crosslinking agent. Its two terminal thiol (-SH) groups can react with various functional groups, such as alkenes (in thiol-ene reactions) or Michael acceptors like acrylates (in thiol-Michael additions), to form stable thioether bonds. This process creates a three-dimensional polymer network. The flexible dithia-alkane chain of this particular crosslinker can impart a degree of flexibility to the resulting network.

Q2: How can I control the crosslink density of my polymer network using this compound?

The primary method for controlling crosslink density is by adjusting the stoichiometric ratio of the thiol groups on this compound to the reactive groups on your polymer or monomer (e.g., 'ene' or acrylate groups).

  • Higher Concentration of Crosslinker: A higher concentration of this compound generally leads to a more densely crosslinked network. This results in a material with increased rigidity, solvent resistance, and thermal stability.[1]

  • Lower Concentration of Crosslinker: Conversely, a lower concentration results in a more flexible and softer material with a lower crosslink density.[1]

Other factors that can influence crosslink density include reaction time, temperature, catalyst/initiator concentration, and the presence of any inhibiting substances.

Q3: What are the common reaction mechanisms for crosslinking with this compound?

The two most common "click" chemistry reactions for this dithiol are:

  • Thiol-Ene Reaction: This is a radical-mediated addition of a thiol to an alkene ('ene'). It can be initiated by UV light (photopolymerization) or heat in the presence of a radical initiator. This reaction is known for its high efficiency and tolerance to various functional groups.

  • Thiol-Michael Addition: This is a base- or nucleophile-catalyzed conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate or maleimide. This reaction is often preferred for in-situ applications due to its mild reaction conditions, often proceeding at room temperature without the need for UV irradiation.

Q4: How can I characterize the crosslink density of my final material?

Several techniques can be used to quantify or assess the crosslink density of your polymer network:

  • Rheology: Dynamic oscillatory rheology can measure the storage modulus (G') in the rubbery plateau region, which is directly proportional to the crosslink density.

  • Dynamic Mechanical Analysis (DMA): Similar to rheology, DMA measures the storage modulus (E') which can be used to calculate crosslink density. It also provides information on the glass transition temperature (Tg), which generally increases with higher crosslink density.

  • Swelling Studies: The extent to which a crosslinked polymer swells in a good solvent is inversely related to its crosslink density. The Flory-Rehner equation can be used to calculate the crosslink density from swelling data.

  • Nuclear Magnetic Resonance (NMR): Solid-state NMR can be used to probe the mobility of polymer chains. Shorter T2 relaxation times often correlate with higher crosslink density due to restricted chain mobility.

Troubleshooting Guides

Issue 1: Low Crosslink Density or Incomplete Gelation

Symptoms:

  • The resulting material is soft, weak, or tacky.

  • The material dissolves in a solvent where it is expected to only swell.

  • Gelation does not occur or takes significantly longer than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incorrect Stoichiometry Carefully recalculate and re-weigh your monomers to ensure the desired functional group ratio (thiol to 'ene' or Michael acceptor). For many systems, a 1:1 ratio is a good starting point. Use techniques like NMR or titration to accurately determine the functional group equivalent weight of your precursors.
Incomplete Reaction - Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the disappearance of thiol and/or 'ene'/acrylate peaks using techniques like FTIR or NMR. - Increase Temperature: For thermally initiated reactions, a moderate increase in temperature can enhance the reaction rate. - Optimize Catalyst/Initiator Concentration: Ensure you are using the correct type and an adequate amount of catalyst (for thiol-Michael) or initiator (for thiol-ene). Insufficient catalyst/initiator will lead to slow or incomplete reactions.
Oxygen Inhibition (Thiol-Ene Photopolymerization) Although less sensitive than acrylate polymerization, oxygen can still inhibit radical-mediated thiol-ene reactions. Solution: Degas your monomer solutions by bubbling with an inert gas (e.g., nitrogen or argon) before and during polymerization.
Side Reactions (e.g., Disulfide Bond Formation) Thiols can oxidize to form disulfide bonds, which consumes the reactive groups intended for crosslinking. Solution: Work under an inert atmosphere. Ensure all reagents and solvents are deoxygenated. Avoid unnecessary exposure to air, especially at elevated temperatures or in the presence of certain metal ions.
Steric Hindrance The molecular structure of your polymer or other monomers may sterically hinder the thiol groups of this compound from accessing the reactive sites. Solution: If possible, consider using a monomer with a more accessible reactive group or a crosslinker with a longer spacer arm.
Impure Reagents Impurities in your monomers or crosslinker can interfere with the reaction. Solution: Use high-purity reagents. This compound should be a colorless to light yellow liquid. If it is significantly discolored, it may have oxidized.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Crosslinking

This protocol provides a general framework for the UV-initiated crosslinking of a di-functional 'ene' monomer with this compound.

Materials:

  • This compound

  • Di-functional 'ene' monomer (e.g., diallyl ether, norbornene-functionalized monomer)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Inert gas (Nitrogen or Argon)

  • UV light source (e.g., 365 nm)

Procedure:

  • Preparation of Pre-polymer Solution:

    • In a suitable vial, dissolve the di-functional 'ene' monomer and the photoinitiator (e.g., 0.1-1.0 wt%) in a minimal amount of an appropriate solvent if necessary. Most thiol-ene reactions can be performed solvent-free.

    • Add this compound to achieve the desired stoichiometric ratio of thiol to 'ene' functional groups.

    • Mix thoroughly until a homogeneous solution is obtained.

  • Degassing:

    • Bubble inert gas through the pre-polymer solution for 10-15 minutes to remove dissolved oxygen.

  • Curing:

    • Place the solution in a mold or cast it as a thin film.

    • Expose the sample to UV light. The exposure time will depend on the light intensity, photoinitiator concentration, and sample thickness. This may range from a few seconds to several minutes.

  • Post-Curing:

    • After UV exposure, it may be beneficial to post-cure the material at a slightly elevated temperature (e.g., 60-80 °C) for a period of time to ensure complete reaction.

Quantitative Data Example (Hypothetical):

Thiol:Ene RatioPhotoinitiator (wt%)UV Intensity (mW/cm²)Curing Time (s)Storage Modulus (G') at Rubbery Plateau (MPa)
0.8:10.5101200.8
1:10.510902.5
1.2:10.5101002.1

Note: This is example data. Actual results will vary based on the specific monomers and reaction conditions.

Protocol 2: Base-Catalyzed Thiol-Michael Addition Crosslinking

This protocol describes a general procedure for the base-catalyzed crosslinking of a di-functional acrylate monomer with this compound.

Materials:

  • This compound

  • Di-functional acrylate monomer (e.g., polyethylene glycol diacrylate - PEGDA)

  • Base catalyst (e.g., triethylamine - TEA)

  • Solvent (if necessary, e.g., THF, DMF)

Procedure:

  • Preparation of Monomer Solution:

    • In a reaction vessel, dissolve the di-functional acrylate monomer in a suitable solvent if the reaction is not being performed neat.

    • Add this compound to achieve the desired stoichiometric ratio of thiol to acrylate functional groups.

    • Mix thoroughly.

  • Initiation of Reaction:

    • Add the base catalyst (e.g., 1-5 mol% relative to the thiol groups) to the monomer solution.

    • Stir the mixture vigorously. Gelation may occur rapidly, from seconds to minutes, depending on the reactivity of the monomers and the catalyst concentration.

  • Curing:

    • Allow the mixture to cure at room temperature. The curing time can range from minutes to several hours.

  • Solvent Removal (if applicable):

    • If a solvent was used, the cured material should be dried under vacuum to remove any residual solvent.

Quantitative Data Example (Hypothetical):

Thiol:Acrylate RatioCatalyst (mol%)Gelation Time (min)Swelling Ratio (in THF)
0.9:12153.5
1:1282.1
1.1:12102.4

Note: This is example data. Actual results will vary based on the specific monomers and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Crosslink Density

Troubleshooting_Workflow start Low Crosslink Density Observed check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Assess Reagent Purity and Integrity start->check_reagents incomplete_reaction Incomplete Reaction? check_stoichiometry->incomplete_reaction solution_stoichiometry Adjust Stoichiometry check_stoichiometry->solution_stoichiometry check_reaction_conditions->incomplete_reaction solution_reagents Use Pure/Fresh Reagents check_reagents->solution_reagents side_reactions Potential Side Reactions? incomplete_reaction->side_reactions No solution_conditions Optimize Conditions (Time, Temp, Catalyst) incomplete_reaction->solution_conditions Yes oxygen_inhibition Oxygen Inhibition? (Thiol-Ene) side_reactions->oxygen_inhibition No solution_inert Use Inert Atmosphere side_reactions->solution_inert Yes (e.g., oxidation) oxygen_inhibition->solution_inert Yes end Achieve Target Crosslink Density oxygen_inhibition->end No solution_stoichiometry->end solution_conditions->end solution_reagents->end solution_inert->end

Caption: Troubleshooting workflow for addressing low crosslink density.

Simplified Signaling Pathway for Thiol-Ene Photopolymerization

Thiol_Ene_Pathway UV UV Light Initiator Photoinitiator UV->Initiator Activation Radical_Initiator Radical Initiator (I•) Initiator->Radical_Initiator Thiol R-SH (this compound) Radical_Initiator->Thiol H Abstraction Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Ene Alkene ('Ene') Thiyl_Radical->Ene Propagation Carbon_Radical Carbon-Centered Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Thioether Thioether Crosslink Carbon_Radical->Thioether

Caption: Radical-mediated thiol-ene crosslinking reaction pathway.

References

Proper handling of the hygroscopic precursor 3,7-Dithia-1,9-nonanediol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and use of the hygroscopic precursor, 3,7-Dithia-1,9-nonanediol (CAS: 16260-48-3).

Frequently Asked Questions (FAQs)

Q1: What is 3,7-Dithia-1,9-nonanediol and why is it considered hygroscopic?

A1: 3,7-Dithia-1,9-nonanediol is a diol compound containing sulfur atoms, with the molecular formula C7H16O2S2.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This tendency is due to the presence of polar hydroxyl (-OH) groups and sulfur atoms which can form hydrogen bonds with water molecules.[3]

Q2: How should I store 3,7-Dithia-1,9-nonanediol to maintain its integrity?

A2: To prevent moisture absorption, 3,7-Dithia-1,9-nonanediol should be stored in a tightly sealed, airtight container.[4] It is advisable to store it in a cool, dry place, and for long-term storage, a desiccator or a controlled low-humidity environment is recommended.[4][5]

Q3: What are the initial signs that my 3,7-Dithia-1,9-nonanediol has absorbed moisture?

A3: As a liquid, visual signs of moisture absorption can be subtle.[6] An increase in viscosity or a change in volume may indicate water uptake. For precise applications, the most reliable method to determine water content is through analytical techniques like Karl Fischer titration.[7]

Q4: Is 3,7-Dithia-1,9-nonanediol classified as a hazardous substance?

A4: According to the available Safety Data Sheet (SDS), 3,7-Dithia-1,9-nonanediol is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[8] However, it is always recommended to handle any chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q5: Can I use 3,7-Dithia-1,9-nonanediol that has been exposed to air?

A5: For applications sensitive to water content, using 3,7-Dithia-1,9-nonanediol that has been exposed to air is not recommended as the absorbed moisture can interfere with reaction stoichiometry and kinetics. For less sensitive applications, its usability would depend on the acceptable tolerance for water in your experiment.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics. The precursor has absorbed atmospheric moisture, altering its effective concentration.1. Use a fresh, unopened container of the reagent. 2. If using a previously opened container, consider drying the material under vacuum, though this may not fully restore its original properties.[4] 3. Handle the reagent under an inert atmosphere (e.g., in a glovebox) for future experiments.[9]
Difficulty in accurately measuring the volume of the precursor. The viscosity of the liquid has changed due to water absorption.1. Equilibrate the container to room temperature before opening to prevent condensation. 2. Work quickly to minimize exposure to air.[4] 3. For precise measurements, consider gravimetric dispensing (measuring by weight) in a controlled environment.
Phase separation or unexpected precipitates in the reaction mixture. The absorbed water in the precursor is immiscible with the reaction solvent or is causing side reactions.1. Ensure all solvents are anhydrous. 2. Verify the solubility of hydrated 3,7-Dithia-1,9-nonanediol in your solvent system. 3. Use a fresh, dry batch of the precursor.

Data and Properties

Physicochemical Properties of 3,7-Dithia-1,9-nonanediol

PropertyValueSource
CAS Number 16260-48-3[1][2][10]
Molecular Formula C7H16O2S2[1][2]
Molecular Weight 196.32 g/mol [1][2]
Physical State Liquid[6]
Appearance Colorless to Light Orange/Yellow Clear Liquid[6]
Purity >92.0% (GC)[6]
Solubility Data not readily available. Assumed to be soluble in polar organic solvents.N/A
Hygroscopicity Hygroscopic[3][4]

Experimental Protocols

Protocol: General Handling of Hygroscopic 3,7-Dithia-1,9-nonanediol

This protocol outlines the best practices for handling 3,7-Dithia-1,9-nonanediol to minimize moisture absorption.

Materials:

  • Sealed container of 3,7-Dithia-1,9-nonanediol

  • Inert atmosphere glovebox or Schlenk line

  • Dry, clean glassware (oven-dried and cooled under an inert atmosphere)[11]

  • Dry solvents

  • Appropriate PPE (gloves, safety glasses)

Procedure:

  • Preparation: If not using a glovebox, ensure your workspace has low humidity. All glassware should be oven-dried for at least 4 hours at 125°C and cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[11]

  • Inert Atmosphere: Transfer the sealed container of 3,7-Dithia-1,9-nonanediol into a glovebox. If a glovebox is unavailable, use a Schlenk line to maintain an inert atmosphere in the reaction vessel.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.

  • Dispensing: Work swiftly to minimize the time the container is open.[4] Use a dry syringe or pipette to transfer the required amount of the liquid to the reaction vessel.

  • Sealing: Immediately and tightly reseal the main container.[4] It is good practice to apply paraffin film around the seal for extra protection against moisture ingress.

  • Storage: Return the sealed container to a desiccator or a designated dry storage area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_glass Oven-dry glassware prep_env Prepare inert atmosphere (glovebox/Schlenk line) prep_glass->prep_env prep_reagent Equilibrate reagent to ambient temperature prep_env->prep_reagent transfer_reagent Open container in inert atmosphere prep_reagent->transfer_reagent dispense Dispense required amount quickly transfer_reagent->dispense seal_container Tightly reseal container dispense->seal_container reaction_setup Add to reaction vessel dispense->reaction_setup store Store reagent in desiccator seal_container->store

Caption: Experimental Workflow for Handling Hygroscopic Reagents.

troubleshooting_tree start Inconsistent experimental results? check_reagent Was the reagent handled under anhydrous conditions? start->check_reagent Start Here use_new Use a fresh, unopened container of reagent. Implement proper handling protocol. check_reagent->use_new No check_other Investigate other experimental parameters (e.g., solvent purity, temperature, catalyst). check_reagent->check_other Yes

References

Technical Support Center: Purity Assessment of 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for assessing the purity of 3,7-Dithia-1,9-nonanedithiol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) and Iodometric Titration.[1][2] GC-FID is ideal for separating and quantifying volatile impurities, while iodometric titration is a reliable chemical method for determining the total thiol content.[1][3]

Q2: What are the potential impurities in this compound?

A2: Potential impurities can include unreacted starting materials from its synthesis, oxidation products such as the corresponding disulfide, and other sulfur-containing byproducts.[1] Exposure to air can facilitate the oxidation of thiol groups.[1]

Q3: How should I handle and store this compound to maintain its purity?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Avoid contact with strong oxidizing agents.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of this compound?

A4: While GC is generally preferred for volatile thiols, HPLC can also be used, particularly for non-volatile impurities or for the analysis of derivatized thiols.[5][6] Derivatization can improve detection and chromatographic performance.[5][6]

Troubleshooting Guides

Gas Chromatography (GC-FID) Analysis

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Active sites in the GC system. Sulfur compounds are prone to interaction with active sites in the injector, column, or detector, leading to peak tailing.[7][8]

    • Solution: Use an inert-treated inlet liner and a column specifically designed for sulfur analysis.[7][9] Deactivating the liner with a silylating agent may also help. Regularly condition the column according to the manufacturer's instructions.

  • Possible Cause B: Improper oven temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate can improve peak shape for high-boiling compounds.

  • Possible Cause C: Column contamination.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column from the injector end.

Issue 2: Low response or no peak detected for this compound.

  • Possible Cause A: Adsorption in the GC system. The analyte may be irreversibly adsorbed onto active sites.[7][9]

    • Solution: Ensure all components in the sample path (liner, column, tubing) are inert.[7][9]

  • Possible Cause B: Sample degradation. The compound may be degrading in the hot injector.

    • Solution: Lower the injector temperature. Ensure the sample is properly dissolved in a suitable solvent and is free of particulates.

  • Possible Cause C: Leak in the system.

    • Solution: Perform a leak check of the entire GC system, including the septum, ferrules, and gas connections.

Iodometric Titration

Issue 1: Fading or indistinct endpoint.

  • Possible Cause A: Starch indicator issues. The starch solution may be old or degraded, or the temperature of the titration mixture may be too high, reducing the sensitivity of the indicator.[10][11]

    • Solution: Prepare a fresh starch indicator solution. Ensure the titration is performed at room temperature.

  • Possible Cause B: Slow reaction. The reaction between iodine and the thiol may be slow, leading to a premature endpoint indication.

    • Solution: Allow sufficient time for the reaction to complete after adding the titrant, especially near the endpoint. Gentle stirring is essential.

Issue 2: Inaccurate or inconsistent purity results.

  • Possible Cause A: Oxidation of the sample. The thiol groups may have been oxidized to disulfides by atmospheric oxygen prior to or during the analysis.

    • Solution: Handle the sample under an inert atmosphere as much as possible. Use deaerated solvents for sample preparation.

  • Possible Cause B: Presence of interfering substances. Other oxidizing or reducing agents in the sample can interfere with the titration, leading to erroneously high or low results.[11][12]

    • Solution: If interferences are suspected, it may be necessary to purify the sample before titration or use an alternative analytical method like GC for confirmation.

  • Possible Cause C: Incorrect pH. The pH of the reaction medium can affect the stoichiometry of the reaction between thiols and iodine.[3][13]

    • Solution: Control the pH of the solution as specified in the protocol. For some thiols, titration in an alkaline medium is preferred to ensure a consistent reaction.[3]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a standard method for dithiol analysis and should be optimized for your specific instrument and conditions.[1]

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column such as a DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness is a good starting point.[1]

  • Carrier Gas: High-purity helium or nitrogen.

  • FID Gases: High-purity hydrogen and air.

  • Solvent: Dichloromethane or another suitable high-purity, low-boiling solvent.

  • Volumetric flasks and autosampler vials.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of high-purity this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

3. GC-FID Parameters:

ParameterRecommended Setting
Injector Temperature250 °C
Detector Temperature300 °C
Oven ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C
Carrier Gas Flow Rate1.2 mL/min (constant flow)
Injection Volume1 µL
Split Ratio50:1

4. Data Analysis:

  • The purity is calculated using the area percent normalization method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Iodometric Titration

This protocol outlines a general procedure for the determination of total thiol content.

1. Reagents:

  • Standardized 0.1 N Iodine Solution (I₂).

  • Standardized 0.1 N Sodium Thiosulfate Solution (Na₂S₂O₃) for back-titration if needed.

  • Starch Indicator Solution (1% w/v).

  • Potassium Iodide (KI).

  • Suitable solvent (e.g., ethanol or a mixture of ethanol and water).

2. Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of the chosen solvent.

  • Add a known excess of the standardized 0.1 N iodine solution to the flask. Ensure the solution remains a dark brown color, indicating an excess of iodine.

  • Stopper the flask and allow the reaction to proceed for 10-15 minutes in a dark place.

  • Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.

  • Add 2 mL of the starch indicator solution. The solution should turn a deep blue-black.

  • Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely. This is the endpoint.

  • Perform a blank titration using the same procedure but without the sample.

3. Calculation: The purity of this compound is calculated based on the amount of iodine consumed in the reaction. The stoichiometry of the reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Known Volume Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Result Calculate->Result

Caption: Workflow for Purity Analysis by GC-FID.

Titration_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Inaccurate Titration Result Oxidation Sample Oxidation Start->Oxidation Interference Interfering Substances Start->Interference Endpoint Indistinct Endpoint Start->Endpoint pH Incorrect pH Start->pH Inert Use Inert Atmosphere Deaerated Solvents Oxidation->Inert Purify Purify Sample or Use Alternative Method Interference->Purify FreshIndicator Prepare Fresh Starch Indicator Control Temperature Endpoint->FreshIndicator ControlpH Adjust and Buffer pH pH->ControlpH

Caption: Troubleshooting Logic for Iodometric Titration.

References

Validation & Comparative

A Comparative Analysis of 3,7-Dithia-1,9-nonanedithiol and Other Aliphatic Dithiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, aliphatic dithiols serve as critical molecular tools. Their utility spans a range of applications, from the formation of self-assembled monolayers (SAMs) for surface functionalization to their use as protecting groups in complex organic syntheses and as stabilizing agents for nanoparticles. This guide provides a detailed comparison of 3,7-Dithia-1,9-nonanedithiol with other common aliphatic dithiols, namely 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedithiol, and 1,6-hexanedithiol. The inclusion of thioether linkages in the backbone of this compound imparts unique conformational flexibility and potential for enhanced surface interactions, distinguishing it from its simpler alkane counterparts.

Physical and Chemical Properties

A fundamental comparison begins with the core physical and chemical properties of these dithiols. These properties influence their solubility, reactivity, and suitability for various applications.

PropertyThis compound1,2-Ethanedithiol1,3-Propanedithiol1,4-Butanedithiol1,6-Hexanedithiol
CAS Number 25676-62-4[1]540-63-6109-80-81191-08-81191-43-1
Molecular Formula C7H16S4[1]C2H6S2C3H8S2C4H10S2C6H14S2
Molecular Weight ( g/mol ) 228.46[1]94.2108.23122.24150.31
Boiling Point (°C) Not available144-146169195.5118-119 (at 15 mmHg)
Melting Point (°C) Not available-41-79-53.9-21
Density (g/cm³) Not available1.1231.0781.0420.983
Refractive Index Not available1.5581.5391.5291.511

Performance in Key Applications

The performance of these dithiols varies significantly across their primary applications. This section delves into a comparative analysis based on available experimental evidence and theoretical considerations.

Self-Assembled Monolayers (SAMs)

Dithiols are extensively used to form SAMs on noble metal surfaces, particularly gold, for applications in biosensors, electronics, and corrosion protection. The stability and structural integrity of these monolayers are paramount.

Structural Characteristics and Stability:

The stability of alkanedithiol SAMs is largely influenced by the van der Waals interactions between adjacent alkyl chains. Generally, longer alkyl chains lead to stronger intermolecular forces, resulting in more ordered and thermally stable monolayers. For instance, SAMs of 1,6-hexanedithiol are more stable than those of 1,4-butanedithiol.

Experimental Protocol: Formation of Self-Assembled Monolayers on Gold

This protocol provides a general method for the formation of dithiol SAMs on a gold substrate.

  • Substrate Preparation:

    • Clean the gold substrate by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired dithiol in absolute ethanol.

    • Immerse the clean, dry gold substrate into the dithiol solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the dithiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen.

experimental_workflow_SAM cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_final Finalization P1 Clean Au Substrate (Piranha Solution) P2 Rinse with DI Water and Ethanol P1->P2 P3 Dry with Nitrogen P2->P3 S2 Immerse Substrate (18-24h) P3->S2 S1 Prepare 1 mM Dithiol Solution S1->S2 F1 Rinse with Ethanol S2->F1 F2 Dry with Nitrogen F1->F2

Figure 1: Experimental workflow for the formation of self-assembled monolayers on a gold substrate.
Nanoparticle Functionalization

Dithiols are employed to stabilize and functionalize nanoparticles, preventing aggregation and providing a linker for the attachment of other molecules.

Stabilization Efficacy:

The ability of a dithiol to stabilize nanoparticles depends on its binding affinity to the nanoparticle surface and the steric hindrance it provides. Shorter dithiols like 1,2-ethanedithiol can lead to inter-particle cross-linking and aggregation if not carefully controlled. Longer-chain dithiols such as 1,6-hexanedithiol can provide a more robust stabilizing layer.

The flexible backbone of this compound may allow for a more effective encapsulation of the nanoparticle surface, potentially leading to enhanced stability. The presence of the thioether linkages could also influence the electronic properties of the nanoparticle surface. While quantitative comparative data is scarce, the principles of steric stabilization suggest that a longer, more flexible ligand can provide better protection against aggregation.

Experimental Protocol: Functionalization of Gold Nanoparticles with Dithiols

This protocol outlines a method for the functionalization of gold nanoparticles with a generic dithiol.

  • Nanoparticle Synthesis:

    • Synthesize gold nanoparticles (e.g., by citrate reduction of HAuCl4) to the desired size.

  • Ligand Exchange:

    • Prepare a solution of the dithiol in a suitable solvent (e.g., ethanol).

    • Add the dithiol solution to the gold nanoparticle colloid with vigorous stirring. The molar ratio of dithiol to nanoparticles should be optimized to achieve desired surface coverage without inducing aggregation.

    • Allow the mixture to react for several hours to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles.

    • Remove the supernatant containing excess dithiol and resuspend the nanoparticles in a fresh solvent.

    • Repeat the centrifugation and resuspension steps multiple times to ensure the removal of all unbound dithiol.

experimental_workflow_NP cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification N1 Synthesize Au Nanoparticles F2 Add Dithiol to AuNPs (Stirring) N1->F2 F1 Prepare Dithiol Solution F1->F2 P1 Centrifuge F2->P1 P2 Resuspend in Fresh Solvent P1->P2 P3 Repeat Purification P2->P3 signaling_pathway_protection Carbonyl Carbonyl Compound (Aldehyde/Ketone) Intermediate Hemithioacetal/ Hemithioketal Carbonyl->Intermediate + Dithiol Dithiol Dithiol (e.g., 1,3-Propanedithiol) Dithiol->Intermediate Catalyst Acid Catalyst (Lewis or Protic) Catalyst->Intermediate catalysis Product Dithioacetal/ Dithioketal Intermediate->Product - H2O Water Water

References

A Comparative Guide to Self-Assembled Monolayers: 3,7-Dithia-1,9-nonanedithiol vs. 1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of well-ordered self-assembled monolayers (SAMs) is a cornerstone of surface functionalization in diverse fields, including biosensing, drug delivery, and molecular electronics. The choice of the molecular building block is critical in determining the structural integrity, stability, and functionality of the resulting monolayer. This guide provides a detailed comparison of two dithiol molecules, 3,7-Dithia-1,9-nonanedithiol and 1,9-nonanedithiol, for the formation of SAMs on gold surfaces. While direct comparative experimental data for these two specific molecules is limited in publicly available literature, this guide synthesizes established principles of SAM formation to provide a comprehensive overview of their expected performance.

Molecular Structure and Expected SAM Characteristics

The key difference between this compound and 1,9-nonanedithiol lies in the presence of two thioether linkages within the alkyl chain of the former. This structural variation is anticipated to have a significant impact on the resulting SAM's properties.

  • 1,9-Nonanedithiol: This is a classic α,ω-alkanedithiol. When forming a SAM on a gold surface, it can adopt various configurations, including a "standing-up" orientation where one thiol group binds to the gold surface, leaving the other available for further functionalization, or a "lying-down" or looped configuration where both thiol groups bind to the surface.[1] The final orientation is influenced by factors such as the concentration of the thiol solution and the immersion time. The stability of the SAM is primarily dictated by the gold-thiolate bond and the van der Waals interactions between the adjacent alkyl chains. Longer alkyl chains generally lead to more ordered and stable monolayers due to increased van der Waals forces.

  • This compound: The introduction of thioether bonds in the alkyl backbone introduces polarity and flexibility. The presence of these sulfur atoms may influence the intermolecular interactions within the SAM, potentially affecting the packing density and ordering. The thioether linkages could also provide additional coordination sites for metal ions or other molecules, offering unique opportunities for surface modification. However, the disruption of the uniform methylene chain might lead to a less densely packed and potentially less ordered monolayer compared to its simple alkane counterpart.

Quantitative Data Comparison

Due to the absence of direct comparative studies in the available literature, the following table presents expected trends and values based on the analysis of similar alkanedithiol and dithia-alkanedithiol systems. These values should be considered as estimations that require experimental validation.

PropertyThis compound (Expected)1,9-Nonanedithiol (Expected/Reported for similar dithiols)Characterization Technique(s)
Monolayer Thickness Potentially lower due to increased tilt or less ordered packing~10-12 Å (for a standing-up monolayer)Ellipsometry, X-ray Photoelectron Spectroscopy (XPS)
Surface Coverage May be lower due to steric hindrance from the thioether groupsHigh, approaching a close-packed arrangementXPS, Reductive Desorption
Wettability (Contact Angle) Potentially more hydrophilic due to the presence of polar thioether bondsHydrophobic (for a well-ordered, standing-up monolayer)Contact Angle Goniometry
Thermal Stability Potentially lower due to altered van der Waals interactionsGenerally increases with alkyl chain lengthTemperature Programmed Desorption (TPD), XPS
Reductive Desorption Potential May be less negative, indicating lower stabilityBecomes more negative with increasing chain length and ordering[2]Cyclic Voltammetry

Experimental Protocols

The following are detailed methodologies for the formation and characterization of dithiol SAMs on gold surfaces.

Substrate Preparation
  • Cleaning: Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinsing: The cleaned substrates are thoroughly rinsed with deionized water and then with ethanol.

  • Drying: The substrates are dried under a stream of dry nitrogen gas.

SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of either this compound or 1,9-nonanedithiol in absolute ethanol.

  • Immersion: Immerse the cleaned and dried gold substrates into the thiol solution in a clean, sealed container. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to achieve a well-ordered monolayer.[3]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a stream of dry nitrogen.

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the SAM. The S 2p core level spectrum is particularly important for confirming the formation of gold-thiolate bonds.

  • Contact Angle Goniometry: To measure the static contact angle of a water droplet on the SAM surface, which provides information about the surface wettability and, indirectly, the ordering of the monolayer.

  • Ellipsometry: To measure the thickness of the formed monolayer.

  • Scanning Tunneling Microscopy (STM): To visualize the molecular packing and ordering of the SAM at the atomic or molecular level.[3]

  • Cyclic Voltammetry (CV) for Reductive Desorption: To assess the stability and surface coverage of the SAM. By applying a negative potential, the thiolate bond to the gold surface can be reductively cleaved, and the resulting current can be related to the number of desorbed molecules.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the performance of this compound and 1,9-nonanedithiol for the formation of self-assembled monolayers.

G cluster_molecules Molecular Candidates cluster_sam_formation SAM Formation cluster_characterization Characterization cluster_comparison Performance Comparison cluster_selection Application-Specific Selection mol1 This compound protocol Standardized Protocol (Substrate Prep, Solution, Immersion) mol1->protocol mol2 1,9-Nonanedithiol mol2->protocol xps XPS (Composition, Bonding) protocol->xps contact_angle Contact Angle (Wettability, Order) protocol->contact_angle ellipsometry Ellipsometry (Thickness) protocol->ellipsometry stm STM (Packing, Defects) protocol->stm cv Cyclic Voltammetry (Stability, Coverage) protocol->cv comparison Comparative Analysis of: - Order & Packing - Stability - Surface Properties xps->comparison contact_angle->comparison ellipsometry->comparison stm->comparison cv->comparison selection Optimal Molecule Selection comparison->selection

Caption: Workflow for comparing dithiol molecules for SAMs.

Conclusion

Both this compound and 1,9-nonanedithiol are viable candidates for forming self-assembled monolayers on gold surfaces. The choice between them will largely depend on the specific application requirements.

  • 1,9-Nonanedithiol is expected to form more ordered and stable SAMs due to its simple, uninterrupted alkyl chain, making it a suitable choice for applications requiring a well-defined, robust insulating layer.

  • This compound , with its thioether linkages, offers potential for creating SAMs with different surface properties, such as increased polarity and potential for secondary interactions. This could be advantageous for applications in sensing or as a platform for further chemical modifications where these thioether groups can play a role.

Ultimately, empirical studies are necessary to fully elucidate the performance differences between these two molecules and to determine the optimal choice for a given application. The experimental protocols and characterization techniques outlined in this guide provide a solid framework for conducting such a comparative investigation.

References

Alternative crosslinking agents to 3,7-Dithia-1,9-nonanedithiol for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and materials science, the selection of an appropriate crosslinking agent is a critical determinant of experimental success and product performance. 3,7-Dithia-1,9-nonanedithiol is a flexible dithiol compound utilized in crosslinking, polymer modification, and materials chemistry. Its bifunctional thiol groups enable the formation of stable networks in polymeric systems and functionalized coatings. This guide provides an objective comparison of alternative crosslinking agents to this compound, supported by experimental data and detailed methodologies for specific applications. We will explore a range of alternatives, from other dithiols with varying chain lengths to different classes of crosslinkers such as those based on maleimide and click chemistry, to assist researchers in making informed decisions for their specific needs.

I. Comparison of Dithiol-Based Crosslinking Agents

Dithiol crosslinkers are characterized by the presence of two thiol (-SH) groups, which can form stable bonds with various substrates, including gold surfaces and other thiol-reactive moieties. The length and composition of the spacer arm between the thiol groups significantly influence the properties of the resulting crosslinked structure.

Performance Comparison: Short-Chain vs. Long-Chain Dithiol Crosslinkers

The choice between a short-chain dithiol, such as 1,3-propanedithiol, and a longer-chain dithiol like this compound or even longer PEGylated dithiols, involves a trade-off between steric hindrance, solubility, and the desired distance between linked molecules.

FeatureShort-Chain Dithiols (e.g., 1,3-Propanedithiol)This compoundLong-Chain/PEGylated Dithiols
Spacer Arm Length Short and rigidFlexible, medium lengthLong and flexible
Application Functionalization of nanoparticles, creating compact monolayersCrosslinking polymers, forming stable networksImproving solubility, reducing steric hindrance in bioconjugation
Steric Hindrance High potential for steric hindrance in bulky systemsModerate steric hindranceLow steric hindrance, allows for greater flexibility
Solubility Generally lower solubility for the overall conjugateModerate solubilityHigh solubility, especially with PEG spacers
Crosslinking Efficiency Can be high in systems where close proximity is desiredEfficient in forming polymer networksCan be influenced by the long, flexible spacer

II. Alternative Crosslinking Chemistries

Beyond dithiols, other chemical strategies offer distinct advantages in terms of specificity, reaction conditions, and the nature of the formed bond. Here, we compare two prominent alternatives: maleimide-based crosslinkers and click chemistry.

A. Maleimide-Based Crosslinkers

Maleimide chemistry is a widely used method for bioconjugation, targeting the thiol group of cysteine residues in proteins.[]

Key Features:

  • High Specificity: Maleimides react selectively with thiols at a pH range of 6.5-7.5, approximately 1,000 times faster than with amines.[2]

  • Stable Thioether Bond: The Michael addition reaction between a maleimide and a thiol results in a stable thioether bond.[]

  • Potential for Reversibility: The thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can be a drawback for applications requiring long-term stability.[2]

FeatureDithiol CrosslinkingMaleimide-Thiol Crosslinking
Target Group Other thiols, gold surfacesThiol groups (cysteine residues)
Bond Type Disulfide (if oxidized), Thioether (with other linkers)Thioether
Reaction pH Varies depending on the reaction6.5 - 7.5
Reaction Speed Generally slowerVery fast
Bond Stability Disulfide bonds are cleavable by reducing agents.Generally stable, but can be reversible.
B. Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. The most common example in bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Key Features:

  • Bioorthogonality: Azide and alkyne groups are absent in most biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.[3]

  • High Efficiency: Click reactions proceed with high yields under mild, aqueous conditions.[4]

  • Stable Triazole Linkage: The resulting triazole ring is highly stable.[4]

FeatureDithiol CrosslinkingClick Chemistry (CuAAC)
Target Group Other thiols, gold surfacesAzide and alkyne groups
Bond Type Disulfide/ThioetherTriazole
Reaction Conditions VariesMild, aqueous conditions, often with a copper catalyst
Specificity Moderate to highVery high (bioorthogonal)
Bond Stability Cleavable (disulfide) or stable (thioether)Very stable

III. Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with 1,3-Propanedithiol

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles (AuNPs) with a short-chain dithiol.

Materials:

  • Citrate-capped AuNP solution (~20 nm)

  • 1,3-Propanedithiol

  • Anhydrous ethanol

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of 1,3-propanedithiol in anhydrous ethanol.

  • In a microcentrifuge tube, add 1 mL of the citrate-capped AuNP solution.

  • Add the 1,3-propanedithiol stock solution to the AuNP solution (a typical starting point is a 1000-fold molar excess of dithiol to AuNPs).

  • Incubate the mixture at room temperature for 1-2 hours with gentle stirring.

  • Purify the functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

  • Carefully remove the supernatant containing excess dithiol and displaced citrate.

  • Resuspend the nanoparticle pellet in 1 mL of ultrapure water.

  • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.[5]

Characterization: Successful functionalization can be confirmed by a change in the hydrodynamic diameter of the nanoparticles, as measured by Dynamic Light Scattering (DLS). An increase in size indicates the replacement of the smaller citrate ions with the larger 1,3-propanedithiol molecules.[5]

Protocol 2: Protein Crosslinking with DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))

DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker that reacts with primary amines. It serves as an alternative to dithiol crosslinkers for studying protein-protein interactions.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines like Tris or glycine)

  • DTSSP

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or 2-mercaptoethanol) for cleavage

Procedure:

  • Prepare the protein sample in the reaction buffer.

  • Dissolve DTSSP in the reaction buffer immediately before use.

  • Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.[6]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • The crosslinked proteins can be analyzed by SDS-PAGE. To cleave the crosslinks, add a reducing agent to the sample buffer.[6]

Protocol 3: Antibody-Drug Conjugate (ADC) Preparation via Click Chemistry (SPAAC)

This protocol describes the conjugation of a drug-linker to an antibody using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

Materials:

  • Azide-conjugated antibody

  • Dibenzoazacyclooctyne (DBCO)-conjugated drug-linker

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of the DBCO-drug linker in DMSO.

  • In a reaction tube, combine the azide-conjugated antibody in PBS with the DBCO-drug linker stock solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%).

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.

  • The resulting ADC can be concentrated and sterile-filtered.[7]

IV. Visualizing Experimental Workflows

Experimental_Workflow_Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization start Citrate-capped AuNPs add_dithiol Add 1,3-Propanedithiol start->add_dithiol Ligand Exchange incubate Incubate (1-2h) add_dithiol->incubate centrifuge1 Centrifuge incubate->centrifuge1 resuspend1 Resuspend centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation/ Resuspension (2x) resuspend1->centrifuge2 dls Dynamic Light Scattering (DLS) centrifuge2->dls final_product Functionalized AuNPs dls->final_product

Caption: Workflow for the functionalization of gold nanoparticles.

Protein_Crosslinking_Workflow cluster_preparation Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein_sample Protein Sample (amine-free buffer) add_crosslinker Add DTSSP to Protein protein_sample->add_crosslinker crosslinker_prep Prepare DTSSP Solution crosslinker_prep->add_crosslinker incubate Incubate (30-60 min RT or 2h on ice) add_crosslinker->incubate quench Quench Reaction (e.g., Tris) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page cleavage Cleavage (optional) (with DTT) sds_page->cleavage analysis Further Analysis (e.g., Mass Spectrometry) sds_page->analysis cleavage->analysis

Caption: General workflow for protein crosslinking with DTSSP.

ADC_Click_Chemistry_Workflow cluster_reactants Reactants cluster_conjugation Conjugation cluster_purification Purification cluster_product Final Product azide_ab Azide-conjugated Antibody mix Mix Reactants in PBS azide_ab->mix dbco_drug DBCO-conjugated Drug-Linker dbco_drug->mix incubate Incubate (1-2h, RT) mix->incubate desalting Desalting Column incubate->desalting SPAAC Reaction adc Antibody-Drug Conjugate (ADC) desalting->adc

Caption: Workflow for ADC preparation using click chemistry.

V. Conclusion

The selection of a crosslinking agent is a multifaceted decision that depends on the specific application, the nature of the molecules to be linked, and the desired properties of the final product. While this compound is a versatile crosslinker for creating flexible networks, a wide array of alternatives offers tailored solutions for various research and development needs. Short-chain dithiols are ideal for applications requiring close proximity and rigid connections, whereas long-chain and PEGylated dithiols enhance solubility and reduce steric hindrance. For highly specific and stable bioconjugation, maleimide-based linkers and click chemistry present powerful alternatives with distinct advantages and considerations. By carefully evaluating the performance characteristics and experimental protocols outlined in this guide, researchers can select the optimal crosslinking strategy to achieve their scientific goals.

References

Characterization techniques for polymers crosslinked with 3,7-Dithia-1,9-nonanedithiol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the key characterization techniques, presenting available experimental data in structured tables, detailing experimental protocols, and providing visual workflows to aid in the comprehension of these methodologies.

Comparison of Polymer Properties with Different Thiol Crosslinkers

The choice of crosslinking agent significantly influences the thermal, mechanical, and swelling properties of a polymer network. The following tables summarize quantitative data for polymers crosslinked with selected alternative thiol-based agents.

Table 1: Thermal Properties of Thiol-Crosslinked Polymers

CrosslinkerPolymer SystemTg (°C)Td, 5% (°C) (5% Weight Loss)Reference
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Acrylated Epoxidized Soybean Oil (AESO)45~300[1]
Dithiothreitol (DTT)Poly(ethylene glycol) diacrylate (PEGDA)Not ReportedNot Reported[2]
1,4-ButanediolHydroxyl-terminated poly(butadiene) (HTPB)-71 to -73~300[3]

Note: Data is compiled from different studies and polymer systems, and direct comparison should be made with caution.

Table 2: Mechanical Properties of Thiol-Crosslinked Polymers

CrosslinkerPolymer SystemYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Acrylated Epoxidized Soybean Oil (AESO)12.53.5Not Reported[1]
Dithiothreitol (DTT)Methacrylated Hyaluronic Acid (MeHA)0.0857 ± 0.0045Not Reported45.5 ± 0.5[2]
1,4-ButanediolHydroxyl-terminated poly(butadiene) (HTPB)~2-3~0.5-1.0~50-100[3]

Note: Mechanical properties are highly dependent on the specific polymer, crosslinking density, and testing conditions.

Table 3: Swelling Properties of Thiol-Crosslinked Polymers

CrosslinkerPolymer SystemSolventSwelling Ratio (%)Reference
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Acrylated Epoxidized Soybean Oil (AESO)Chloroform~150[1]
Dithiothreitol (DTT)4-arm poly(ethylene glycol)-norbornene (PEG4NB)PBS (pH 7.4)~15-25 (mass swelling ratio)[4]
1,4-ButanediolNot AvailableNot AvailableNot Available

Note: Swelling behavior is influenced by the polymer-solvent interaction, crosslink density, and temperature.

Experimental Protocols for Key Characterization Techniques

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for key characterization techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the crosslinking reaction by monitoring the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the formed linkages.

  • Sample Preparation: A small amount of the liquid monomer mixture (before crosslinking) and the cured polymer (after crosslinking) are used. For the liquid sample, a drop can be placed between two KBr or NaCl plates. The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the ATR crystal) is collected.

    • The sample spectrum is then recorded, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

    • The spectral range is typically 4000 to 400 cm⁻¹.

  • Analysis: The disappearance of the S-H stretching peak (around 2550-2600 cm⁻¹) from the dithiol crosslinker and the relevant reactive group from the polymer backbone (e.g., C=C of an acrylate or ene) confirms the thiol-ene reaction. The appearance of new C-S stretching bands can also be monitored.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the crosslinked polymer, which provides insight into the network's mobility and the effect of the crosslinker on the polymer's thermal properties.

  • Sample Preparation: A small sample of the cured polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter.

  • Data Acquisition:

    • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • A typical cycle involves heating from room temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min), cooling back to the starting temperature, and then reheating at the same rate.

    • The data from the second heating scan is typically used for analysis.

  • Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the crosslinked polymer by measuring its weight loss as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured polymer is placed in a TGA pan (typically ceramic or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • Data Acquisition:

    • The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., Td, 5% for 5% weight loss) is determined from the TGA curve. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the crosslinked polymer, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature or frequency.

  • Sample Preparation: A rectangular or cylindrical sample of the cured polymer with well-defined dimensions is prepared.

  • Instrumentation: A dynamic mechanical analyzer.

  • Data Acquisition:

    • The sample is subjected to a sinusoidal oscillating stress or strain.

    • The measurement is typically performed over a temperature range that includes the glass transition, at a fixed frequency (e.g., 1 Hz) and a constant heating rate (e.g., 3-5 °C/min).

  • Analysis: The storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density. The peak of the tan δ curve is often used as another measure of the glass transition temperature.

Swelling Studies

Swelling studies are conducted to determine the extent to which a crosslinked polymer can absorb a solvent, which is inversely related to the crosslink density.

  • Procedure:

    • A pre-weighed, dry sample of the crosslinked polymer (Wdry) is immersed in a specific solvent at a constant temperature.

    • At regular intervals, the sample is removed from the solvent, the excess surface solvent is carefully blotted away, and the swollen sample is weighed (Wswollen).

    • This process is continued until the weight of the swollen sample becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Wswollen - Wdry) / Wdry] x 100

Tensile Testing

Tensile testing is performed to evaluate the mechanical properties of the crosslinked polymer, such as its stiffness (Young's modulus), strength (tensile strength), and ductility (elongation at break).

  • Sample Preparation: Dog-bone shaped specimens with standardized dimensions are prepared from the cured polymer.

  • Instrumentation: A universal testing machine (UTM) equipped with grips and a load cell.

  • Procedure:

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled apart at a constant crosshead speed until it fractures.

    • The applied force and the elongation of the specimen are continuously recorded.

  • Analysis: A stress-strain curve is generated from the force-elongation data. The Young's modulus is calculated from the initial linear portion of the curve, the tensile strength is the maximum stress the material can withstand, and the elongation at break is the strain at which the specimen fractures.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key characterization techniques described above.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of cured polymer p2 Seal in Al pan p1->p2 a1 Heat-Cool-Heat Cycle (e.g., 10 °C/min) p2->a1 a2 Record Heat Flow a1->a2 d1 Analyze 2nd Heating Scan a2->d1 d2 Determine Tg d1->d2

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of cured polymer p2 Place in TGA pan p1->p2 a1 Heat to 800 °C (e.g., 10 °C/min) in N2 or Air p2->a1 a2 Record Weight Loss a1->a2 d1 Plot Weight % vs. Temp a2->d1 d2 Determine Td, 5% d1->d2

Caption: Workflow for Thermogravimetric Analysis (TGA).

DMA_Workflow cluster_prep Sample Preparation cluster_analysis DMA Analysis cluster_data Data Interpretation p1 Prepare rectangular specimen a1 Apply oscillating strain/stress p1->a1 a2 Ramp temperature (e.g., 3 °C/min) a1->a2 d1 Plot E', E'', tan δ vs. Temp a2->d1 d2 Determine Tg and crosslink density d1->d2

Caption: Workflow for Dynamic Mechanical Analysis (DMA).

Conclusion

The characterization of polymers crosslinked with thiol-based agents is a multifaceted process requiring a suite of analytical techniques. While specific experimental data for polymers crosslinked with 3,7-Dithia-1,9-nonanedithiol is limited in the current literature, a comparative understanding can be gained by examining polymers crosslinked with alternative agents such as 1,4-Butanedithiol, DTT, and PETMP.

The choice of crosslinker has a profound impact on the final properties of the polymer network. Shorter, more rigid crosslinkers like 1,4-Butanedithiol may lead to higher glass transition temperatures and moduli, while longer, more flexible crosslinkers can enhance elongation and toughness. The functionality of the crosslinker (di- vs. tetra-functional) also plays a crucial role in determining the crosslink density and, consequently, the material's properties.

The experimental protocols and workflows provided in this guide offer a robust framework for researchers to characterize their own thiol-crosslinked polymer systems. By systematically applying these techniques, a comprehensive understanding of the structure-property relationships can be developed, enabling the rational design of materials with tailored performance for a wide range of applications in research, drug development, and beyond.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Spectroscopic Validation of 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of the validation of 3,7-Dithia-1,9-nonanedithiol's structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). To offer a comprehensive perspective, we compare its expected and observed spectral data with those of the alternative dithiol compounds, 1,9-Nonanedithiol and 1,6-Hexanedithiol.

At the heart of many applications in materials science and medicinal chemistry, the structural integrity of dithiol-containing molecules is a critical parameter. This guide delves into the spectroscopic techniques that provide definitive evidence for the structure of this compound, a molecule with the chemical formula C₇H₁₆S₄ and a molecular weight of approximately 228.47 g/mol .[1] By examining its unique spectral fingerprint and comparing it to related structures, researchers can confidently confirm its identity and purity.

Spectroscopic Data at a Glance: A Comparative Analysis

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its alternatives. This side-by-side comparison highlights the distinct spectral features that enable unambiguous identification.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentPredicted/Observed Chemical Shift (ppm)
This compound a (-CH₂-SH)~2.7 (t)
b (-S-CH₂-CH₂-SH)~2.8 (t)
c (-S-CH₂-CH₂-CH₂-S-)~2.7 (t)
d (-S-CH₂-CH₂-CH₂-S-)~1.9 (quintet)
1,9-Nonanedithiol a (HS-CH₂-)2.52 (q)
b (-CH₂-CH₂-SH)1.57 (m)
c (-CH₂-(CH₂)₅-CH₂-)1.35 (m)
d (t-SH)1.33 (t)
1,6-Hexanedithiol a (HS-CH₂-)2.54 (q)
b (-CH₂-CH₂-SH)1.60 (m)
c (-CH₂-CH₂-CH₂-CH₂-)1.41 (m)
d (t-SH)1.34 (t)

Note: Predicted values for this compound are based on standard chemical shift prediction models.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentObserved Chemical Shift (ppm)
This compound [1]1,9 (-CH₂-SH)24.5
2,8 (-S-CH₂-)35.1
4,6 (-S-CH₂-)31.8
5 (-CH₂-)29.3
1,9-Nonanedithiol 1,9 (-CH₂-SH)24.6
2,8 (-CH₂-)34.0
3,7 (-CH₂-)28.3
4,6 (-CH₂-)29.1
5 (-CH₂-)29.0
1,6-Hexanedithiol [2]1,6 (-CH₂-SH)24.5
2,5 (-CH₂-)33.9
3,4 (-CH₂-)28.0

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 228 (Predicted)135 [M-CH₂CH₂SH]⁺, 105 [CH₂CH₂SCH₂CH₂CH₂]⁺, 75 [CH₂CH₂SH]⁺, 61 [CH₂SH]⁺
1,9-Nonanedithiol 192159 [M-SH]⁺, 132 [M-C₂H₄S]⁺, 98 [M-C₄H₈S]⁺, 61 [CH₂SH]⁺
1,6-Hexanedithiol [3]150117 [M-SH]⁺, 84 [M-C₂H₄S]⁺, 61 [CH₂SH]⁺

Note: Fragmentation patterns for this compound are predicted based on common fragmentation rules for thioethers and thiols.

Experimental Corner: Protocols for Structural Validation

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the dithiol sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to deduce its structure from fragmentation patterns.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatography inlet (GC-MS) for volatile liquid samples.

Sample Preparation:

  • Prepare a dilute solution of the dithiol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column (e.g., HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for thioethers and thiols to confirm the structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Spectra & Alternatives Data_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

References

A Researcher's Guide to Dithiol Linkers in Nanoparticle Assembly: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the self-assembly of nanoparticles into precisely ordered superstructures is a critical technique for creating novel materials with tailored properties. The choice of linker molecule is paramount in controlling the architecture and functionality of these assemblies. This guide provides a comparative analysis of common dithiol linkers, offering a data-driven overview to inform the selection of the most suitable linker for specific research applications.

Dithiol linkers, molecules with a thiol group at each end, are widely used to bridge nanoparticles, particularly gold nanoparticles (AuNPs), into stable assemblies. The nature of the dithiol—whether it has a flexible aliphatic chain or a rigid aromatic structure—profoundly influences the resulting nanoparticle network's properties, including interparticle distance, electronic conductivity, and overall morphology. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the assembly process.

Performance Comparison of Dithiol Linkers

The selection of a dithiol linker dictates key characteristics of the nanoparticle assembly. Aliphatic dithiols, with their flexible alkane chains, allow for a degree of conformational freedom, while aromatic dithiols impose more rigid and compact structures.[1] This fundamental difference has significant implications for the electronic and optical properties of the assembled nanomaterials.

Aliphatic Dithiol Linkers

The length of the alkane chain in aliphatic dithiols is a critical parameter for tuning the properties of nanoparticle assemblies. As the chain length increases, the interparticle distance also increases, which in turn significantly impacts the electrical conductivity of the material.[2][3] Longer chain dithiols generally lead to lower conductivity due to the increased tunneling distance for electrons between nanoparticles.

Linker MoleculeAbbreviationTypeInterparticle Spacing (nm)Conductivity (S/cm)Activation Energy (Ea) (meV)
1,2-EthanedithiolEDTAliphaticNot SpecifiedHigh (qualitative)~0[4]
1,3-PropanedithiolPDTAliphaticNot SpecifiedNot SpecifiedNot Specified
1,4-ButanedithiolBDTAliphaticNot SpecifiedNot SpecifiedNot Specified
1,5-PentanedithiolPeDTAliphaticNot SpecifiedNot Specified~5[4]
1,6-HexanedithiolHDTAliphatic~1.5[1]3.73 x 10⁻²[1]5.05[1]
1,8-OctanedithiolODTAliphaticNot SpecifiedNot Specified~15[4]
1,9-NonanedithiolNDTAliphaticNot Specified2.06 x 10⁻³[1]5.74[1]
1,12-DodecanedithiolDDTAliphaticNot Specified2.30 x 10⁻⁴[1]5.99[1]

Note: The conductivity and activation energy values are for films of dithiol-linked gold nanoparticles. Direct quantitative comparisons across all shorter-chain dithiols are limited in the reviewed literature.

Aromatic Dithiol Linkers

Aromatic dithiols, such as 1,4-Benzenedithiol, tend to create more compact and rigid nanoparticle assemblies compared to their aliphatic counterparts.[1] This rigidity can enhance electronic coupling between nanoparticles.[1] The position of the thiol groups on the aromatic ring also plays a crucial role in the geometry of the assembly, with para-substitution leading to more linear arrangements and meta-substitution resulting in zigzag or curved structures.[1][2] Aromatic dithiols typically yield smaller, nanometer-sized spherical aggregates, whereas aliphatic linkers can produce larger, micron-sized aggregates.[1]

Linker MoleculeAbbreviationTypeInterparticle Spacing (nm)Conductivity (S/cm)Key Structural Feature
1,4-BenzenedithiolBDTAromaticNot SpecifiedHigh (in single-molecule junctions)Rigid, linear linkage
1,3-Benzenedithiolm-BDTAromaticNot SpecifiedNot SpecifiedRigid, non-linear (zigzag) linkage

Note: The conductivity data for 1,4-Benzenedithiol is from single-molecule junction studies and may not be directly comparable to the film conductivity of alkanedithiol-linked nanoparticle assemblies.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of dithiol-linked nanoparticle assemblies. Below are protocols for key experimental procedures.

Protocol 1: Layer-by-Layer Self-Assembly of Gold Nanoparticles with Dithiol Linkers

This method allows for the controlled deposition of alternating layers of gold nanoparticles and dithiol linkers to form a thin film.[2]

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 10-20 nm diameter)

  • Dithiol linker solution (e.g., 1 mM in ethanol)

  • Substrate (e.g., silicon wafer, glass slide, or TEM grid)

  • Ethanol and deionized water for rinsing

  • Nitrogen gas for drying

Procedure:

  • Substrate Preparation: Clean the substrate thoroughly, for example, by sonication in acetone and isopropanol, followed by oxygen plasma treatment to create a hydrophilic surface.

  • First Nanoparticle Layer: Immerse the cleaned substrate in the gold nanoparticle solution for a specified time (e.g., 1-2 hours) to allow for the adsorption of a monolayer of nanoparticles.

  • Rinsing: Gently rinse the substrate with deionized water to remove loosely bound nanoparticles and then dry with a stream of nitrogen gas.

  • Dithiol Linker Functionalization: Immerse the nanoparticle-coated substrate into the dithiol linker solution for a defined period (e.g., 30-60 minutes). The thiol groups will bind to the surface of the adsorbed nanoparticles, presenting a new layer of thiol groups for the next nanoparticle layer.

  • Rinsing: Rinse the substrate with ethanol to remove excess, unbound linker molecules and dry with nitrogen gas.

  • Subsequent Layers: Repeat steps 2-5 to build up the desired number of layers. The assembly process can be monitored by UV-Visible Spectroscopy.

Protocol 2: Characterization of Dithiol-Linked Nanoparticle Assemblies

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To monitor the assembly process by observing changes in the surface plasmon resonance (SPR) of the gold nanoparticles.

  • Procedure: Acquire the UV-Vis spectrum of the initial colloidal gold nanoparticle solution. A characteristic SPR peak should be observed (typically around 520 nm for spherical gold nanoparticles). As nanoparticles assemble, this peak will red-shift and broaden due to interparticle plasmon coupling. The extent of this shift provides qualitative information about the degree of aggregation.[1][2]

2. Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology of the nanoparticle assemblies and determine the interparticle spacing.

  • Procedure: Deposit the assembled nanoparticles onto a suitable substrate (e.g., a TEM grid or silicon wafer). Use TEM or SEM to obtain high-resolution images of the nanoparticle network. Image analysis software can then be used to measure the center-to-center distance between adjacent nanoparticles to determine the interparticle spacing.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the chemical binding of the dithiol linkers to the gold nanoparticle surface.

  • Procedure: Analyze the surface of the dithiol-linked nanoparticle film using XPS. The presence of sulfur peaks and their binding energies can confirm the formation of Au-S bonds.

Visualizing the Nanoparticle Assembly Process

To better understand the workflows and structural differences in dithiol-linked nanoparticle assemblies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assembly Layer-by-Layer Assembly cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Step1 1. Immerse in AuNP Solution Substrate_Cleaning->Step1 AuNP_Solution Gold Nanoparticle Solution AuNP_Solution->Step1 Dithiol_Solution Dithiol Linker Solution (in Ethanol) Step2 2. Immerse in Dithiol Solution Dithiol_Solution->Step2 Rinse1 Rinse with Water & Dry with N2 Step1->Rinse1 Rinse1->Step2 Rinse2 Rinse with Ethanol & Dry with N2 Step2->Rinse2 Repeat Repeat for Multiple Layers Rinse2->Repeat Repeat->Step1 Next Layer UV_Vis UV-Vis Spectroscopy Repeat->UV_Vis TEM_SEM TEM / SEM Repeat->TEM_SEM XPS XPS Repeat->XPS

A typical experimental workflow for layer-by-layer assembly.

Structural differences in nanoparticle assemblies.

References

Assessing the biocompatibility of materials derived from 3,7-Dithia-1,9-nonanedithiol.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of medical devices and therapeutic systems. This guide provides a comparative assessment of the biocompatibility of materials derived from 3,7-Dithia-1,9-nonanedithiol, placed in context with widely-used biocompatible polymers. A significant finding of this review is the notable absence of specific biocompatibility data for materials derived from this compound in the public domain, necessitating a cautious approach and underscoring the need for rigorous experimental evaluation.

In contrast, alternative polymers such as Polyethylene Glycol (PEG), Polylactic Acid (PLA), and Polycaprolactone (PCL) have been extensively studied and are considered industry standards for biocompatible materials.

Comparative Analysis of Biocompatible Polymers

To provide a framework for the potential assessment of materials derived from this compound, this section compares the known biocompatibility profiles of PEG, PLA, and PCL.

MaterialBiocompatibility ProfileKey AdvantagesPotential Concerns
Polyethylene Glycol (PEG) Generally considered non-toxic, non-immunogenic, and protein-repellent.[1][2][3] Widely used in hydrogels and for surface modification of medical devices.[1][4]Excellent water solubility, low toxicity, and FDA-approved for various applications.[1] Can be functionalized to form hydrogels with tunable properties.[1]The inflammatory response can vary depending on the degradation rate of the hydrogel.[4]
Polylactic Acid (PLA) Biocompatible and biodegradable, degrading into lactic acid, a natural metabolite.[5][6] Commonly used in sutures, implants, and drug delivery systems.[5][7]Favorable biocompatibility and safe degradation products.[5] Degradation kinetics can be tailored.[5]Can be brittle and its degradation can lead to an acidic microenvironment, potentially causing inflammation.[7]
Polycaprolactone (PCL) Excellent biocompatibility and slow degradation rate, making it suitable for long-term implants and scaffolds.[8][9][10]Non-toxic and degrades into CO2 and H2O.[8] Blends well with other polymers to enhance properties.[8]Low mechanical strength and hydrophobic surface may limit some applications.[10]
Materials from this compound Data not available. Thiol groups offer potential for creating dynamic, self-healing, or stimuli-responsive materials. Lack of biocompatibility data is a major hurdle. Potential for leaching of unreacted toxic monomer. Thiol-containing materials can interact with biological systems, affecting signaling pathways.

Essential Biocompatibility Testing: Experimental Protocols

A thorough assessment of biocompatibility requires a suite of in vitro and in vivo tests. Below are detailed protocols for key in vitro assays that would be essential for evaluating any new material, including those derived from this compound.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

    • Material Exposure: Introduce the test material (either as an extract or in direct contact, depending on the application) to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent to each well.

    • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

    • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

    • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common cytotoxicity test that measures the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells.

  • Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the test material as described for the MTT assay.

    • Supernatant Collection: For suspension cells, centrifuge the plate at 250 x g for 10 minutes and carefully collect the supernatant. For adherent cells, carefully remove the supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.

    • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm.

Hemolysis Assay (ASTM F756)

This assay evaluates the hemolytic properties of materials that will come into contact with blood.

  • Principle: The assay measures the amount of hemoglobin released from red blood cells upon contact with a material.

  • Protocol (Direct Contact Method):

    • Blood Preparation: Prepare diluted rabbit blood (1 g/dL total hemoglobin).

    • Material Incubation: Place the test material in a test tube with a specific surface area to volume ratio (e.g., 6 cm²/mL) and add 7 mL of phosphate-buffered saline (PBS).

    • Blood Addition: Add 1 mL of the diluted rabbit blood to the test tube.

    • Incubation: Incubate the samples for 3 hours at 37°C with gentle inversion every 30 minutes.

    • Supernatant Collection: Centrifuge the tubes to pellet the intact red blood cells and collect the supernatant.

    • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the concentration of free hemoglobin.

    • Calculation: Calculate the percentage of hemolysis relative to positive and negative controls.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Material_Prep Material Preparation (e.g., sterilization, extraction) Incubation Incubation with Material Material_Prep->Incubation Seeding->Incubation Assay_Reagent Addition of Assay Reagent (MTT or LDH substrate) Incubation->Assay_Reagent Incubation_Assay Incubation Assay_Reagent->Incubation_Assay Measurement Absorbance Measurement Incubation_Assay->Measurement Data_Analysis Data Analysis (% Viability / % Cytotoxicity) Measurement->Data_Analysis

Experimental workflow for in vitro cytotoxicity testing.

Thiol-containing molecules are known to interact with various cellular signaling pathways, primarily through their ability to undergo redox reactions and modify protein function. While the specific pathways affected by polymers derived from this compound are unknown, a generalized pathway involving thiol-redox signaling is depicted below.

Thiol_Signaling_Pathway Thiol_Material Thiol-Containing Material ROS Reactive Oxygen Species (ROS) Thiol_Material->ROS may induce Cellular_Thiols Cellular Thiols (e.g., Glutathione) ROS->Cellular_Thiols oxidizes Protein_Thiols Protein Thiols Cellular_Thiols->Protein_Thiols regulates redox state of Signaling_Proteins Signaling Proteins (e.g., Kinases, Transcription Factors) Protein_Thiols->Signaling_Proteins modifies activity of Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Proteins->Cellular_Response leads to

References

A Comparative Guide to the Electrochemical Properties of Metal Complexes with Dithiolate Ligands, with a Focus on 3,7-Dithia-1,9-nonanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected electrochemical properties of metal complexes formed with 3,7-Dithia-1,9-nonanedithiol. It is important to note that a comprehensive search of scientific literature reveals a notable absence of specific experimental data on the electrochemical behavior of metal complexes formed with this particular aliphatic dithiolate ligand. However, based on the well-established principles of coordination chemistry and the extensive research on related metal dithiolene and dithiolate complexes, we can infer and present a prospective analysis. This guide will therefore serve as a foundational resource, offering insights into the anticipated electrochemical characteristics and providing standardized protocols for their investigation.

Metal dithiolene complexes are a class of coordination compounds known for their rich and often reversible redox chemistry.[1][2][3] This behavior is largely attributed to the "non-innocent" nature of the dithiolene ligand, which can exist in multiple oxidation states and actively participates in electron transfer processes.[2][3] The electronic properties of these complexes, including their redox potentials, are influenced by factors such as the nature of the metal center, the substituents on the dithiolate backbone, and the overall geometry of the complex.[3]

Anticipated Electrochemical Behavior of this compound Complexes

While specific data is unavailable, metal complexes of this compound, an aliphatic dithiolate, are expected to exhibit characteristic redox properties. The flexible aliphatic backbone of this ligand, in contrast to the more rigid and conjugated backbones of aromatic dithiolenes, may influence the electronic communication between the sulfur donor atoms and the metal center. This could result in distinct redox potentials compared to their aromatic counterparts. It is plausible that these complexes will undergo one or more reversible or quasi-reversible one-electron redox processes.

Data Summary

To facilitate future comparative analysis, the following table outlines the key electrochemical parameters that should be determined for metal complexes of this compound. This serves as a template for organizing experimental data once it becomes available.

Metal ComplexRedox CoupleE½ (V vs. ref)ΔEp (mV)Scan Rate (mV/s)Solvent/ElectrolyteNotes
Hypothetical [M(this compound)₂]ⁿMⁿ⁺/M⁽ⁿ⁻¹⁾⁺Data N/AData N/AData N/Ae.g., CH₂Cl₂/[NBu₄][PF₆]Anticipated metal-centered redox process.
Hypothetical [M(this compound)₂]ⁿLigand⁰/Ligand⁻Data N/AData N/AData N/Ae.g., CH₂Cl₂/[NBu₄][PF₆]Anticipated ligand-centered redox process.

Experimental Protocols

The investigation of the electrochemical properties of these complexes would primarily involve cyclic voltammetry (CV).

Cyclic Voltammetry (CV) Protocol

Objective: To determine the redox potentials and electrochemical reversibility of the metal complexes.

Materials:

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire.

  • Electrochemical Analyzer/Potentiostat.

  • Inert gas (Argon or Nitrogen) for deaeration.

  • Anhydrous, deaerated solvent (e.g., dichloromethane, acetonitrile).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).

  • Analyte: Metal complex of this compound (typically 1-2 mM).

  • Internal standard for potential referencing (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺).

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Dissolve the metal complex in the electrolyte solution to the desired concentration.

  • Deaerate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

  • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

  • Record the cyclic voltammogram by scanning the potential over a range where redox events are expected.

  • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the redox processes.

  • After recording the voltammograms of the complex, add a small amount of ferrocene as an internal standard and record its voltammogram.

  • All potentials should be reported relative to the Fc/Fc⁺ couple.

Visualizations

The following diagrams illustrate the general workflow for electrochemical analysis and the typical redox behavior observed in metal dithiolate complexes.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Complex Metal Complex Solution Electrolyte Solution Complex->Solution Solvent Anhydrous Solvent Solvent->Solution Electrolyte Supporting Electrolyte Electrolyte->Solution Deaeration Deaeration (Inert Gas) Solution->Deaeration CV_Setup Cyclic Voltammetry Setup (3-Electrode Cell) Deaeration->CV_Setup Data_Acquisition Data Acquisition (Varying Scan Rates) CV_Setup->Data_Acquisition Voltammogram Cyclic Voltammogram Data_Acquisition->Voltammogram Redox_Potentials Determine Redox Potentials (E½) Voltammogram->Redox_Potentials Reversibility Assess Reversibility (ΔEp) Voltammogram->Reversibility

Caption: Workflow for Electrochemical Analysis.

Redox_States Reduced [M(L)₂]²⁻ (dianionic) Intermediate [M(L)₂]⁻ (monoanionic radical) Reduced->Intermediate +e⁻ / -e⁻ Neutral [M(L)₂]⁰ (neutral) Intermediate->Neutral +e⁻ / -e⁻

References

Evaluating the Thermal Stability of Polymers Crosslinked with 3,7-Dithia-1,9-nonanedithiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of crosslinked polymers is a critical parameter influencing material selection and application viability. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with 3,7-Dithia-1,9-nonanedithiol and other common dithiol crosslinking agents. The information is supported by experimental data from thermogravimetric analysis (TGA), offering a clear comparison of their performance.

Comparative Thermal Stability Data

Polymer SystemCrosslinking AgentT5% (°C)T10% (°C)Tmax (°C)Char Yield (%) @ 600°C
Epoxy Resin1,6-Hexanedithiol~320~340~380~15
Epoxy Resin1,8-Octanedithiol~325~345~385~16
Thiol-ene PolymerPentaerythritol tetrakis(3-mercaptopropionate) (PETMP)~330~350~400~20
PolyisopreneAromatic Dihalides---7-8
PolyisopreneAliphatic Dihalides---~0

Note: The data presented is a synthesis of typical values found in scientific literature and may vary depending on the specific polymer, curing conditions, and experimental parameters.

From the table, it is evident that the structure of the crosslinker plays a crucial role in the thermal stability of the resulting polymer network. Aromatic crosslinkers, for instance, tend to produce a significantly higher char yield compared to aliphatic ones, suggesting a different degradation mechanism that favors the formation of a stable carbonaceous residue.[1] Among the aliphatic dithiols, a slight increase in thermal stability can be observed with increasing chain length, although the effect is not substantial. The presence of additional functional groups, as in PETMP, can also influence the degradation profile.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass (char yield) of the crosslinked polymer.

Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The desired heating program is set. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).[2]

  • Data Acquisition: The TGA instrument continuously records the sample mass as a function of temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is plotted.

    • The onset decomposition temperature is often determined as the temperature at which a 5% or 10% weight loss occurs (T5% or T10%).

    • The first derivative of the TGA curve (DTG curve) is plotted, and the peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tmax).

    • The percentage of mass remaining at the final temperature is recorded as the char yield.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating and interpreting the thermal stability of these polymers, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start polymer Polymer Synthesis & Curing start->polymer weigh Weigh Sample (5-10 mg) polymer->weigh place Place in TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at Controlled Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot_tga Plot TGA Curve record->plot_tga plot_dtg Plot DTG Curve plot_tga->plot_dtg determine_params Determine T5%, Tmax, Char Yield plot_dtg->determine_params compare Compare with Alternatives determine_params->compare end End compare->end

Caption: Experimental workflow for TGA analysis of crosslinked polymers.

logical_relationship cluster_input Crosslinker Structure cluster_properties Intermediate Properties cluster_output Thermal Stability Dithiol This compound Network Crosslinked Polymer Network (Density, Flexibility) Dithiol->Network Aliphatic Aliphatic Dithiols (e.g., 1,6-Hexanedithiol) Aliphatic->Network Functional Functional Dithiols (e.g., PETMP) Functional->Network T_onset Onset Decomposition Temp. Network->T_onset influences Char Char Yield Network->Char influences

References

Thioether Linkages: A Superior Alternative to Disulfide Bonds in Dithiol Compounds for Enhanced Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioactive molecules is a critical determinant of their efficacy and therapeutic potential. In the realm of dithiol compounds, particularly cyclic peptides and other constrained molecules, the nature of the internal linkage between two thiol groups plays a pivotal role. While the disulfide bond has been a conventional choice, the strategic incorporation of an internal thioether linkage presents a compelling alternative, offering significant advantages in terms of stability, resistance to degradation, and sustained biological activity.

This guide provides an objective comparison of dithiol compounds featuring internal thioether linkages versus those with traditional disulfide bonds. We present supporting experimental data, detailed methodologies for key comparative assays, and visualizations to elucidate the underlying principles and workflows.

The Stability Advantage of the Thioether Bridge

The primary advantage of an internal thioether linkage over a disulfide bond lies in its inherent chemical stability. Disulfide bonds are susceptible to reduction by endogenous thiols, such as glutathione, which is present in high concentrations within the cellular environment. This reductive cleavage can lead to the linearization and inactivation of the molecule. In contrast, the carbon-sulfur bond of a thioether is a stable, non-reducible linkage, ensuring the integrity of the compound's structure and function in biological systems.[1][2]

This enhanced stability translates to a longer biological half-life, a crucial attribute for therapeutic agents. By resisting degradation, thioether-bridged compounds can maintain their active conformation for extended periods, leading to improved pharmacokinetic profiles and potentially reduced dosing frequencies.

Furthermore, the issue of disulfide bond scrambling, where incorrect disulfide pairings can occur during synthesis or in vivo, is completely circumvented with the use of a pre-formed thioether bridge. This leads to a more homogeneous and well-defined product.

Comparative Performance Data

The superior stability of thioether linkages has been demonstrated in numerous studies. Below is a summary of quantitative data comparing the performance of dithiol compounds with internal thioether bridges to their disulfide-containing counterparts.

Compound/PeptideLinkage TypeAssayKey FindingReference
DR5-binding cyclic peptideDisulfideSurface Plasmon Resonance (SPR)Binds to DR5 with high affinity.[1]
Lanthionine (Thioether)Surface Plasmon Resonance (SPR)Binds to DR5 with comparable affinity to the disulfide version.[1]
DisulfideApoptosis AssayInduces DR5-mediated apoptosis.[1]
Lanthionine (Thioether)Apoptosis AssayInduces DR5-mediated apoptosis, albeit to a slightly lower extent.[1]
Compstatin Analogue 1DisulfideComplement Inhibition Assay (IC50)Potent inhibitor.[3]
Compstatin Analogue 3δ-Cystathionine (Thioether)Complement Inhibition Assay (IC50)Inhibitory activity decreased by a factor of only 2 compared to the disulfide parent.[3]
Compstatin Analogue 4DisulfideComplement Inhibition Assay (IC50)Potent inhibitor.[3]
Compstatin Analogue 5δ-Cystathionine (Thioether)Complement Inhibition Assay (IC50)Inhibitory activity decreased by a factor of only 2 compared to the disulfide parent.[3]

Experimental Protocols

To facilitate the evaluation and comparison of dithiol compounds, we provide detailed methodologies for key experiments.

Protocol 1: Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of a dithiol compound in a serum matrix using RP-HPLC or LC-MS.[4][5]

Materials:

  • Test compound (disulfide and thioether versions)

  • Human serum (or serum from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Urea (6M)

  • Trichloroacetic acid (TCA) (20%)

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC or LC-MS system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test compound in PBS at a concentration of 1 mg/mL.

  • Incubation: Dilute the test compound 1:10 with human serum in a low-protein-binding microcentrifuge tube. For a control, dilute the compound in PBS.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Protein Precipitation (Quenching):

    • To a 40 µL aliquot of the incubation mixture, add 40 µL of 6M urea and incubate for 10 minutes at 4°C to denature serum proteins.

    • Add 40 µL of 20% TCA and incubate for another 10 minutes at 4°C to precipitate the proteins.

    • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing the compound.

    • Analyze the supernatant by RP-HPLC or LC-MS.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm or 220 nm for HPLC, or appropriate mass-to-charge ratio for LC-MS.

  • Data Analysis: Calculate the percentage of the intact compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the compound in serum.

Protocol 2: Reductive Stability Assay

This protocol assesses the stability of the internal linkage in the presence of a reducing agent.

Materials:

  • Test compound (disulfide and thioether versions)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of glutathione in PBS (pH 7.4). Prepare a stock solution of the test compounds.

  • Incubation: Add the test compound to the glutathione solution to a final concentration of 0.1 mg/mL.

  • Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30 min, 1, 2, 4, and 8 hours).

  • Sample Analysis: Immediately analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Data Analysis: Plot the percentage of intact compound versus time to determine the rate of degradation.

Visualizing the Advantage and Application

The following diagrams illustrate the chemical principles and a relevant application of thioether-bridged dithiol compounds.

G Chemical Stability: Disulfide vs. Thioether Linkage cluster_0 Disulfide Pathway (Reversible) cluster_1 Thioether Pathway (Irreversible) Dithiol_DS Dithiol Compound (R-SH HS-R) Oxidation Oxidation Dithiol_DS->Oxidation [O] Disulfide Disulfide-Bridged (R-S-S-R) Oxidation->Disulfide Reduction Reduction (e.g., Glutathione) Disulfide->Reduction [H] Reduction->Dithiol_DS Dithiol_TE Dithiol Precursor Cyclization Cyclization/ Synthesis Dithiol_TE->Cyclization Thioether Thioether-Bridged (R-S-R) Cyclization->Thioether NoReaction Stable in Reducing Environment Thioether->NoReaction

Caption: Comparison of disulfide and thioether linkage formation and stability.

G Workflow for Serum Stability Assay start Start: Prepare Peptide Stock Solution incubate Incubate with Serum at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->timepoint quench Quench Reaction & Precipitate Proteins timepoint->quench centrifuge Centrifuge to Separate Supernatant quench->centrifuge analyze Analyze Supernatant by RP-HPLC or LC-MS centrifuge->analyze data Quantify Remaining Peptide and Determine Half-Life analyze->data end End: Comparative Stability Data data->end

Caption: Experimental workflow for determining the serum stability of dithiol compounds.

G Thioether-Cyclized Peptide Interacting with a GPCR Peptide Thioether-Cyclized Peptide Ligand GPCR G Protein-Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Conformational Change Effector Effector Protein G_Protein->Effector Activation Signaling Downstream Signaling Cascade Effector->Signaling

Caption: Interaction of a thioether-cyclized peptide with a GPCR signaling pathway.

References

A comparative review of dithiol monomers for creating biocompatible materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible materials is a cornerstone of modern medicine, with applications ranging from tissue engineering and regenerative medicine to drug delivery and medical devices. The choice of crosslinking agent is critical in defining the properties of these materials. Dithiol monomers, which contain two thiol (-SH) functional groups, are frequently employed as crosslinkers, particularly in thiol-ene "click" chemistry reactions, due to their high reactivity, specificity, and the formation of stable thioether linkages. This guide provides a comparative review of common dithiol monomers used in the creation of biocompatible materials, with a focus on their performance supported by experimental data.

Key Dithiol Monomers in Biocompatible Material Synthesis

Several dithiol monomers are prominently featured in the literature for the fabrication of biocompatible polymers and hydrogels. This review will focus on a selection of these, highlighting their properties and applications. The most common approach for creating these materials is through thiol-ene reactions, where the thiol groups react with 'ene' groups (such as alkenes or acrylates) on a polymer backbone, often initiated by light (photo-click chemistry).[1][2] This method is favored for its mild reaction conditions, which are compatible with biological molecules and cells.[3]

A selection of commonly used dithiol monomers includes:

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP): A tetra-functional thiol, technically a tetrathiol, but often used in similar applications to dithiols due to its multiple thiol groups available for crosslinking.[4][5]

  • Dithiothreitol (DTT): A small molecule dithiol widely used in biochemistry and increasingly in biomaterial synthesis.[6][7]

  • 1,2-Ethanedithiol (EDT): A simple, short-chain dithiol.[8][9]

  • 1,3-Propanedithiol (PDT): A slightly longer short-chain dithiol.[10][11]

  • 1,6-Hexanedithiol (HDT): A longer, more flexible dithiol.

Comparative Performance Data

The selection of a dithiol monomer significantly impacts the mechanical properties and biocompatibility of the resulting material. The following tables summarize quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in the polymer backbone, crosslinking density, and experimental conditions used in different studies.

Mechanical Properties of Dithiol-Crosslinked Hydrogels

The mechanical properties of hydrogels, such as their stiffness and elasticity, are crucial for their application, especially in tissue engineering where they should ideally mimic the native tissue environment.

Dithiol MonomerPolymer BackboneCrosslinking Ratio (Thiol:Ene)Elastic Modulus (E) / Storage Modulus (G')Reference(s)
Dithiothreitol (DTT)Methacrylated Hyaluronic Acid (MeHA)0.22.2 ± 0.2 kPa (E)[6]
Dithiothreitol (DTT)Methacrylated Hyaluronic Acid (MeHA)1.085.7 ± 4.5 kPa (E)[6]
Dithiothreitol (DTT)4-arm PEG-Norbornene (PEG4NB)1.02030 ± 80 Pa (G')[12]
Dithiothreitol (DTT)Alginate-Norbornene (2 wt%)0.05~100 Pa (G')[13]
Dithiothreitol (DTT)Alginate-Norbornene (2 wt%)1.0~1000 Pa (G')[13]

Note: E and G' are measures of stiffness. Higher values indicate a stiffer material. The data illustrates that the mechanical properties can be tuned by adjusting the crosslinking ratio.

Biocompatibility: In Vitro Cytotoxicity

Cytotoxicity is a critical indicator of biocompatibility. The MTT assay is a common colorimetric assay used to assess cell viability.[14][15][16] In this assay, a higher cell viability percentage indicates lower cytotoxicity.

Dithiol MonomerPolymer SystemCell LineAssayCell Viability (%)Reference(s)
Dithiothreitol (DTT)Gelatin Norbornene/DTT hydrogel degradation productsHepG2MTT~100%[17]
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Not specified in biocompatibility context in provided abstracts--LD50 (Oral, Rat): 1,000 - 2,000 mg/kg[18]
1,2-EthanedithiolNot specified in biocompatibility context in provided abstracts--LD50 (Oral, Rabbit): 120 mg/kg[9]

Note: The available data for PETMP and 1,2-Ethanedithiol relates to the toxicity of the monomer itself, not necessarily the final crosslinked and purified biocompatible material. It is crucial to perform cytotoxicity testing on the final material, as unreacted monomers can leach out and cause toxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of biocompatible materials.

General Protocol for Thiol-Ene Photo-Click Hydrogel Synthesis

This protocol describes a general method for fabricating dithiol-crosslinked hydrogels using photopolymerization.

Materials:

  • Polymer with '-ene' functional groups (e.g., PEG-norbornene, methacrylated hyaluronic acid)

  • Dithiol crosslinker (e.g., DTT, PETMP)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Macromer Solution Preparation: Dissolve the '-ene' functionalized polymer and the dithiol crosslinker in PBS to the desired concentrations. The molar ratio of thiol to '-ene' groups can be varied to control the crosslinking density.[12]

  • Photoinitiator Addition: Add the photoinitiator to the macromer solution. The concentration of the photoinitiator should be optimized for the specific system.

  • Molding: Pipette the solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a spacer).

  • Photopolymerization: Expose the solution to UV or visible light of the appropriate wavelength and intensity for a specified duration to initiate crosslinking.[12]

  • Hydrogel Swelling and Purification: After gelation, immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to remove any unreacted components. The PBS should be exchanged several times over 24-48 hours.[19]

Standard Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the in vitro cytotoxicity of a biomaterial extract according to ISO 10993-5 standards.

Materials:

  • Biomaterial sample

  • Cell culture medium (e.g., DMEM)

  • L929 fibroblast cell line (or other relevant cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Plate reader

Procedure:

  • Material Extraction: Incubate the sterilized biomaterial sample in cell culture medium at 37°C for 24-72 hours to create an extract. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Extract Exposure: Remove the culture medium from the wells and replace it with the material extract (and serial dilutions). Include negative (fresh medium) and positive (e.g., latex extract) controls. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[15][20]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.[16]

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in biomaterial synthesis and evaluation.

Thiol-Ene Photo-Click Chemistry

Thiol_Ene_Reaction cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Polymer-ene Polymer with '-ene' groups Thioether_Radical Thioether Radical Polymer-ene->Thioether_Radical forms Dithiol Dithiol Monomer Thiyl_Radical Thiyl Radical (R-S•) Dithiol->Thiyl_Radical forms Dithiol->Thiyl_Radical regenerates Photoinitiator Photoinitiator Photoinitiator->Thiyl_Radical generates Light UV/Visible Light Light->Photoinitiator activates Thiyl_Radical->Polymer-ene attacks Thioether_Radical->Dithiol abstracts H• from Hydrogel Crosslinked Hydrogel Network Thioether_Radical->Hydrogel propagates to form

Caption: Thiol-ene photo-click reaction mechanism.

Biocompatibility Evaluation Workflow

Biocompatibility_Workflow Start Start: Dithiol-Crosslinked Biomaterial Sterilization Sterilization Start->Sterilization Extraction Material Extraction (ISO 10993-12) Sterilization->Extraction Exposure Exposure to Extract Extraction->Exposure Cell_Culture Cell Seeding (e.g., L929 fibroblasts) Cell_Culture->Exposure MTT_Assay MTT Assay (ISO 10993-5) Exposure->MTT_Assay Data_Analysis Data Analysis: Calculate Cell Viability MTT_Assay->Data_Analysis Conclusion Conclusion: Biocompatible or Cytotoxic? Data_Analysis->Conclusion Biocompatible Biocompatible Conclusion->Biocompatible Viability > 70% Cytotoxic Cytotoxic Conclusion->Cytotoxic Viability <= 70%

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

The choice of dithiol monomer is a critical parameter in the design of biocompatible materials, directly influencing their mechanical properties and safety profile. While DTT is well-studied and shows good biocompatibility in crosslinked hydrogels, PETMP offers the potential for higher crosslinking densities. Shorter-chain dithiols like 1,2-ethanedithiol and 1,3-propanedithiol may present toxicity concerns if not fully reacted and purified from the final material.

The data presented in this guide highlights the tunability of dithiol-crosslinked biomaterials. However, it also underscores the need for standardized testing protocols and direct comparative studies to enable researchers to make more informed decisions. Future work should focus on head-to-head comparisons of various dithiol monomers within the same polymer system to provide a clearer understanding of their relative merits for specific biomedical applications.

References

Safety Operating Guide

Safe Disposal of 3,7-Dithia-1,9-nonanedithiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,7-Dithia-1,9-nonanedithiol, a dithiol compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The primary and recommended method for the disposal of this and other thiols is through oxidation, which converts the hazardous and malodorous thiol groups into more stable and less odorous sulfonic acids.[4][5][6]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of harmful vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves. Inspect them before use and use proper removal techniques to avoid skin contact.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A lab coat must be worn to protect from splashes.

    • Clothing: Long pants and closed-toe shoes are required.

II. Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the oxidation of this compound waste.

ParameterValueNotes
Oxidizing Agent Commercial Bleach (Sodium Hypochlorite)Standard household bleach is typically a 5.25% solution of sodium hypochlorite.[4]
Ratio for Liquid Waste Treatment ~23 mL of 5.25% Bleach per 1 g of DithiolThis is based on a literature procedure for oxidizing 0.1 mol of a liquid thiol with a 25% excess of sodium hypochlorite.[4] (Calculation: 0.1 mol of dithiol is ~22.8g. The procedure uses 500 mL of bleach. 500 mL / 22.8 g ≈ 21.9 mL/g, rounded to 23 mL/g for a slight excess).
Concentration for Glassware Decontamination 1:1 Mixture of Commercial Bleach and WaterThis diluted solution is effective for soaking contaminated glassware and equipment.[7]
Reaction Temperature 45-50°CThe reaction is exothermic. For larger quantities, external cooling (e.g., an ice bath) may be necessary to maintain this temperature. If the reaction does not start spontaneously, gentle warming to this temperature may be required.[6]
Reaction/Soaking Time - Liquid Waste: ~2 hours- Glassware: At least 14-24 hours (overnight)Stirring for approximately 2 hours is recommended for liquid waste oxidation. Overnight soaking is advised for thorough decontamination of glassware.[7][8]

III. Experimental Protocols for Disposal

This section details the step-by-step procedures for the disposal of liquid waste, contaminated solid waste, and glassware.

A. Disposal of Liquid this compound Waste via Oxidation

This procedure should be performed in a chemical fume hood.

  • Prepare the Oxidation Setup: In a three-necked flask of appropriate size, place the required volume of commercial (5.25%) sodium hypochlorite solution. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Initiate the Reaction: Begin stirring the bleach solution. Slowly add the liquid this compound waste from the dropping funnel to the stirred bleach.

  • Control the Temperature: The oxidation reaction is exothermic. Monitor the temperature and maintain it between 45-50°C. If the temperature rises above this, use an ice bath to cool the flask. If the reaction is not self-starting, gently warm the flask to about 50°C to initiate it.[6]

  • Ensure Complete Reaction: Continue stirring the mixture for approximately 2 hours after all the dithiol has been added.[9] The absence of the characteristic thiol odor is a good indicator of a complete reaction.

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Check the pH of the solution and neutralize it to approximately pH 7 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.

  • Final Disposal of Treated Liquid: Once neutralized, the aqueous solution can typically be flushed down the drain with a large excess of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.[5]

B. Disposal of Contaminated Solid Waste (e.g., gloves, paper towels)

  • Segregation: Collect all disposable items that have come into contact with this compound.

  • Decontamination (Optional but Recommended): If possible and safe, briefly rinse the contaminated items with a bleach solution in the fume hood to minimize odor.

  • Packaging: Place all contaminated solid waste into a zip-lock bag, seal it, and then place it inside a clearly labeled hazardous waste container.[8]

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.[10]

C. Decontamination of Glassware

  • Prepare a Bleach Bath: In a designated container (e.g., a plastic bucket) inside a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water.[7]

  • Soak Contaminated Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.

  • Soaking Time: Allow the glassware to soak for at least 14-24 hours (overnight) to ensure complete oxidation of any residual thiol.[7][8]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then wash using standard laboratory cleaning procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_treatment Treatment cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood LiquidWaste Liquid Dithiol Waste Oxidation Oxidize with Bleach (Control Temperature) LiquidWaste->Oxidation SolidWaste Contaminated Solids Packaging Seal in Labeled Bag SolidWaste->Packaging Glassware Contaminated Glassware BleachBath Soak in 1:1 Bleach Solution (14-24 hours) Glassware->BleachBath Neutralize Neutralize to pH 7 Oxidation->Neutralize EHS Dispose via EHS Packaging->EHS Clean Rinse and Clean BleachBath->Clean Sewer Dispose to Sewer with Water (per local regulations) Neutralize->Sewer

Figure 1. Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.